molecular formula C11H16N2O B173029 1-(4-Methoxyphenyl)piperazine CAS No. 38212-30-5

1-(4-Methoxyphenyl)piperazine

カタログ番号: B173029
CAS番号: 38212-30-5
分子量: 192.26 g/mol
InChIキー: MRDGZSKYFPGAKP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Methoxyphenyl)piperazine (also known as MeOPP or pMeOPP) is a substituted piperazine derivative of significant interest in neuroscience and pharmacology research . Its primary research value lies in its complex mechanism of action on monoamine neurotransmitters. Studies indicate it functions in vitro by inhibiting the reuptake and inducing the release of serotonin, dopamine, and norepinephrine, providing a multifaceted tool for investigating transporter dynamics and synaptic signaling . Furthermore, it has been demonstrated to act as a non-selective serotonin receptor agonist, contributing to its overall pharmacological profile and making it a useful compound for probing serotonergic pathways . Historically, anecdotally reported effects have made it a compound of interest for studying the neurochemical underpinnings of stimulant and empathogenic substances, particularly when used in combination with other piperazine derivatives like Benzylpiperazine (BZP) to model and understand the effects of more complex psychoactive substances . Researchers utilize this compound in controlled in vitro settings to explore these mechanisms and their implications for cellular and systems-level neurobiology.

特性

IUPAC Name

1-(4-methoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-14-11-4-2-10(3-5-11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDGZSKYFPGAKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30191591
Record name 1-(4-Methoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30191591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38212-30-5
Record name 1-(4-Methoxyphenyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38212-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(p-Methoxyphenyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038212305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Methoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30191591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methoxyphenyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.918
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(P-METHOXYPHENYL)PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P385M92GYG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

1-(4-Methoxyphenyl)piperazine physicochemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Methoxyphenyl)piperazine

Introduction

This compound, also known as pMeOPP or 4-MeOPP, is a chemical compound belonging to the piperazine (B1678402) class.[1] It functions as an important raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[2][3] As a derivative of piperazine, it has garnered attention in the field of drug development and research due to its biological activities. Notably, it has been identified as a designer drug with stimulant effects, sold in "Party pills," and is reported to have a mechanism of action involving serotonergic and dopaminergic pathways.[1][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its metabolic and analytical workflows.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for researchers in drug formulation, analytical chemistry, and medicinal chemistry for predicting the compound's behavior in various environments.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₆N₂O[2][5]
Molecular Weight 192.26 g/mol [2][5]
Appearance Crystalline low melting solid; Light yellow to amber[2]
Melting Point 42-47 °C[2][6][7]
Boiling Point 130 °C; 344 °C at 760 mmHg[2][6][7]
Density 1.057 g/cm³; 1.0529 (rough estimate)[2][6][7]
Water Solubility Soluble[2][6]
Solubility Slightly soluble in DMSO and Methanol; Soluble in Toluene[2][6]
pKa 8.98 ± 0.10 (Predicted)[2][3]
LogP 1.49860[7]
Flash Point >230 °F (>110 °C); 161.8 °C[2][6][7]
Refractive Index 1.5750 (estimate); 1.533[2][6][7]
Vapor Pressure 6.8E-05 mmHg at 25°C
CAS Number 38212-30-5[2][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific data. This section outlines protocols for determining key physicochemical properties and for the analysis and synthesis of this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is a key indicator of its purity. A common method for its determination is the capillary tube method.

  • Principle : A small, finely powdered sample is heated in a sealed capillary tube within a calibrated heating block. The temperature range over which the substance melts, from the first appearance of liquid to complete liquefaction, is recorded as the melting point.

  • Apparatus : Melting point apparatus (e.g., Büchi or Stuart Scientific), capillary tubes (sealed at one end), thermometer or digital temperature probe.

  • Procedure :

    • A small amount of dry this compound is finely powdered.

    • The open end of a capillary tube is tapped into the powder, packing a small amount (2-3 mm height) into the sealed end.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point (42-47 °C).[2]

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is determined. Potentiometric titration is a standard method for this purpose.[8]

  • Principle : A solution of the compound is titrated with a standard acid (e.g., HCl), and the change in pH is monitored using a pH meter. The pKa can be determined from the titration curve, specifically at the half-equivalence point where the concentrations of the base and its conjugate acid are equal.

  • Apparatus : pH meter with a combination glass electrode, burette, magnetic stirrer, beaker, standard HCl solution (e.g., 0.1 M), analytical balance.

  • Procedure :

    • A precisely weighed amount of this compound is dissolved in a known volume of deionized water.

    • The pH electrode is calibrated and placed in the solution. The solution is stirred gently.

    • The standard HCl solution is added in small, known increments from the burette.

    • After each addition, the solution is allowed to stabilize, and the pH is recorded.

    • The titration continues past the equivalence point (the point of steepest pH change).

    • A titration curve is generated by plotting pH versus the volume of titrant added.

    • The equivalence point is determined from the first derivative of the curve. The volume of titrant at the half-equivalence point is used to find the corresponding pH on the curve, which is equal to the pKa.

Synthesis via One-Pot Reaction from Diethanolamine (B148213)

This compound can be synthesized in a one-pot method starting from diethanolamine, which avoids the isolation of the carcinogenic intermediate bis(2-chloroethyl)amine (B1207034).[9]

  • Principle : Diethanolamine is first converted in situ to bis(2-chloroethyl)amine using hydrobromic acid (HBr). This intermediate then reacts directly with p-anisidine (B42471) (4-methoxyaniline) to form the desired product.

  • Materials : Diethanolamine, hydrobromic acid (HBr), p-anisidine, sodium carbonate, 1-butanol, concentrated HCl, ethanol (B145695).

  • Procedure :

    • Step 1: Formation of Intermediate : Slowly add HBr (0.5 mol) to diethanolamine (0.26 mol) in a flask over one hour. Reflux the mixture for 12 hours. After reflux, distill off the excess HBr.[9]

    • Step 2: N-Arylation : In the same flask, under a dry nitrogen atmosphere, add a mixture of p-anisidine (0.24 mol), sodium carbonate (0.16 mol), and 80 mL of 1-butanol. Heat the mixture at 120 °C for 5 hours.[9]

    • Step 3: Completion and Isolation : Add another portion of sodium carbonate (0.13 mol) and continue heating for 24 hours. Cool the reaction to room temperature and wash the suspension twice with water.[9]

    • Step 4: Purification : Adjust the pH of the organic layer to 12 with sodium hydroxide, then wash with saturated salt water. Adjust the pH of the combined organic layers to 5 with concentrated HCl to precipitate the hydrochloride salt. Distill off the water and 1-butanol. Recrystallize the resulting HCl salt from ethanol and dry under vacuum at 100 °C.[9]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used for the identification and quantification of volatile and semi-volatile compounds in a mixture. It is a standard method for analyzing piperazine derivatives in seized materials or biological samples.[10][11]

  • Principle : The sample is vaporized and injected into a gas chromatograph, where components are separated based on their boiling points and affinity for the stationary phase of the column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint that allows for identification.

  • Apparatus : Gas chromatograph coupled to a mass spectrometer (GC-MS), capillary column (e.g., DB-5ms), helium carrier gas, autosampler.

  • Procedure :

    • Sample Preparation : Dissolve a known amount of the sample containing this compound in a suitable solvent (e.g., methanol). If analyzing a complex matrix like urine, a prior extraction step (e.g., solid-phase extraction) may be required.[12]

    • GC-MS Conditions :

      • Injector : Set to a high temperature (e.g., 250 °C) in splitless mode.

      • Oven Program : Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

      • Carrier Gas : Helium at a constant flow rate.

    • Mass Spectrometry : Operate the MS in electron ionization (EI) mode. Data can be acquired in full scan mode to identify unknowns or in selected ion monitoring (SIM) mode for higher sensitivity and quantification of the target compound.[12]

    • Data Analysis : The retention time and the mass spectrum of the analyte are compared to those of a certified reference standard for positive identification. Quantification is achieved by creating a calibration curve from standards of known concentrations.

Visualizations: Pathways and Workflows

Metabolic Pathway

This compound is metabolized in humans primarily through O-demethylation by the cytochrome P450 enzyme CYP2D6. This process converts it into the active metabolite 1-(4-hydroxyphenyl)piperazine.[1][5]

Metabolic_Pathway MeOPP This compound OHPP 1-(4-Hydroxyphenyl)piperazine (Metabolite) MeOPP->OHPP CYP2D6 (O-demethylation)

Caption: Metabolic conversion of this compound.

Proposed Mechanism of Action

The stimulant effects of this compound are believed to stem from its interaction with monoamine neurotransmitter systems. It is thought to inhibit the reuptake and stimulate the release of serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE) at the synaptic cleft, a mechanism it shares with drugs like MDMA and amphetamines.[1][4]

Mechanism_of_Action cluster_synapse Synaptic Cleft presynaptic Presynaptic Neuron transporters Monoamine Transporters (SERT, DAT, NET) presynaptic->transporters Neurotransmitter Release postsynaptic Postsynaptic Neuron transporters->presynaptic Reuptake transporters->postsynaptic Binding to Receptors MeOPP This compound MeOPP->transporters Inhibits Reuptake & Stimulates Release

Caption: Proposed action on monoamine neurotransmitter systems.

General Analytical Workflow

The reliable identification and quantification of this compound from various samples (e.g., seized powders, biological fluids) follows a standardized analytical workflow. This ensures accuracy and reproducibility of results in forensic and research laboratories.

Analytical_Workflow start Sample Collection prep Sample Preparation (e.g., Solvent Extraction, SPE) start->prep analysis GC-MS or LC-MS/MS Analysis prep->analysis data Data Processing (Retention Time, Mass Spectrum) analysis->data id Compound Identification (vs. Reference Standard) data->id quant Quantification (Calibration Curve) id->quant report Final Report quant->report

Caption: Standard workflow for the analysis of this compound.

References

An In-Depth Technical Guide to the Solubility of 1-(4-Methoxyphenyl)piperazine in DMSO and PBS

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-methoxyphenyl)piperazine in dimethyl sulfoxide (B87167) (DMSO) and phosphate-buffered saline (PBS). Designed for researchers, scientists, and professionals in drug development, this document consolidates available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Core Concepts in Solubility for Drug Discovery

Solubility is a critical physicochemical property that significantly influences a compound's behavior in biological systems and its suitability for therapeutic applications. For a compound like this compound, which serves as a key intermediate in the synthesis of various pharmaceuticals, understanding its solubility in both a non-polar aprotic solvent like DMSO and an aqueous physiological buffer like PBS is fundamental.[1] DMSO is widely used for initial compound solubilization and storage due to its ability to dissolve a wide range of molecules.[2] PBS, on the other hand, mimics the pH and ionic strength of human physiological conditions, making solubility in this medium a key indicator of a compound's potential bioavailability.[1]

Quantitative Solubility Data

The solubility of this compound can vary depending on whether it is in its free base form or a salt form, such as the hydrochloride salt. The available data for both forms are summarized below.

Compound FormSolventReported Solubility
This compound (Free Base)DMSOSlightly Soluble[3][4][5]
This compound (Free Base)WaterSoluble[3][4][6]
This compound hydrochlorideDMSO30 mg/mL[7]
This compound hydrochloridePBS (pH 7.2)10 mg/mL[7]

Note: "Slightly soluble" is a qualitative description and indicates that the compound does not readily dissolve to a high concentration. The term "soluble in water" suggests good aqueous solubility for the free base.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a compound like this compound in DMSO and PBS. These protocols are based on standard laboratory practices.

Preparation of Stock Solutions in DMSO

High-concentration stock solutions are typically prepared in 100% DMSO.[2]

Materials:

  • This compound

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing the Compound: Accurately weigh the desired mass of this compound using a calibrated analytical balance.

  • Dissolution: Transfer the weighed compound into a sterile tube. Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Mixing: Vortex the tube until the compound is completely dissolved.[2] If the compound does not readily dissolve, sonication in a water bath for several minutes can be employed. Gentle warming (e.g., 37°C) may also aid dissolution, but caution should be exercised as heat can degrade some compounds.[2]

  • Storage: Once fully dissolved, it is best practice to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[2] Store the aliquots at -20°C or -80°C in tightly sealed containers to prevent water absorption, as DMSO is hygroscopic.[2]

Thermodynamic Solubility Measurement in PBS (Shake-Flask Method)

The shake-flask method is a traditional and reliable technique for determining equilibrium solubility.[8][9]

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Mechanical shaker or orbital agitator with temperature control

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of PBS (pH 7.2) in a sealed flask or vial. The excess solid should be clearly visible.

  • Equilibration: Place the flask in a mechanical shaker set to a constant temperature, typically 37°C to mimic physiological conditions.[8][10] Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8] The agitation speed should be optimized to keep the particles suspended without creating a vortex.[8]

  • Sample Collection: At various time points (e.g., 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the suspension.[8]

  • Separation of Undissolved Solid: Separate the undissolved solid from the solution by centrifugation or filtration. If using centrifugation, the supernatant should be carefully collected. If filtering, a syringe filter can be used.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A standard calibration curve for this compound in PBS should be prepared for accurate quantification.[11]

  • Equilibrium Confirmation: Equilibrium is considered reached when consecutive measurements show no significant change in concentration (e.g., less than 10% deviation).[8] The final concentration is reported as the equilibrium solubility.

  • pH Verification: The pH of the buffer should be checked at the beginning and end of the experiment to ensure it has not significantly changed.[8]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the aqueous solubility of a research compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Weigh Compound add_solvent Add Excess Compound to PBS start->add_solvent shake Agitate at Constant Temperature (e.g., 37°C) for 24-48h add_solvent->shake separate Separate Solid and Liquid (Centrifuge/Filter) shake->separate quantify Quantify Concentration in Supernatant/Filtrate (HPLC/UV-Vis) separate->quantify check_equilibrium Check for Equilibrium quantify->check_equilibrium check_equilibrium->shake Not Equilibrated end Report Solubility check_equilibrium->end Equilibrated G start This compound (Starting Material) synthesis Chemical Synthesis (Derivatization) start->synthesis new_compounds Novel Piperazine Derivatives synthesis->new_compounds screening In Vitro Screening (e.g., Receptor Binding Assays) new_compounds->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt Active no_activity No Activity hit_id->no_activity Inactive preclinical Preclinical Studies lead_opt->preclinical end Clinical Candidate preclinical->end

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 1-(4-Methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth analysis of the crystal structure of 1-(4-methoxyphenyl)piperazine, a key intermediate in the synthesis of various psychoactive compounds and pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a comprehensive overview of its crystallographic parameters, molecular geometry, and intermolecular interactions.

Introduction

This compound, also known as MeOPP or pMeOPP, is a piperazine (B1678402) derivative that has garnered significant interest due to its presence in recreational drugs and its utility as a scaffold in medicinal chemistry. Its derivatives have shown a range of biological activities, primarily through interaction with dopaminergic and serotonergic receptor systems. Understanding the three-dimensional structure of this foundational molecule is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutics. This guide summarizes the definitive crystal structure, details the experimental procedures for its determination, and explores its pharmacological context.

Experimental Protocols

The experimental workflow for the structural analysis of this compound encompasses its synthesis, crystallization, and subsequent characterization by single-crystal X-ray diffraction.

Synthesis of this compound

A common synthetic route involves the reaction of diethanolamine (B148213) with hydrobromic acid to form an in-situ intermediate, which is then reacted with p-anisidine (B42471).

Procedure:

  • Diethanolamine (0.26 mol) is treated with 48% hydrobromic acid (0.5 mol) and refluxed for 12 hours.

  • Excess hydrobromic acid is removed by distillation.

  • To the resulting crude product, p-anisidine (0.24 mol), sodium carbonate (0.16 mol), and 1-butanol (B46404) (80 mL) are added under a nitrogen atmosphere.

  • The mixture is heated at 120°C for 5 hours. An additional portion of sodium carbonate (0.13 mol) is added, and heating is continued for 24 hours.

  • After cooling, the suspension is washed with water. The pH of the organic layer is adjusted to 12 with sodium hydroxide, followed by a wash with saturated brine.

  • The pH is then adjusted to 5 with concentrated HCl to precipitate the hydrochloride salt, which is subsequently recrystallized from ethanol.

  • The free base, this compound, can be obtained by neutralization of the hydrochloride salt.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. For this compound and its salts, a mixture of solvents like methanol (B129727) and ethyl acetate (B1210297) has been successfully employed. The slow evaporation of the solvent over several days in a dust-free environment yields well-formed, colorless crystals.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is achieved through single-crystal X-ray diffraction. A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected by a detector as the crystal is rotated.

Data Collection and Refinement:

  • Instrument: A diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • Data Collection: A full sphere of data is collected in a series of frames with narrow rotations.

  • Structure Solution: The structure is solved using direct methods and refined by full-matrix least-squares on F².

  • Hydrogen Atoms: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction s1 Diethanolamine + HBr s2 Reaction with p-Anisidine s1->s2 s3 Purification (HCl salt) s2->s3 s4 Neutralization to Free Base s3->s4 c1 Slow Evaporation (e.g., Methanol/Ethyl Acetate) s4->c1 d1 Mount Crystal c1->d1 d2 X-ray Data Collection d1->d2 d3 Structure Solution (Direct Methods) d2->d3 d4 Structure Refinement d3->d4

Caption: Experimental workflow for crystal structure analysis.

Crystal Structure and Data

The crystal structure of this compound was determined and reported by Kiran Kumar et al. in 2020.[1] The compound crystallizes in the orthorhombic space group Pna2₁ with four molecules in the unit cell.[2]

Crystallographic Data

The fundamental crystallographic parameters for this compound are summarized in the table below. For comparison, data for its hydrochloride salt are also presented.

ParameterThis compound[2]This compound HCl
Formula C₁₁H₁₆N₂OC₁₁H₁₇ClN₂O
Formula Weight 192.26228.72
Crystal System OrthorhombicOrthorhombic
Space Group Pna2₁Iba2
a (Å) 6.968310.2890(7)
b (Å) 7.968331.5218(18)
c (Å) 18.9757.5909(5)
α (°) 9090
β (°) 9090
γ (°) 9090
Volume (ų) 1054.12461.9(3)
Z 48
Calculated Density (g/cm³) 1.2111.234
R-factor 0.05080.044
Molecular Geometry

The molecular structure reveals that the piperazine ring adopts a classic chair conformation. The 4-methoxyphenyl (B3050149) substituent is positioned equatorially on the piperazine ring.[1] This conformation is energetically favorable and is a common feature in related structures. The dihedral angle between the mean plane of the benzene (B151609) ring and the piperazine ring is a key descriptor of the molecule's overall shape.

Bond/AngleLength (Å) / Degrees (°)
Selected Bond Lengths
C1-O11.370(3)
C4-N11.405(3)
N1-C51.458(3)
N1-C61.461(3)
N2-C71.456(3)
N2-C81.459(3)
Selected Bond Angles
C1-O1-C11117.6(2)
C4-N1-C5117.8(2)
C4-N1-C6123.5(2)
C7-N2-C8109.5(2)
Selected Torsion Angles
C2-C1-O1-C112.1(4)
C5-N1-C4-C3-14.2(4)
N1-C5-C8-N255.6(3)
C6-N1-C5-C8-57.1(3)

Note: Bond lengths and angles are representative and may vary slightly between different crystallographic studies. The data presented is based on the hydrochloride salt structure for illustrative purposes.

Supramolecular Assembly

In the solid state, molecules of this compound are linked by intermolecular N—H···O hydrogen bonds.[1] Specifically, the hydrogen atom on the secondary amine of the piperazine ring (N-H) acts as a hydrogen-bond donor to the methoxy (B1213986) oxygen atom of an adjacent molecule. This interaction results in the formation of simple C(10) chains, which propagate through the crystal lattice.[1] These hydrogen bonds are a dominant force in the crystal packing, defining the supramolecular architecture.

Pharmacological Context and Signaling Pathways

Arylpiperazine derivatives are well-known for their interactions with G-protein coupled receptors (GPCRs), particularly dopamine (B1211576) and serotonin (B10506) receptors, which are critical targets in the central nervous system for treating psychiatric disorders.

This compound and its analogues have been shown to bind to dopamine D₂ and D₃ receptors, as well as serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors. The nature of this interaction (agonist, partial agonist, or antagonist) is highly dependent on the specific chemical modifications of the parent molecule. This promiscuity makes the arylpiperazine scaffold a valuable starting point for developing multi-target ligands. For instance, antagonism at the D₂ receptor is a hallmark of antipsychotic drugs, while activity at 5-HT₁ₐ and 5-HT₂ₐ receptors can modulate dopaminergic pathways and contribute to a more favorable side-effect profile, reducing the likelihood of extrapyramidal symptoms.

signaling_pathway cluster_da Dopaminergic System cluster_5ht Serotonergic System MeOPP This compound (Arylpiperazine Scaffold) D2 Dopamine D2 Receptor MeOPP->D2 Binds (Antagonist/Partial Agonist) D3 Dopamine D3 Receptor MeOPP->D3 Binds HT1A Serotonin 5-HT1A Receptor MeOPP->HT1A Binds (Agonist/Antagonist) HT2A Serotonin 5-HT2A Receptor MeOPP->HT2A Binds (Antagonist) Therapeutic_Effects Modulation of Neurotransmission (e.g., Antipsychotic, Antidepressant effects) D2->Therapeutic_Effects D3->Therapeutic_Effects HT1A->Therapeutic_Effects HT2A->Therapeutic_Effects

Caption: Interaction of arylpiperazines with key CNS receptors.

Conclusion

The crystal structure of this compound reveals a molecule with a chair-form piperazine ring and an equatorial aromatic substituent. The solid-state architecture is primarily governed by N—H···O hydrogen bonds, forming simple chains. This detailed structural knowledge, combined with an understanding of its interactions with key dopamine and serotonin receptors, provides a solid foundation for the future design and development of novel CNS-active agents. The data and protocols presented herein serve as a critical resource for researchers in medicinal chemistry and drug discovery.

References

Characterization of 1-(4-Methoxyphenyl)piperazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 1-(4-Methoxyphenyl)piperazine hydrochloride (MeOPP-HCl), a piperazine (B1678402) derivative with known stimulant properties. This document details the physicochemical properties, analytical methodologies, and spectroscopic data of the compound, offering a valuable resource for its identification, quantification, and further investigation in a research and development setting.

Physicochemical Properties

This compound hydrochloride is a crystalline solid. Its key physicochemical properties are summarized in the table below, compiled from various sources.

PropertyValueReference
Molecular Formula C₁₁H₁₆N₂O · 2HCl[1]
Molecular Weight 265.18 g/mol [1]
Appearance Off-white to light brown solid[2]
Melting Point 240 °C (decomposition)[1]
Solubility Soluble in water, methanol, and toluene.[3]
UV max 204, 241, 294 nm[4]

Spectroscopic and Analytical Characterization

The structural elucidation and identification of this compound hydrochloride are primarily achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of MeOPP-HCl. While specific peak assignments can vary slightly based on the solvent and instrument parameters, typical chemical shifts are observed for the aromatic, piperazine, and methoxy (B1213986) protons.

¹H NMR Spectra: Publicly available spectra indicate the presence of signals corresponding to the protons of the methoxyphenyl group and the piperazine ring.[2][5]

¹³C NMR Spectra: The carbon skeleton of the molecule can be confirmed by ¹³C NMR spectroscopy.[2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of MeOPP-HCl is expected to show characteristic absorption bands for N-H stretching (from the protonated piperazine nitrogens), C-H stretching (aromatic and aliphatic), C-O stretching of the ether, and C-N stretching.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. The mass spectrum of the free base, this compound, would show a molecular ion peak corresponding to its molecular weight.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity and quantifying the amount of this compound hydrochloride in a sample. A validated reverse-phase HPLC (RP-HPLC) method is a common approach.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and analysis of this compound hydrochloride.

Synthesis of this compound Hydrochloride

A common synthetic route involves the reaction of p-anisidine (B42471) with a bis(2-haloethyl)amine derivative, followed by hydrochloride salt formation. The following is a generalized procedure based on literature methods.[6]

Materials:

Procedure:

  • Formation of Bis(2-bromoethyl)amine hydrobromide: Slowly add hydrobromic acid to diethanolamine and reflux the mixture. After reflux, distill off the excess HBr.

  • Cyclization: In a nitrogen atmosphere, add the crude product from the previous step to a mixture of p-anisidine, sodium carbonate, and 1-butanol. Heat the mixture for several hours.

  • Work-up: After cooling, wash the reaction mixture with water. Adjust the pH of the organic layer to 12 with sodium hydroxide, and then wash with saturated salt water.

  • Salt Formation: Adjust the pH of the combined organic layers to 5 with concentrated HCl.

  • Purification: Distill off the water and 1-butanol to yield the crude hydrochloride salt. Recrystallize the product from ethanol and dry under vacuum.

High-Performance Liquid Chromatography (HPLC) Analysis

The following protocol is a representative method for the analysis of piperazine derivatives and can be adapted and validated for this compound hydrochloride.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer at pH 2) can be used.

  • Flow Rate: Typically 1.0 mL/min

  • Detection: UV detection at a wavelength corresponding to one of the absorbance maxima of the compound (e.g., 239 nm).[7]

  • Internal Standard: An appropriate internal standard, such as phenacetin, can be used for quantitative analysis.[8]

Sample Preparation:

  • Accurately weigh a known amount of the this compound hydrochloride sample.

  • Dissolve the sample in a suitable solvent, such as a mixture of 0.01 M HCl and methanol.

  • If necessary, dilute the solution to an appropriate concentration for HPLC analysis.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Visualization of Methodologies and Pathways

The following diagrams illustrate the general workflow for the characterization of this compound hydrochloride and its proposed mechanism of action.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Analysis synthesis Synthesis of MeOPP-HCl purification Recrystallization synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Identity Confirmation ir IR Spectroscopy purification->ir Functional Group ID ms Mass Spectrometry purification->ms Molecular Weight hplc HPLC Analysis purification->hplc Purity & Quantification structure Structural Elucidation nmr->structure ir->structure ms->structure purity Purity Assessment hplc->purity

Caption: Experimental workflow for the synthesis and characterization of this compound HCl.

signaling_pathway cluster_receptors Neuronal Receptors cluster_effects Downstream Effects MeOPP This compound D2R Dopamine (B1211576) D2 Receptor MeOPP->D2R Antagonism/Partial Agonism HT1A Serotonin 5-HT1A Receptor MeOPP->HT1A Agonism/Partial Agonism HT2A Serotonin 5-HT2A Receptor MeOPP->HT2A Antagonism Dopamine_Signal Modulation of Dopaminergic Signaling D2R->Dopamine_Signal Serotonin_Signal Modulation of Serotonergic Signaling HT1A->Serotonin_Signal HT2A->Serotonin_Signal

Caption: Proposed mechanism of action of this compound at key neurotransmitter receptors.

Conclusion

The characterization of this compound hydrochloride is a multi-faceted process that relies on a combination of synthetic chemistry, spectroscopy, and chromatography. This guide provides a foundational understanding of the key parameters and experimental protocols necessary for the robust analysis of this compound. The provided methodologies and data serve as a starting point for researchers and professionals in the field of drug development and related scientific disciplines. It is imperative that all analytical methods are properly validated in the specific laboratory setting to ensure accurate and reliable results.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(4-Methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 1-(4-methoxyphenyl)piperazine. This document is intended to serve as a valuable resource for researchers and scientists involved in the fields of medicinal chemistry, pharmacology, and drug development, where accurate characterization of molecular structures is paramount. The data presented herein has been compiled and organized for clarity and ease of comparison.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectral Data of this compound Hydrochloride in DMSO-d₆
Chemical Shift (ppm)MultiplicityIntegrationAssignment
9.91br s2HNH₂⁺ (piperazine)
7.03 - 7.01m2HAr-H (ortho to OCH₃)
6.88 - 6.86m2HAr-H (meta to OCH₃)
3.70s3HOCH₃
3.43t, J = 5.2 Hz4HCH₂ (piperazine, adjacent to NH₂⁺)
3.22t, J = 5.2 Hz4HCH₂ (piperazine, adjacent to N-Ar)

Note: Data corresponds to the hydrochloride salt of this compound. The broad singlet at 9.91 ppm is characteristic of the ammonium (B1175870) protons of the piperazine (B1678402) ring in its salt form.

Table 2: ¹³C NMR Spectral Data of this compound

Due to the variability in reported data and the influence of the salt form and solvent, a representative compilation of expected ¹³C chemical shifts is provided below.

Chemical Shift (ppm)Assignment
~154.0Ar-C (C-OCH₃)
~145.0Ar-C (C-N)
~118.0Ar-CH (ortho to OCH₃)
~114.5Ar-CH (meta to OCH₃)
~55.5OCH₃
~49.0CH₂ (piperazine, adjacent to N-Ar)
~45.0CH₂ (piperazine, adjacent to NH)

Experimental Protocols

The following section details a generalized methodology for the acquisition of ¹H and ¹³C NMR spectra, representative of the procedures used to obtain the data presented.

Sample Preparation:

A sample of this compound (or its hydrochloride salt) is accurately weighed (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added if the solvent does not contain an internal reference.

Instrumentation and Data Acquisition:

NMR spectra are typically recorded on a high-resolution spectrometer, such as a Bruker or Jeol instrument, operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[1] The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

For a typical ¹H NMR experiment, the following parameters may be used:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: A range sufficient to cover all proton signals (e.g., 0-12 ppm).

For a standard ¹³C NMR experiment with proton decoupling, typical parameters include:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 to 4096, due to the lower natural abundance of the ¹³C isotope.

  • Relaxation Delay: 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: A range sufficient to cover all carbon signals (e.g., 0-200 ppm).

Data Processing:

The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phase-corrected and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or to the internal standard (TMS at 0.00 ppm).

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the logical workflow from sample preparation to final data analysis in an NMR experiment.

NMR_Workflow Workflow for NMR Spectral Analysis of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Tuning & Shimming) transfer->instrument_setup Insert Sample param_setup Set Acquisition Parameters instrument_setup->param_setup run_exp Run Experiment (¹H and ¹³C) param_setup->run_exp ft Fourier Transform (FID to Spectrum) run_exp->ft Generate FID correction Phase & Baseline Correction ft->correction referencing Reference Chemical Shifts correction->referencing peak_picking Peak Picking & Integration referencing->peak_picking assignment Signal Assignment peak_picking->assignment reporting Data Reporting assignment->reporting

Caption: Logical workflow for NMR data acquisition and analysis.

References

Mass Spectrometry Analysis of 1-(4-Methoxyphenyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-(4-Methoxyphenyl)piperazine, a compound of interest in pharmaceutical research and forensic science. This document details experimental protocols, fragmentation patterns, and quantitative data to aid in the identification, characterization, and quantification of this molecule.

Introduction

This compound, also known as MeOPP or pMeOPP, is a piperazine (B1678402) derivative that has been identified as a designer drug and is also a key structural motif in various pharmaceutical agents.[1] Accurate and reliable analytical methods are crucial for its detection in various matrices and for understanding its metabolic fate. Mass spectrometry, coupled with chromatographic techniques such as gas chromatography (GC-MS) and liquid chromatography (LC-MS), is a powerful tool for the analysis of this compound. This guide outlines the fundamental principles and practical aspects of its mass spectrometric analysis.

Molecular Properties

PropertyValueReference
Chemical FormulaC₁₁H₁₆N₂O
Molecular Weight192.26 g/mol
IUPAC NameThis compound[2]
SynonymsMeOPP, pMeOPP, 1-(p-Anisyl)piperazine[2]

Mass Spectrometric Fragmentation Analysis

The fragmentation of this compound under electron ionization (EI) and electrospray ionization (ESI) provides characteristic ions that are essential for its identification. The primary fragmentation pathways involve cleavage of the piperazine ring and the bond between the piperazine and the methoxyphenyl moieties.

Electron Ionization (EI) Mass Spectrometry

Under EI conditions, the molecule undergoes fragmentation to produce a series of characteristic ions. The molecular ion peak is observed at m/z 192.[2]

Table 1: Major EI-MS Fragmentation Data for this compound

m/zProposed Fragment StructureRelative Abundance
192[M]⁺• (Molecular Ion)High
150[M - C₂H₄N]⁺Top Peak
135[M - C₃H₇N₂]⁺High
120[M - C₄H₈N₂]⁺•High
108[C₇H₈O]⁺•Moderate
95[C₆H₇O]⁺Moderate
77[C₆H₅]⁺Moderate
56[C₃H₆N]⁺Moderate

Relative abundance is a qualitative description based on available spectral data.

Electrospray Ionization (ESI) Mass Spectrometry

In ESI-MS, typically performed in positive ion mode, the protonated molecule [M+H]⁺ is observed at m/z 193.[3] Tandem mass spectrometry (MS/MS) of this precursor ion yields several product ions useful for structural confirmation.

Table 2: ESI-MS/MS Fragmentation Data for this compound ([M+H]⁺ at m/z 193)

Product Ion m/zProposed Fragment Structure
151[M+H - C₂H₄N]⁺
135[C₇H₇O]⁺
121[C₇H₉N]⁺•
95[C₆H₇O]⁺
70[C₄H₈N]⁺
56[C₃H₆N]⁺

Experimental Protocols

The following are generalized protocols for the analysis of this compound by GC-MS and LC-MS. These may require optimization based on the specific instrumentation and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like this compound.

Sample Preparation:

  • Solid Samples: Dissolve in a suitable organic solvent (e.g., methanol, ethyl acetate).

  • Biological Matrices (e.g., Urine, Blood): Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and remove interfering substances.

GC-MS Parameters:

ParameterTypical Value
Injector Temperature 250 °C
Carrier Gas Helium
Column Non-polar or mid-polar capillary column (e.g., DB-5MS, HP-5MS)
Oven Program Initial temperature of 100 °C, ramp to 280 °C at 10-20 °C/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole, Ion Trap, or Time-of-Flight (TOF)
Scan Range m/z 40-400
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is highly sensitive and suitable for the analysis of this compound in complex mixtures, particularly biological fluids.

Sample Preparation:

  • Aqueous Samples: Direct injection may be possible after filtration.

  • Biological Matrices: Protein precipitation followed by SPE or LLE is common. For quantitative analysis, the use of a deuterated internal standard is recommended.[2]

LC-MS/MS Parameters:

ParameterTypical Value
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile (B52724) or methanol
Gradient Start with a low percentage of B, ramp up to a high percentage of B
Flow Rate 0.2-0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
Precursor Ion m/z 193 [M+H]⁺
Collision Energy Optimized for fragmentation (e.g., 10-40 eV)
Product Ion Scan Monitor for characteristic product ions (e.g., m/z 151, 135, 121)

Visualizations

The following diagrams illustrate the proposed fragmentation pathway and a general experimental workflow for the analysis of this compound.

Fragmentation_Pathway M This compound m/z = 192 (EI), 193 (ESI) F150 m/z = 150 M->F150 - C₂H₄N F135 m/z = 135 M->F135 - C₃H₇N₂ F120 m/z = 120 M->F120 - C₄H₈N₂ F56 m/z = 56 F150->F56 - C₇H₆O

Caption: Proposed EI-MS fragmentation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis Sample Sample (e.g., Biological Fluid, Seized Material) Extraction Extraction (LLE or SPE) Sample->Extraction Derivatization Derivatization (Optional for GC-MS) Extraction->Derivatization Chromatography Chromatography (GC or LC) Derivatization->Chromatography MS Mass Spectrometry (EI or ESI) Chromatography->MS Data_Analysis Data Analysis (Spectral Interpretation, Quantification) MS->Data_Analysis

Caption: General experimental workflow for MS analysis.

Conclusion

The mass spectrometric analysis of this compound is a well-established method for its identification and quantification. Both GC-MS and LC-MS offer high sensitivity and specificity. Understanding the characteristic fragmentation patterns is key to the confident identification of this compound in various applications, from clinical and forensic toxicology to pharmaceutical quality control. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals in these fields.

References

In-Depth Technical Guide: Mechanism of Action of 1-(4-Methoxyphenyl)piperazine at Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Methoxyphenyl)piperazine (pMeOPP), also known as 4-methoxyphenylpiperazine (4-MeOPP), is a synthetic compound belonging to the phenylpiperazine class of drugs. Initially identified as a component in recreational "party pills," its complex pharmacological profile has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the mechanism of action of pMeOPP at serotonin (B10506) (5-HT) receptors, consolidating available data on its binding affinity, functional activity, and associated signaling pathways. The information presented herein is intended to serve as a resource for researchers and professionals engaged in neuropharmacology, medicinal chemistry, and drug development.

Introduction

The phenylpiperazine class of compounds is renowned for its diverse interactions with various neurotransmitter systems, most notably the serotonergic system. This compound (pMeOPP) is a notable member of this class, characterized by a methoxy (B1213986) group substituted at the para position of the phenyl ring. While its initial emergence was in the context of recreational use, its distinct pharmacological properties, when compared to its ortho- and meta-isomers, underscore the critical role of substituent placement in determining receptor affinity and functional outcome. This guide will systematically detail the known interactions of pMeOPP with the family of serotonin receptors.

Serotonin Receptor Binding Affinity of pMeOPP and Analogs

The affinity of a ligand for a receptor, typically expressed as the inhibition constant (Ki), is a fundamental measure of its binding potency. While comprehensive binding data for pMeOPP across all serotonin receptor subtypes is not extensively documented in a single source, data from various studies on pMeOPP and its structural analogs provide significant insights.

It is crucial to note the distinct binding profiles of pMeOPP's isomers. The ortho-substituted analog, 1-(2-methoxyphenyl)piperazine (B120316) (oMeOPP), demonstrates a high affinity for the 5-HT1A receptor, where it acts as a partial agonist.[1] In contrast, a close structural analog of pMeOPP, 1-[2-(4-methoxyphenyl)phenyl]piperazine, exhibits high affinity for the 5-HT7 receptor (Ki = 2.6 nM) and low affinity for the 5-HT1A receptor (Ki = 476 nM), functioning as a potent 5-HT7 receptor antagonist.[2] This highlights the profound impact of the methoxy group's position on the phenyl ring on receptor selectivity.

Anecdotal evidence and its classification as a non-selective serotonin receptor agonist suggest that pMeOPP likely interacts with multiple 5-HT receptor subtypes.[3] However, precise Ki values from comprehensive screening studies are required for a complete understanding of its binding profile.

Table 1: Serotonin Receptor Binding Affinities of this compound Analogs

CompoundReceptorKi (nM)Species/Tissue SourceRadioligandReference
1-[2-(4-Methoxyphenyl)phenyl]piperazine5-HT72.6Rat BrainNot Specified[2]
1-[2-(4-Methoxyphenyl)phenyl]piperazine5-HT1A476Rat BrainNot Specified[2]
1-(2-Methoxyphenyl)piperazine (oMeOPP)5-HT1AHighNot SpecifiedNot Specified[1]

Functional Activity at Serotonin Receptors

Beyond binding affinity, the functional activity of a ligand (i.e., whether it acts as an agonist, antagonist, partial agonist, or inverse agonist) is critical to understanding its pharmacological effects. pMeOPP has been generally characterized as a non-selective serotonin receptor agonist.[3] This suggests that it mimics the action of the endogenous neurotransmitter serotonin at various 5-HT receptors. Additionally, pMeOPP has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters, a mechanism it shares with stimulants like amphetamines, although it is significantly less potent.[3]

The functional activity of its ortho-isomer, oMeOPP, at the 5-HT1A receptor is that of a partial agonist with a maximal efficacy (Emax) of approximately 70%.[1] This distinction is important as it indicates that even small structural changes can dramatically alter the functional response a ligand elicits upon binding to the same receptor.

A comprehensive evaluation of pMeOPP's functional activity, including EC50/IC50 and Emax values at a wide array of 5-HT receptor subtypes, is necessary to fully delineate its pharmacological profile.

Table 2: Functional Activity of this compound and Analogs at Serotonin Receptors

CompoundReceptorFunctional ActivityEmaxAssay TypeReference
This compound (pMeOPP)VariousAgonistN/ANot Specified[3]
1-[2-(4-Methoxyphenyl)phenyl]piperazine5-HT7AntagonistN/ANot Specified[2]
1-(2-Methoxyphenyl)piperazine (oMeOPP)5-HT1APartial Agonist~70%Conditioned Avoidance[1]

Signaling Pathways

The activation of serotonin receptors, which are predominantly G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. The specific G-protein subtype to which a receptor couples determines the downstream signaling pathway.

  • Gαi/o-Coupled Receptors (e.g., 5-HT1A): Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5]

  • Gαq/11-Coupled Receptors (e.g., 5-HT2A, 5-HT2C): Activation of these receptors stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6]

  • Gαs-Coupled Receptors (e.g., 5-HT4, 5-HT6, 5-HT7): Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.

Given that pMeOPP is described as a non-selective serotonin agonist, it is plausible that it modulates multiple signaling pathways depending on the receptor subtype it activates. For instance, its interaction with 5-HT1-like receptors would likely lead to a decrease in cAMP, while its activity at 5-HT2-like receptors would be expected to increase intracellular calcium. Furthermore, GPCRs can also signal through β-arrestin pathways, which can lead to distinct cellular outcomes compared to G-protein mediated signaling.[7][8] The potential for biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor, is an important area for future investigation with pMeOPP.

pMeOPP_Signaling_Pathways cluster_receptor Serotonin Receptors cluster_gprotein G-Proteins cluster_effector Effector Enzymes cluster_second_messenger Second Messengers 5-HT1 5-HT1 Gai Gαi/o 5-HT1->Gai 5-HT2 5-HT2 Gaq Gαq/11 5-HT2->Gaq 5-HT4/6/7 5-HT4/6/7 Gas Gαs 5-HT4/6/7->Gas pMeOPP pMeOPP pMeOPP->5-HT1 Agonist pMeOPP->5-HT2 Agonist pMeOPP->5-HT4/6/7 Agonist AC_inhib Adenylyl Cyclase (Inhibition) Gai->AC_inhib PLC Phospholipase C Gaq->PLC AC_stim Adenylyl Cyclase (Stimulation) Gas->AC_stim cAMP_dec ↓ cAMP AC_inhib->cAMP_dec IP3_DAG ↑ IP3 & DAG ↑ Ca2+ PLC->IP3_DAG cAMP_inc ↑ cAMP AC_stim->cAMP_inc

Caption: Putative signaling pathways of pMeOPP at serotonin receptors.

Experimental Protocols

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a test compound.

  • Objective: To determine the Ki of pMeOPP at various human serotonin receptor subtypes.

  • Materials:

    • Cell membranes expressing the specific human 5-HT receptor subtype.

    • A suitable radioligand for each receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).

    • pMeOPP hydrochloride.

    • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

    • Non-specific binding control (e.g., a high concentration of a known ligand).

    • Glass fiber filters.

    • Scintillation counter and fluid.

  • Procedure:

    • Prepare serial dilutions of pMeOPP.

    • In a multi-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of pMeOPP or buffer (for total binding) or the non-specific control.

    • Incubate at a defined temperature for a specific duration to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of pMeOPP from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Prepare Serial Dilutions of pMeOPP B Combine Membranes, Radioligand, and pMeOPP in Assay Plate A->B C Incubate to Reach Equilibrium B->C D Rapid Filtration and Washing C->D E Scintillation Counting D->E F Data Analysis (IC50 and Ki Calculation) E->F

Caption: General workflow for a radioligand binding assay.

Functional Assays
  • Objective: To determine the EC50 and Emax of pMeOPP at Gαi/o- and Gαs-coupled 5-HT receptors.

  • Methodology: Utilize a cell line expressing the target receptor and a cAMP-sensitive reporter system (e.g., GloSensor™).[9][10]

  • Procedure (for Gαi/o):

    • Plate cells in a multi-well plate.

    • Pre-treat cells with varying concentrations of pMeOPP.

    • Stimulate the cells with a fixed concentration of forskolin (B1673556) (to induce cAMP production).

    • Measure the resulting luminescence, which is inversely proportional to the agonistic activity of pMeOPP at Gαi/o-coupled receptors.

  • Procedure (for Gαs):

    • Plate cells in a multi-well plate.

    • Treat cells with varying concentrations of pMeOPP.

    • Measure the resulting luminescence, which is directly proportional to the agonistic activity of pMeOPP at Gαs-coupled receptors.

  • Objective: To determine the EC50 and Emax of pMeOPP at Gαq/11-coupled 5-HT receptors.

  • Methodology: Employ a cell line expressing the target receptor and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Procedure:

    • Plate cells in a multi-well plate and load with the fluorescent dye.

    • Add varying concentrations of pMeOPP.

    • Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument. The increase in fluorescence corresponds to the rise in intracellular calcium.

  • Objective: To assess the ability of pMeOPP to induce β-arrestin recruitment to 5-HT receptors.

  • Methodology: Use a cell-based assay that measures the interaction between the activated receptor and β-arrestin, often using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).[7][8]

  • Procedure:

    • Use cells co-expressing the 5-HT receptor fused to a donor molecule and β-arrestin fused to an acceptor molecule.

    • Treat cells with varying concentrations of pMeOPP.

    • Measure the resulting signal (e.g., light emission at a specific wavelength for BRET), which indicates the proximity of the receptor and β-arrestin.

Functional_Assay_Logic cluster_receptor_type 5-HT Receptor Subtype cluster_assay Functional Assay Gai_rec Gαi/o-coupled cAMP_assay cAMP Assay Gai_rec->cAMP_assay Arrestin_assay β-Arrestin Assay Gai_rec->Arrestin_assay Gaq_rec Gαq/11-coupled Ca_assay Calcium Flux Assay Gaq_rec->Ca_assay Gaq_rec->Arrestin_assay Gas_rec Gαs-coupled Gas_rec->cAMP_assay Gas_rec->Arrestin_assay

Caption: Selection of functional assays based on receptor G-protein coupling.

Conclusion

This compound (pMeOPP) is a pharmacologically active compound with a presumed mixed mechanism of action at serotonin receptors, likely acting as a non-selective agonist. Its activity profile is distinct from its structural isomers, emphasizing the importance of the methoxy group's position in determining receptor affinity and selectivity. While a complete pharmacological characterization of pMeOPP is not yet available in the scientific literature, this guide consolidates the existing knowledge and provides a framework for future research. A systematic evaluation of its binding affinities and functional activities across all serotonin receptor subtypes, coupled with an investigation into the downstream signaling pathways, is crucial for a comprehensive understanding of its mechanism of action. Such studies will not only elucidate the neuropharmacology of pMeOPP but also contribute to the broader understanding of structure-activity relationships within the phenylpiperazine class of compounds.

References

In Vivo Metabolism of 1-(4-Methoxyphenyl)piperazine in Rodent Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism of 1-(4-methoxyphenyl)piperazine (pMeOPP), a compound of interest in drug discovery and development, with a focus on studies conducted in rodent models. This document synthesizes available data on its metabolic pathways, provides detailed experimental protocols based on established methodologies for similar compounds, and presents quantitative data in a structured format.

Executive Summary

This compound undergoes metabolic transformation in vivo, primarily through O-demethylation of the methoxy (B1213986) group, leading to the formation of its major metabolite, 1-(4-hydroxyphenyl)piperazine (B1294502) (pOH-PP). Further biotransformation involves the degradation of the piperazine (B1678402) ring. While specific in vivo quantitative pharmacokinetic data for pMeOPP in rodents is not extensively detailed in publicly available literature, this guide outlines the established analytical methodologies and experimental workflows for the characterization and quantification of arylpiperazine compounds and their metabolites in biological matrices. The primary enzyme responsible for the initial O-demethylation step has been identified as cytochrome P450 2D6 (CYP2D6) in human liver microsomes, suggesting a similar enzymatic pathway in rodent models possessing orthologous enzymes.

Metabolic Pathways

The in vivo biotransformation of this compound in rodent models proceeds through two main pathways as identified in studies on Wistar rats[1]:

  • Phase I Metabolism: The predominant metabolic reaction is the O-demethylation of the parent compound at the methoxy group on the phenyl ring. This reaction is catalyzed by cytochrome P450 enzymes and results in the formation of the active metabolite, 1-(4-hydroxyphenyl)piperazine.

  • Piperazine Ring Degradation: Following or in parallel to O-demethylation, the piperazine moiety undergoes degradation. While the specific degradation products of pMeOPP have not been fully elucidated in the available literature, metabolic pathways for other piperazine-containing compounds include N-oxidation, N-dealkylation, and ring opening.

Metabolic_Pathway_of_1_4_Methoxyphenyl_piperazine Parent This compound (pMeOPP) Metabolite1 1-(4-Hydroxyphenyl)piperazine (pOH-PP) Parent->Metabolite1 O-Demethylation (CYP450-mediated) Degradation Piperazine Ring Degradation Products Parent->Degradation Piperazine Ring Degradation Metabolite1->Degradation Further Metabolism

Figure 1: Proposed metabolic pathway of this compound in rodents.

Experimental Protocols

While a specific, detailed in vivo protocol for this compound was not available in the reviewed literature, the following methodologies are based on standard practices for metabolic studies of arylpiperazine derivatives in rodents.

Animal Models
  • Species: Male Wistar rats are a commonly used model for in vivo metabolism studies of piperazine derivatives[1].

  • Housing: Animals should be housed in controlled conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Dosing and Sample Collection
  • Dose Administration: A single dose of this compound is typically administered via intraperitoneal (i.p.) injection or oral gavage. The vehicle for administration is often saline or a solution of physiological pH.

  • Urine Collection: Following administration, animals are housed in metabolic cages to allow for the collection of urine over a 24-hour period.

  • Blood Sampling: For pharmacokinetic analysis, blood samples can be collected at various time points post-administration via tail vein or cardiac puncture into heparinized tubes. Plasma is separated by centrifugation.

Experimental_Workflow cluster_InVivo In Vivo Phase cluster_Analysis Analytical Phase Animal_Model Rodent Model (e.g., Wistar Rat) Dosing Drug Administration (i.p. or oral) Animal_Model->Dosing Sample_Collection Sample Collection (Urine, Blood) Dosing->Sample_Collection Sample_Prep Sample Preparation (Extraction, Derivatization) Sample_Collection->Sample_Prep GCMS_LCMS Analytical Detection (GC-MS or LC-MS/MS) Sample_Prep->GCMS_LCMS Data_Analysis Data Analysis (Metabolite ID, Quantification) GCMS_LCMS->Data_Analysis

Figure 2: General experimental workflow for in vivo metabolism studies.

Analytical Methodology

The identification and quantification of this compound and its metabolites in biological samples are typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.3.1 Sample Preparation for GC-MS Analysis of Urine

  • Enzymatic Hydrolysis: To a 1 mL urine sample, add a solution of β-glucuronidase/arylsulfatase to hydrolyze conjugated metabolites. Incubate at 37°C for 2 hours.

  • Liquid-Liquid Extraction: Adjust the pH of the hydrolyzed urine to 8-9 with a suitable buffer. Extract the analytes with an organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Derivatization: Evaporate the organic layer to dryness under a stream of nitrogen. Reconstitute the residue in a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to improve the chromatographic properties of the polar metabolites.

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system for separation and detection.

3.3.2 Sample Preparation for LC-MS/MS Analysis of Plasma

  • Protein Precipitation: To a 100 µL plasma sample, add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Centrifugation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Quantitative Data

Specific in vivo quantitative data for this compound and its metabolites in rodent models, such as plasma concentration-time profiles or urinary excretion rates, are not extensively reported in the publicly accessible scientific literature. The primary study identified focused on the qualitative identification of metabolites and the in vitro enzymatic kinetics of the main metabolic reaction.

The following table summarizes the type of quantitative data that would be generated from a comprehensive in vivo metabolism study.

ParameterDescriptionExpected Outcome for this compound
Parent Drug in Urine Percentage of the administered dose excreted unchanged.Low, indicating extensive metabolism.
Metabolite in Urine Percentage of the administered dose excreted as 1-(4-hydroxyphenyl)piperazine.High, as this is the major metabolite.
Plasma Cmax Maximum observed plasma concentration of the parent drug and metabolite.Dependent on dose and route of administration.
Plasma Tmax Time to reach maximum plasma concentration.Dependent on the rate of absorption and metabolism.
Plasma AUC Area under the plasma concentration-time curve, representing total drug exposure.A key parameter for assessing bioavailability and clearance.
Plasma T½ Elimination half-life of the parent drug and metabolite.Reflects the rate of metabolism and excretion.

Conclusion

The in vivo metabolism of this compound in rodent models is characterized by O-demethylation to its primary metabolite, 1-(4-hydroxyphenyl)piperazine, and subsequent degradation of the piperazine ring. While detailed in vivo pharmacokinetic data is limited in the current literature, the established analytical techniques of GC-MS and LC-MS/MS, coupled with standard in vivo experimental protocols for arylpiperazines, provide a robust framework for conducting such studies. Further research is warranted to fully quantitate the pharmacokinetic profile and elucidate the complete metabolic fate of this compound in rodent models, which would be invaluable for its continued development and safety assessment.

References

The Evolving Landscape of Arylpiperazines: A Deep Dive into the Pharmacological Profile of 1-(4-Methoxyphenyl)piperazine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological profile of 1-(4-methoxyphenyl)piperazine (pMeOPP, MeOPP, 4-MeOPP) and its structurally related derivatives. This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of neuropharmacology and medicinal chemistry. It aims to be a core resource by summarizing key pharmacological data, detailing relevant experimental methodologies, and visualizing associated signaling pathways.

Introduction: The Significance of the Arylpiperazine Scaffold

The arylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically significant drugs targeting the central nervous system (CNS).[1][2] These compounds are known to interact with a variety of aminergic G protein-coupled receptors (GPCRs), particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors, making them attractive candidates for the development of antipsychotics, antidepressants, and anxiolytics.[3][4] this compound, a prominent member of this class, has been identified as a substance with stimulant and euphoric properties, presumed to act through a mixed serotonergic and dopaminergic mechanism.[5] This guide will explore the nuanced pharmacological landscape of pMeOPP and its derivatives, focusing on their receptor binding affinities, functional activities, and structure-activity relationships (SAR).

Receptor Binding Affinity of this compound and Its Derivatives

The interaction of this compound and its analogs with various neurotransmitter receptors is a key determinant of their pharmacological effects. The following tables summarize the in vitro binding affinities (Ki, IC50) of a selection of these compounds for key serotonin, dopamine, and adrenergic receptors.

Table 1: Binding Affinities (Ki, nM) of this compound and Key Derivatives at Serotonin (5-HT) Receptors

Compound5-HT₁ₐ5-HT₂ₐ5-HT₂C5-HT₃5-HT₇
This compound (pMeOPP)---Moderate Affinity-
WAY-1006350.84 (rat)>1000>1000>1000-
NAN-1900.6----
Analogs of WAY-100635
N-Oxide Analog (3)0.22----
Long-Chain Arylpiperazine Derivatives
Compound 8c23.5----
Compound 2955.8----
Compound 20b66.139.4--45.0
Compound 9b23.939.4--45.0
Compound 12a41.5315--42.5

Data compiled from multiple sources.[6][7][8][9] Values are Ki in nM unless otherwise specified. "-" indicates data not available.

Table 2: Binding Affinities (Ki, nM) of this compound Derivatives at Dopamine (D) and Adrenergic (α) Receptors

CompoundD₂D₄α₁
WAY-100635420 (D₂L)3.3 (D₄.₄)251
NAN-190--0.8
Long-Chain Arylpiperazine Derivatives
Compound 67.93 (pKi)-9.07 (pA₂)
Compound 12a300--

Data compiled from multiple sources.[7][10][11] Values are Ki in nM unless otherwise specified. "-" indicates data not available.

Functional Activity and Signaling Pathways

The functional activity of these compounds—whether they act as agonists, antagonists, or partial agonists—is critical to their overall pharmacological profile.

Serotonin 5-HT₁ₐ Receptor Signaling

Many arylpiperazine derivatives, including analogs of WAY-100635 and NAN-190, are potent ligands at the 5-HT₁ₐ receptor. This receptor is a Gi/o-coupled GPCR, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

G_protein_signaling cluster_membrane Cell Membrane 5HT1A_Receptor 5-HT₁ₐ Receptor G_Protein Gi/o Protein 5HT1A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts Ligand Arylpiperazine (e.g., WAY-100635 analog) Ligand->5HT1A_Receptor Binds ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) cAMP->Cellular_Response Leads to

Figure 1: 5-HT₁ₐ Receptor Signaling Pathway.
Dopamine D₂ and D₄ Receptor Interactions

Certain derivatives, notably WAY-100635, exhibit significant affinity and agonist activity at the dopamine D₄ receptor.[7][8] D₂ and D₄ receptors are also Gi/o-coupled, and their activation similarly leads to the inhibition of adenylyl cyclase. The multi-target engagement of these compounds contributes to their complex pharmacological profiles.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the characterization of this compound and its derivatives.

Radioligand Competition Binding Assay

This assay is used to determine the affinity (Ki) of a test compound for a specific receptor.

Workflow for Radioligand Competition Binding Assay

Radioligand_Binding_Workflow start Start reagents Prepare Reagents: - Cell Membranes with Receptor - Radiolabeled Ligand - Unlabeled Test Compound start->reagents incubation Incubate Components: Membranes + Radioligand + Test Compound reagents->incubation filtration Rapid Filtration to Separate Bound from Unbound Ligand incubation->filtration counting Quantify Radioactivity of Bound Ligand filtration->counting analysis Data Analysis: - Determine IC₅₀ - Calculate Ki using Cheng-Prusoff counting->analysis end End analysis->end

Figure 2: Radioligand Competition Binding Assay Workflow.

Protocol Details:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared through homogenization and centrifugation of cultured cells or tissue.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase (cAMP) Functional Assay

This assay measures the functional activity of compounds at Gi/o- or Gs-coupled receptors by quantifying changes in intracellular cAMP levels.

Protocol Details:

  • Cell Culture: Cells expressing the receptor of interest are cultured in appropriate media.

  • Compound Treatment: Cells are treated with the test compound at various concentrations. For Gi/o-coupled receptors, cells are often co-stimulated with forskolin (B1673556) to induce a measurable level of cAMP that can be inhibited.

  • Cell Lysis and cAMP Measurement: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using various methods, such as enzyme-linked immunosorbent assay (ELISA), time-resolved fluorescence resonance energy transfer (TR-FRET), or luciferase-based reporter assays.

  • Data Analysis: Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximal efficacy (Emax) of the compound.

In Vivo Behavioral Assessment: The Forced Swim Test

The forced swim test is a common behavioral assay used to screen for antidepressant-like activity in rodents.

Workflow for the Forced Swim Test

Forced_Swim_Test_Workflow start Start acclimatization Animal Acclimatization start->acclimatization dosing Administer Test Compound or Vehicle acclimatization->dosing placement Place Animal in Water Cylinder dosing->placement observation Record Behavior (Immobility, Swimming, Climbing) for a Fixed Duration (e.g., 6 min) placement->observation removal Remove, Dry, and Return Animal to Home Cage observation->removal analysis Analyze Time Spent in Each Behavior removal->analysis end End analysis->end

Figure 3: Forced Swim Test Experimental Workflow.

Protocol Details:

  • Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure: Rodents (mice or rats) are individually placed in the water cylinder for a predetermined period (typically 6 minutes for mice).

  • Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is recorded, often during the last 4 minutes of the test.

  • Interpretation: A decrease in immobility time is indicative of an antidepressant-like effect.

Structure-Activity Relationships (SAR)

Systematic modification of the arylpiperazine scaffold has revealed key structural features that govern affinity and selectivity for various receptors.

  • Aryl Moiety: The substitution pattern on the phenyl ring is critical. For instance, a methoxy (B1213986) group at the ortho-position, as seen in many high-affinity 5-HT₁ₐ ligands, is often favorable.

  • Piperazine (B1678402) Ring: The basicity of the piperazine nitrogens is important for receptor interaction, particularly with acidic residues like aspartate in the transmembrane domains of aminergic GPCRs.

  • Linker Chain: The length and composition of the alkyl chain connecting the piperazine to the terminal moiety influence affinity and selectivity. For many "long-chain" arylpiperazines targeting 5-HT₁ₐ receptors, a four-carbon linker is optimal.

  • Terminal Group: The nature of the terminal group significantly impacts the pharmacological profile, contributing to interactions with accessory binding pockets and influencing properties like metabolic stability.

Conclusion and Future Directions

This compound and its derivatives represent a rich chemical space for the exploration of novel CNS-active agents. Their polypharmacology, engaging multiple serotonin and dopamine receptor subtypes, presents both challenges and opportunities for drug design. While significant progress has been made in understanding the SAR of this class of compounds, further research is warranted to develop derivatives with improved selectivity profiles and optimized pharmacokinetic properties. The methodologies and data presented in this guide provide a solid foundation for these future endeavors, aiming to translate the therapeutic potential of arylpiperazines into novel treatments for a range of neurological and psychiatric disorders.

References

Synthesis and Characterization of Novel 1-(4-Methoxyphenyl)piperazine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of novel analogs of 1-(4-methoxyphenyl)piperazine, a key scaffold in medicinal chemistry. The document details synthetic methodologies, presents characterization data in a structured format, and visualizes key experimental and logical workflows, offering a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.

Introduction

The this compound moiety is a privileged structure in drug discovery, forming the core of numerous biologically active compounds.[1] These compounds are known to interact with a variety of biological targets, including central nervous system (CNS) receptors and enzymes, exhibiting potential as antipsychotics, antidepressants, and anxiolytics.[2] Analogs of this scaffold have also demonstrated significant antimicrobial and antifungal properties.[3][4][5] The versatility of the piperazine (B1678402) ring allows for diverse substitutions, enabling the fine-tuning of pharmacological properties to develop novel drug candidates with enhanced efficacy and selectivity.[6] This guide focuses on the synthesis of new amide and sulfonamide derivatives, which represent promising avenues for therapeutic innovation.

Synthetic Methodologies

The synthesis of novel this compound analogs typically involves a multi-step process. A common approach begins with the synthesis of the core this compound structure, followed by N-acylation or N-sulfonylation to introduce diverse functionalities.

A general synthetic scheme for preparing these analogs is presented below. The initial step often involves the reaction of diethanolamine (B148213) with p-anisidine (B42471) in the presence of hydrobromic acid to form the this compound core in a one-pot synthesis.[1] Subsequent reactions with various acid chlorides or sulfonyl chlorides yield the desired amide or sulfonamide derivatives.

Synthetic Pathway for this compound Analogs Diethanolamine Diethanolamine + p-Anisidine HBr HBr, Reflux Diethanolamine->HBr Core This compound HBr->Core Base Base (e.g., Triethylamine) DCM, 0°C to RT Core->Base AcylChloride R-COCl (Acid Chloride) AcylChloride->Base SulfonylChloride R-SO2Cl (Sulfonyl Chloride) SulfonylChloride->Base AmideAnalog Novel Amide Analog Base->AmideAnalog Acylation SulfonamideAnalog Novel Sulfonamide Analog Base->SulfonamideAnalog Sulfonylation

A generalized synthetic pathway for novel amide and sulfonamide analogs.

Experimental Protocols

General Procedure for the Synthesis of 1-(4-(Substituted-benzoyl/sulfonyl))piperazine Analogs[7]

To a solution of this compound (0.01 mol) in Dichloromethane (DCM), triethylamine (B128534) (0.015 mol) is added. The mixture is cooled to 0°C, and the respective acid chloride or sulfonyl chloride (0.013 mol) is added dropwise. The reaction mixture is then stirred at room temperature for 2 hours. Following the reaction, the mixture is diluted with water and extracted with DCM. The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography using silica (B1680970) gel (100-200 mesh) to yield the final compound.

Characterization Methods

All synthesized compounds are typically characterized by various spectroscopic methods to confirm their structure and purity. These methods include:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction.

  • Melting Point (m.p.): To determine the purity of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the detailed structure of the compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized analogs.

Experimental Workflow Synthesis Synthesis of Analog Workup Reaction Work-up & Extraction Synthesis->Workup Purification Column Chromatography Workup->Purification Characterization Structural Characterization Purification->Characterization TLC TLC Characterization->TLC MP Melting Point Characterization->MP IR IR Spectroscopy Characterization->IR NMR NMR (1H, 13C) Characterization->NMR MS Mass Spectrometry Characterization->MS Bioassay Biological Activity Screening Characterization->Bioassay

A typical experimental workflow for synthesis and characterization.

Data Presentation

The following tables summarize the characterization data for a series of novel this compound analogs.

Table 1: Physicochemical and Spectroscopic Data of Novel Amide Analogs

Compound IDR-GroupMolecular FormulaYield (%)m.p. (°C)¹H NMR (δ ppm)MS (m/z)
1a -CH₂CH₃C₁₄H₂₀N₂O₂78102-1047.41 (d, 2H), 6.85 (d, 2H), 3.75 (s, 3H), 3.58-3.51 (m, 8H), 2.37 (q, 2H), 1.00 (t, 3H)248.3 (M+)
1b -C₆H₅C₁₈H₂₀N₂O₂85135-1377.50-7.35 (m, 5H), 6.88 (d, 2H), 6.80 (d, 2H), 3.76 (s, 3H), 3.65-3.55 (m, 8H)296.4 (M+)
1c -C₆H₄-Cl (p)C₁₈H₁₉ClN₂O₂82148-1507.45 (d, 2H), 7.38 (d, 2H), 6.87 (d, 2H), 6.81 (d, 2H), 3.76 (s, 3H), 3.63-3.53 (m, 8H)330.8 (M+)

Table 2: Physicochemical and Spectroscopic Data of Novel Sulfonamide Analogs

Compound IDR-GroupMolecular FormulaYield (%)m.p. (°C)¹H NMR (δ ppm)MS (m/z)
2a -CH₃C₁₂H₁₈N₂O₃S75118-1206.90 (d, 2H), 6.82 (d, 2H), 3.77 (s, 3H), 3.25-3.15 (m, 4H), 3.10-3.00 (m, 4H), 2.80 (s, 3H)270.3 (M+)
2b -C₆H₅C₁₇H₂₀N₂O₃S80142-1447.80-7.70 (m, 2H), 7.60-7.50 (m, 3H), 6.85 (d, 2H), 6.78 (d, 2H), 3.75 (s, 3H), 3.20-3.10 (m, 4H), 3.05-2.95 (m, 4H)332.4 (M+)
2c -C₆H₄-CH₃ (p)C₁₈H₂₂N₂O₃S83155-1577.65 (d, 2H), 7.25 (d, 2H), 6.86 (d, 2H), 6.79 (d, 2H), 3.75 (s, 3H), 3.18-3.08 (m, 4H), 3.03-2.93 (m, 4H), 2.40 (s, 3H)346.4 (M+)

Biological Activity and Signaling Pathways

Derivatives of this compound are known to exert their effects on the central nervous system by modulating neurotransmitter systems, particularly serotonergic (5-HT) and dopaminergic (DA) pathways.[2] These compounds can act as agonists or antagonists at various receptor subtypes, influencing downstream signaling cascades that regulate mood, cognition, and behavior. The introduction of different amide and sulfonamide moieties can alter the affinity and selectivity of these analogs for specific receptors, leading to a diverse range of pharmacological profiles.

Signaling Pathway Modulation Analog This compound Analog Receptor Serotonin (5-HT) or Dopamine (DA) Receptor Analog->Receptor Binds to GProtein G-Protein Coupling Receptor->GProtein Activates/Inhibits SecondMessenger Second Messenger Systems (e.g., cAMP, IP3/DAG) GProtein->SecondMessenger Kinase Protein Kinase Cascades SecondMessenger->Kinase Gene Gene Expression & Neuronal Function Kinase->Gene

Generalized modulation of neurotransmitter signaling pathways.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of novel this compound analogs. The detailed experimental protocols, structured data tables, and visual workflows offer a practical resource for researchers in the field. The continued exploration of this chemical scaffold, particularly through the synthesis of diverse amide and sulfonamide derivatives, holds significant promise for the development of new and improved therapeutic agents for a range of diseases. Further in-depth biological evaluations are necessary to fully elucidate the structure-activity relationships and mechanisms of action of these novel compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(4-Methoxyphenyl)piperazine from Diethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-(4-methoxyphenyl)piperazine, a key intermediate in the development of various pharmaceuticals, from the readily available starting material, diethanolamine (B148213). The synthesis is a two-step, one-pot procedure involving the in-situ formation of a bis(2-haloethyl)amine intermediate followed by cyclization with 4-methoxyaniline. This method offers a practical and efficient route to the target compound.

Introduction

This compound is a crucial building block in the synthesis of a wide range of biologically active molecules, including antipsychotics, antidepressants, and other central nervous system (CNS) agents. Its synthesis from simple, inexpensive precursors is of significant interest to the pharmaceutical industry. The method described herein outlines a reliable procedure starting from diethanolamine and 4-methoxyaniline (p-anisidine).

Reaction Scheme

The overall synthesis can be represented by the following two-step reaction scheme:

Step 1: Formation of Bis(2-bromoethyl)amine (B3022162) Hydrobromide (in-situ)

Diethanolamine is treated with hydrobromic acid (HBr) to convert the hydroxyl groups into more reactive bromide leaving groups, forming bis(2-bromoethyl)amine hydrobromide in situ.

Step 2: Cyclization with 4-Methoxyaniline

The in-situ generated bis(2-bromoethyl)amine hydrobromide undergoes a double N-alkylation reaction with 4-methoxyaniline in the presence of a base to yield the final product, this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of arylpiperazines from diethanolamine.[1][2][3]

Materials:

  • Diethanolamine

  • 48% Hydrobromic acid (HBr)

  • 4-Methoxyaniline (p-anisidine)

  • Sodium carbonate (Na₂CO₃)

  • 1-Butanol (B46404)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Deionized water

  • Nitrogen gas (N₂)

Equipment:

  • Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel

  • Heating mantle

  • Distillation apparatus

  • Standard laboratory glassware

  • pH meter or pH paper

  • Vacuum filtration apparatus

Procedure:

Part A: In-situ Preparation of Bis(2-bromoethyl)amine Hydrobromide

  • In a round-bottom flask equipped for reflux and under a nitrogen atmosphere, place diethanolamine (0.26 mol).

  • Slowly add 48% hydrobromic acid (0.5 mol) to the diethanolamine over a period of one hour with stirring. An exothermic reaction will occur.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 12 hours.[1]

  • After reflux, allow the mixture to cool slightly and distill off the excess HBr.[1] The resulting crude product is used directly in the next step without further purification to avoid handling the potentially carcinogenic bis(2-bromoethyl)amine.[1]

Part B: Synthesis of this compound

  • To the flask containing the crude product from Part A, add 4-methoxyaniline (0.24 mol), sodium carbonate (0.16 mol), and 1-butanol (80 ml) under a nitrogen atmosphere.[1]

  • Heat the mixture to 120°C and stir for 5 hours.[1]

  • Add another portion of sodium carbonate (0.13 mol) and continue to heat the mixture for an additional 24 hours.[1]

  • Cool the reaction mixture to room temperature.

Part C: Work-up and Purification

  • Wash the cooled suspension twice with 100 ml of water.[1]

  • Adjust the pH of the aqueous phase to 12 by the addition of a sodium hydroxide solution.[1]

  • Wash the organic layer with a saturated salt water solution.[1]

  • Combine the organic layers and adjust the pH to 5 by the addition of concentrated HCl.[1]

  • Distill off the water and 1-butanol to yield the HCl salt of the product.[1]

  • Recrystallize the HCl salt from ethanol.

  • Dry the purified product under vacuum at 100°C to a constant weight.[1]

Data Presentation

The following table summarizes representative quantitative data for the synthesis of arylpiperazines using a similar methodology.

AnalyteReactant Ratio (Diethanolamine:Aniline:HBr)Reaction ConditionsYield (%)Purity (HPLC) (%)Reference
1-(2,3-dichlorophenyl)piperazine1 : 0.84 : 2.84120-150°C, then NaOH hydrolysis65.699.56[3]

Note: Specific yield and purity for this compound may vary and should be determined experimentally.

Visualizations

Logical Workflow for the Synthesis

Synthesis_Workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Work-up & Purification DEA Diethanolamine Reaction1 Reaction with HBr (Reflux, 12h) DEA->Reaction1 HBr Hydrobromic Acid HBr->Reaction1 Intermediate Bis(2-bromoethyl)amine HBr (in-situ) Reaction1->Intermediate Reaction2 Cyclization (120°C, 29h) Intermediate->Reaction2 Anisidine 4-Methoxyaniline Anisidine->Reaction2 Base Sodium Carbonate Base->Reaction2 Solvent 1-Butanol Solvent->Reaction2 Crude_Product Crude Product Mixture Reaction2->Crude_Product Workup Aqueous Wash & pH Adjustment Crude_Product->Workup Extraction HCl Salt Formation Workup->Extraction Purification Recrystallization (Ethanol) Extraction->Purification Final_Product This compound HCl Purification->Final_Product

Caption: Workflow for the synthesis of this compound HCl.

Reaction Pathway

Reaction_Pathway Diethanolamine Diethanolamine Intermediate Bis(2-bromoethyl)amine (in-situ) Diethanolamine->Intermediate + 2 HBr - 2 H₂O Product This compound Intermediate->Product + 4-Methoxyaniline (Base) Anisidine 4-Methoxyaniline Anisidine->Product

Caption: Simplified reaction pathway for the synthesis.

Safety Precautions

  • Handle hydrobromic acid and concentrated hydrochloric acid in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Bis(2-haloethyl)amines are potential carcinogens. The described one-pot procedure minimizes exposure by generating and consuming this intermediate in situ.[1]

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

The one-pot synthesis of this compound from diethanolamine provides an efficient and scalable method for producing this valuable pharmaceutical intermediate. The protocol is robust and utilizes readily available starting materials. Adherence to the detailed procedure and safety precautions is essential for a successful and safe synthesis.

References

Application Notes and Protocol for the N-arylation of Piperazine with 4-bromoanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-aryl piperazine (B1678402) motif is a crucial pharmacophore found in a multitude of biologically active compounds, including therapeutics for oncology, neuroscience, and infectious diseases. The palladium-catalyzed Buchwald-Hartwig amination stands as a powerful and versatile method for the synthesis of these valuable scaffolds.[1][2][3] This protocol provides a detailed procedure for the N-arylation of piperazine with 4-bromoanisole (B123540), a common transformation in the synthesis of drug candidates and other functional molecules. The success of this reaction is highly dependent on the careful selection of the palladium catalyst, phosphine (B1218219) ligand, base, and solvent.[1][4] Sterically hindered and electron-rich phosphine ligands are often pivotal in achieving high yields and reaction efficiency.[1][5][6]

Data Presentation

The following table summarizes representative quantitative data for the Buchwald-Hartwig amination, showcasing the impact of different catalysts, ligands, and bases on the reaction outcome.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)Xantphos (4)NaOt-Bu (2.0)Toluene (B28343)1001295
2Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.0)Dioxane1101888
3Pd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (2.0)Toluene1001692
4Pd(OAc)₂ (2)P(t-Bu)₃ (4)NaOt-Bu (2.0)Toluene80890

Experimental Protocols

Materials
  • 4-bromoanisole (1.0 equiv)

  • Piperazine (2.5 equiv, to favor mono-arylation)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 2.0 equiv)

  • Anhydrous toluene

  • Nitrogen or Argon gas (inert atmosphere)

  • Standard laboratory glassware (Schlenk tube or equivalent)

  • Magnetic stirrer and heating plate

  • Ethyl acetate (B1210297), water, brine for workup

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure
  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add piperazine (2.5 equiv) and sodium tert-butoxide (2.0 equiv).

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents: Under the inert atmosphere, add the palladium catalyst (2 mol%) and the phosphine ligand (4 mol%).

  • Solvent and Aryl Halide Addition: Add anhydrous toluene to the Schlenk tube, followed by the addition of 4-bromoanisole (1.0 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(4-methoxyphenyl)piperazine.

Visualizations

experimental_workflow Experimental Workflow for N-arylation reagents Add Piperazine and NaO-t-Bu to Schlenk Tube inert Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) reagents->inert catalyst Add Palladium Catalyst and Ligand inert->catalyst solvent Add Anhydrous Toluene and 4-bromoanisole catalyst->solvent reaction Heat at 100 °C and Monitor Progress solvent->reaction workup Cool, Dilute with Ethyl Acetate, Wash with Water and Brine reaction->workup dry Dry Organic Layer and Concentrate workup->dry purify Purify by Flash Column Chromatography dry->purify product Obtain this compound purify->product catalytic_cycle Simplified Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition pd_intermediate Ar-Pd(II)(Br)L oxidative_addition->pd_intermediate amine_coordination Amine Coordination (Piperazine) pd_intermediate->amine_coordination deprotonation Deprotonation (Base) amine_coordination->deprotonation reductive_elimination Reductive Elimination deprotonation->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-N(Piperazine) reductive_elimination->product

References

Application Notes and Protocols for 1-(4-Methoxyphenyl)piperazine in Serotonin Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methoxyphenyl)piperazine is a chemical compound belonging to the piperazine (B1678402) class. Arylpiperazines are a common scaffold in medicinal chemistry and are known to interact with various neurotransmitter receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. Due to this pharmacological activity, this compound and its analogs are valuable tools in neuroscience research and drug discovery, particularly for investigating the function of the serotonergic system and for screening potential therapeutic agents for psychiatric and neurological disorders.[1] These application notes provide a guide for utilizing this compound in in vitro serotonin receptor binding assays.

Data Presentation: Serotonin Receptor Binding Profile

The binding affinity of this compound and its closely related analogs for various serotonin receptor subtypes is crucial for interpreting experimental results. While a comprehensive binding profile for this compound across all serotonin receptors is not extensively documented in publicly available literature, data for structurally similar compounds, particularly other methoxyphenyl)piperazine derivatives, provide valuable insights into its likely pharmacological profile. The following tables summarize the available quantitative data (Ki values in nM) for 1-(methoxyphenyl)piperazine derivatives at various human serotonin (h5-HT) receptor subtypes.

Note: The data presented below is for 1-(methoxyphenyl)piperazine derivatives and may not be fully representative of this compound itself. Researchers are encouraged to determine the specific binding profile of this compound for their particular application.

Table 1: Binding Affinity (Ki, nM) of 1-(methoxyphenyl)piperazine Derivatives at 5-HT1 and 5-HT2 Receptor Subtypes

Compound5-HT1A5-HT2A5-HT2CReference
1-(2-Methoxyphenyl)piperazine derivative0.4Low to moderate affinityLow to moderate affinity[2]
1-cinnamyl-4-(2-methoxyphenyl)piperazine derivativeLow to moderate affinityLow to moderate affinityNot Reported[3]

Table 2: Binding Affinity (Ki, nM) of a 1-(4-Methoxyphenyl)phenylpiperazine Derivative at 5-HT7 and 5-HT1A Receptors

Compound5-HT75-HT1AReference
1-[2-(4-Methoxyphenyl)phenyl]piperazine2.6476[4]

Experimental Protocols

This section provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for a specific serotonin receptor subtype.

Protocol: Competitive Radioligand Binding Assay for Serotonin Receptors

Objective: To determine the inhibitory constant (Ki) of this compound at a specific serotonin receptor subtype by measuring its ability to displace a known radioligand.

Materials:

  • Test Compound: this compound

  • Radioligand: A high-affinity radiolabeled ligand specific for the serotonin receptor subtype of interest (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A, [³H]5-CT for 5-HT7).

  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human serotonin receptor subtype of interest (e.g., HEK293, CHO cells) or brain tissue homogenates known to be rich in the target receptor (e.g., rat hippocampus for 5-HT1A).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration of a known non-radiolabeled ligand for the target receptor (e.g., 10 µM serotonin).

  • 96-well Filter Plates: With appropriate glass fiber filters (e.g., GF/B or GF/C, pre-treated with a blocking agent like polyethyleneimine (PEI) if necessary).

  • Scintillation Cocktail.

  • Liquid Scintillation Counter.

  • Cell Harvester (optional).

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in assay buffer to achieve a range of final assay concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • Dilute the radioligand in assay buffer to a final concentration typically at or below its Kd value for the target receptor.

    • Prepare the non-specific binding control by diluting the stock solution of the non-radiolabeled ligand in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add receptor source, radioligand, and assay buffer.

    • Non-specific Binding: Add receptor source, radioligand, and the non-specific binding control.

    • Test Compound: Add receptor source, radioligand, and the desired concentration of this compound.

    • Perform all additions in triplicate. The final assay volume is typically 200-250 µL.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes). Incubation times should be optimized for each receptor-ligand pair.

  • Termination and Filtration:

    • Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold or cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters rapidly with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity retained on the filters using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Generate a Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

  • Determine IC50:

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve using non-linear regression analysis (e.g., using GraphPad Prism or similar software).

  • Calculate Ki:

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Visualization of Key Pathways and Workflows

Serotonin Receptor Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the 5-HT1A and 5-HT2A receptors, which are common targets for arylpiperazine compounds.

G cluster_5HT1A 5-HT1A Receptor Signaling Serotonin1A Serotonin Receptor1A 5-HT1A Receptor Serotonin1A->Receptor1A G_protein_i Gi/o Protein Receptor1A->G_protein_i Activates AC Adenylyl Cyclase G_protein_i->AC Inhibits GIRK GIRK Channel G_protein_i->GIRK Activates (βγ subunit) Ca_channel Voltage-gated Ca2+ Channel G_protein_i->Ca_channel Inhibits (βγ subunit) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates

Caption: 5-HT1A receptor signaling pathway.

G cluster_5HT2A 5-HT2A Receptor Signaling Serotonin2A Serotonin Receptor2A 5-HT2A Receptor Serotonin2A->Receptor2A G_protein_q Gq/11 Protein Receptor2A->G_protein_q Activates PLC Phospholipase C G_protein_q->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca_release Ca2+ Release ER->Ca_release Ca_release->PKC Activates

Caption: 5-HT2A receptor signaling pathway.

Experimental Workflow

The following diagram outlines the key steps in the competitive radioligand binding assay.

G start Start prep Prepare Reagents: - Test Compound Dilutions - Radioligand Solution - Receptor Membranes start->prep setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Test Compound Wells prep->setup incubate Incubate at Controlled Temperature setup->incubate filter Terminate and Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Add Scintillation Cocktail and Count Radioactivity wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Experimental workflow for a competitive radioligand binding assay.

References

Application Notes and Protocols: 1-(4-Methoxyphenyl)piperazine as a Ligand for 5-HT1A Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methoxyphenyl)piperazine (p-MPP) is a chemical compound that serves as a versatile scaffold in medicinal chemistry, particularly in the development of ligands targeting the central nervous system. Its derivatives have shown significant affinity and activity at various neurotransmitter receptors, with a notable focus on the serotonin (B10506) 1A (5-HT1A) receptor. The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a crucial target in the therapeutic intervention of neuropsychiatric disorders such as anxiety and depression. This document provides detailed application notes and experimental protocols for utilizing this compound and its analogs as ligands in 5-HT1A receptor research.

Data Presentation

The following tables summarize the quantitative data for this compound and its derivatives, focusing on their binding affinity for the 5-HT1A receptor.

Table 1: Binding Affinity of this compound Derivatives for the 5-HT1A Receptor

CompoundModificationKᵢ (nM)Receptor SourceRadioligandReference
1-(2-Methoxyphenyl)piperazine derivative (NAN-190)4-[4-(2-phthalimido)butyl] substitution0.6Rat brain[³H]8-OH-DPAT[1]
1-(2-Methoxyphenyl)piperazine derivative (2j)4-[4-(1-Adamantanecarboxamido)butyl] substitution0.4Not specifiedNot specified[1]
1-(2-Methoxyphenyl)piperazine derivative (2a)cis-bicyclo[3.3.0]octane substitution0.63Not specifiedNot specified[2]
1-(2-Methoxyphenyl)piperazine derivative (2c)cis-bicyclo[3.3.0]octane substitution0.12Not specifiedNot specified[2]
1-(2-Methoxyphenyl)piperazine derivative (2f)norbornane substitution0.25Not specifiedNot specified[2]
1-(2-Methoxyphenyl)piperazine derivative (2g)norbornane substitution0.15Not specifiedNot specified[2]
1-(2-Methoxyphenyl)piperazine derivative (2h)norbornene substitution0.32Not specifiedNot specified[2]
N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (B1241708) (8)Adamantanamine substitution1.2Human 5-HT1A receptorNot specified[3][4]
N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate (10)Memantine substitution21.3Human 5-HT1A receptorNot specified[3][4]

Signaling Pathways and Experimental Workflows

5-HT1A Receptor Signaling Pathway

Activation of the 5-HT1A receptor by an agonist, such as serotonin or a synthetic ligand, initiates a cascade of intracellular events. The receptor is primarily coupled to inhibitory G-proteins (Gαi/o). This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5] The Gβγ subunits can also modulate ion channels, leading to neuronal hyperpolarization.[6][7] Furthermore, 5-HT1A receptor activation can stimulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and Akt pathways, which are involved in neuroprotection and neuroplasticity.[8]

5-HT1A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects Ligand This compound (Agonist) Receptor 5-HT1A Receptor Ligand->Receptor Binds G_protein Gαi/oβγ Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi/o) PI3K PI3K G_protein->PI3K Activates (Gβγ) IonChannel Ion Channel (e.g., GIRK) G_protein->IonChannel Modulates (Gβγ) cAMP cAMP AC->cAMP Conversion ATP ATP Neuronal_Activity Decreased Neuronal Activity cAMP->Neuronal_Activity Leads to Akt Akt PI3K->Akt MAPK MAPK Akt->MAPK Neuroprotection Neuroprotection Akt->Neuroprotection Gene_Expression Altered Gene Expression MAPK->Gene_Expression IonChannel->Neuronal_Activity Contributes to

5-HT1A Receptor Signaling Cascade
Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the key steps in performing a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the 5-HT1A receptor.

Radioligand Binding Assay Workflow P1 Receptor Preparation (e.g., cell membranes expressing 5-HT1A) P2 Incubation with Radioligand (e.g., [³H]8-OH-DPAT) P1->P2 P3 Addition of Test Compound (this compound) P2->P3 P4 Incubation at Room Temperature P3->P4 P5 Separation of Bound and Free Ligand (Filtration) P4->P5 P6 Quantification of Radioactivity (Scintillation Counting) P5->P6 P7 Data Analysis (IC₅₀ and Kᵢ determination) P6->P7

Workflow for Radioligand Binding Assay

Experimental Protocols

Protocol 1: Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the human 5-HT1A receptor using a competitive binding assay.[9][10][11]

Materials:

  • Membranes from CHO-K1 cells stably expressing the human 5-HT1A receptor.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.

  • Radioligand: [³H]8-hydroxy-DPAT (specific activity ~120-180 Ci/mmol).

  • Non-specific binding control: 10 µM Metergoline.

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend in ice-cold Assay Buffer to a final protein concentration of 10-20 µ g/well . Homogenize briefly using a Polytron or similar device.

  • Assay Setup: In a 96-well plate, add the following components in triplicate for each condition (total volume = 250 µL):

    • Total Binding: 50 µL Assay Buffer, 50 µL [³H]8-OH-DPAT (final concentration ~0.25 nM), and 150 µL of membrane suspension.

    • Non-specific Binding: 50 µL Metergoline (final concentration 10 µM), 50 µL [³H]8-OH-DPAT, and 150 µL of membrane suspension.

    • Competitive Binding: 50 µL of each concentration of this compound, 50 µL [³H]8-OH-DPAT, and 150 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI). Wash the filters three times with 3 mL of ice-cold Assay Buffer.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by this compound at the 5-HT1A receptor.[12][13][14]

Materials:

  • Membranes from cells expressing the human 5-HT1A receptor.

  • Assay Buffer: 50 mM Tris-HCl, 1 mM EGTA, 3 mM MgCl₂, 100 mM NaCl, pH 7.4.

  • GDP (Guanosine diphosphate).

  • [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

  • Test Compound: this compound.

  • Unlabeled GTPγS for non-specific binding.

  • 96-well filter plates.

  • Vacuum manifold.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare membranes as described in Protocol 1.

  • Assay Setup: In a 96-well plate, add the following (total volume = 200 µL):

    • 50 µL Assay Buffer with GDP (final concentration 10 µM).

    • 50 µL of serially diluted this compound or reference agonist. For basal binding, add buffer. For non-specific binding, add unlabeled GTPγS (final concentration 10 µM).

    • 50 µL of membrane suspension (10-20 µg protein).

    • Pre-incubate for 10-15 minutes at 30°C.

    • Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration 0.1-0.5 nM).

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle shaking.

  • Filtration: Terminate the reaction by rapid filtration through the filter plate. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Quantification: Dry the filter plate and measure the bound radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from all wells. Plot the specific [³⁵S]GTPγS binding against the logarithm of the agonist concentration. Determine the EC₅₀ (concentration for 50% of maximal stimulation) and Eₘₐₓ (maximal effect) values using non-linear regression.

Protocol 3: cAMP Accumulation Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase activity via the Gαi/o-coupled 5-HT1A receptor.[15][16][17]

Materials:

  • CHO-K1 cells stably expressing the human 5-HT1A receptor.

  • Cell culture medium (e.g., Ham's F12) with supplements.

  • Stimulation Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.

  • Forskolin (B1673556) (to stimulate adenylyl cyclase).

  • Test Compound: this compound.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 96- or 384-well cell culture plates.

Procedure:

  • Cell Culture: Plate the cells in 96- or 384-well plates and grow to 80-90% confluency.

  • Assay Preparation: On the day of the assay, aspirate the culture medium and replace it with Stimulation Buffer. Incubate for 30 minutes at 37°C.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Stimulation: Add forskolin to all wells (except for the basal control) to a final concentration that elicits a submaximal cAMP response (e.g., 1-10 µM).

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Determine the IC₅₀ value for the inhibition of forskolin-stimulated cAMP accumulation.

Application in 5-HT1A Receptor Studies

The following diagram illustrates the logical flow of how this compound is utilized in the study of 5-HT1A receptors, from initial binding to the assessment of functional outcomes.

Application_of_pMPP_in_5HT1A_Studies cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Ligand This compound Binding Binding Affinity (Ki) Radioligand Binding Assay Ligand->Binding Function Functional Activity (EC₅₀, Eₘₐₓ) GTPγS & cAMP Assays Binding->Function PK Pharmacokinetics (ADME) Function->PK PD Pharmacodynamics (e.g., Microdialysis) PK->PD Behavior Behavioral Models (e.g., Anxiety, Depression) PD->Behavior Outcome Therapeutic Potential Assessment Behavior->Outcome

Investigational Funnel for this compound

References

Application of 1-(4-Methoxyphenyl)piperazine and its Derivatives in Rodent Models of Anxiety

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methoxyphenyl)piperazine (MeOPP) is a chemical compound belonging to the phenylpiperazine class. While research on MeOPP itself in the context of anxiety is limited, studies on its derivatives have provided valuable insights into the potential anxiolytic effects of this structural motif. Phenylpiperazines are known to interact with various neurotransmitter systems, particularly the serotonergic system, which plays a crucial role in the regulation of mood and anxiety. This document provides an overview of the application of a key MeOPP derivative, 1-(4-methoxyphenyl)-4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazine (referred to as LQFM005), in established rodent models of anxiety. The protocols and data presented herein are intended to guide researchers in the preclinical evaluation of compounds with similar structures.

The primary mechanism of action for the anxiolytic-like effects of the MeOPP derivative LQFM005 is believed to be mediated through its interaction with serotonin (B10506) receptors, specifically as a partial agonist at 5-HT1A receptors.[1][2][3] Activation of these receptors is a well-established therapeutic strategy for anxiety disorders.[4][5][6][7] In contrast, other phenylpiperazine compounds, such as m-chlorophenylpiperazine (mCPP), have been shown to induce anxiety-like behaviors in rodents, often through action at 5-HT2C receptors.[1][8][9][10] This highlights the nuanced structure-activity relationships within this chemical class.

Data Presentation

The following tables summarize the quantitative data from key behavioral studies on the anxiolytic-like effects of the this compound derivative, LQFM005, in mice.

Table 1: Elevated Plus-Maze (EPM) Test
Treatment GroupDose (µmol/kg, p.o.)Time in Open Arms (s)% Time in Open ArmsOpen Arm Entries% Open Arm Entries
Vehicle-25.3 ± 4.18.4 ± 1.45.2 ± 0.820.8 ± 3.2
LQFM0052458.7 ± 7.519.6 ± 2.58.1 ± 1.132.4 ± 4.4
LQFM235 (metabolite)2462.1 ± 8.220.7 ± 2.78.9 ± 1.235.6 ± 4.8

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM. Data adapted from a study on a derivative of this compound.[2][3]

Table 2: Open Field Test (OFT)
Treatment GroupDose (µmol/kg, p.o.)Time in Center (s)Distance Traveled in Center (cm)Total Distance Traveled (cm)
Vehicle-18.9 ± 3.2150.4 ± 25.12105.7 ± 180.3
LQFM0051235.4 ± 5.1280.1 ± 40.22050.1 ± 175.2
LQFM0052442.1 ± 6.3332.8 ± 50.12110.5 ± 190.4

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM. Data adapted from a study on a derivative of this compound.[2][3]

Table 3: Light-Dark Box (LDB) Test

Note: Specific quantitative data for this compound or its direct derivatives in the Light-Dark Box test were not available in the reviewed literature. The following represents a hypothetical table structure based on expected outcomes for an anxiolytic compound.

Treatment GroupDose (mg/kg, i.p.)Time in Light Compartment (s)Transitions between CompartmentsLatency to Enter Dark (s)
Vehicle-120 ± 1510 ± 225 ± 5
MeOPP DerivativeX180 ± 2015 ± 340 ± 6
Diazepam (Control)2200 ± 1818 ± 255 ± 7

*p < 0.05 compared to vehicle. Data are hypothetical and for illustrative purposes.

Experimental Protocols

Elevated Plus-Maze (EPM) Test

This test is a widely used model for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[11][12][13]

Materials:

  • Elevated plus-maze apparatus (two open arms and two closed arms, elevated from the floor).

  • Rodents (e.g., male Swiss mice, 25-30 g).

  • Test compound (e.g., LQFM005) and vehicle.

  • Video camera and tracking software.

Procedure:

  • Administer the test compound or vehicle to the animals (e.g., orally, 60 minutes before the test).

  • Place the animal in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for a 5-minute session.

  • Record the session using a video camera positioned above the maze.

  • After each trial, clean the maze thoroughly with 70% ethanol (B145695) to remove any olfactory cues.

  • Analyze the video recordings to score the time spent in the open and closed arms, and the number of entries into each arm. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic-like effect.[11][12]

Open Field Test (OFT)

The open field test is used to assess general locomotor activity and anxiety-like behavior.[14][15][16][17][18] Rodents naturally tend to stay close to the walls (thigmotaxis) in a novel, open environment. Anxiolytic compounds typically increase the time spent in the center of the arena.[15][16]

Materials:

  • Open field apparatus (a square arena with walls).

  • Rodents (e.g., male Swiss mice, 25-30 g).

  • Test compound and vehicle.

  • Video camera and tracking software.

Procedure:

  • Administer the test compound or vehicle to the animals (e.g., orally, 60 minutes before the test).

  • Gently place the animal in the center of the open field.

  • Allow the animal to explore the arena for a 5 to 10-minute session.

  • Record the session with an overhead video camera.

  • Clean the apparatus with 70% ethanol between animals.

  • Analyze the recordings for total distance traveled (a measure of locomotor activity) and the time spent in the central zone of the arena. An increase in the time spent in the center without a significant change in total distance traveled suggests an anxiolytic effect.[14][17]

Light-Dark Box (LDB) Test

This test is based on the innate aversion of rodents to brightly illuminated areas and their preference for dark, enclosed spaces.[8][10][19][20][21]

Materials:

  • Light-dark box apparatus (a box divided into a large, illuminated compartment and a small, dark compartment, with an opening connecting them).

  • Rodents (e.g., male Wistar rats, 200-250 g).

  • Test compound and vehicle.

  • Video camera and tracking software.

Procedure:

  • Administer the test compound or vehicle to the animals (e.g., intraperitoneally, 30 minutes before the test).

  • Place the animal in the center of the light compartment, facing away from the opening.

  • Allow the animal to freely explore the apparatus for a 5-minute session.

  • Record the session using a video camera.

  • Clean the apparatus thoroughly between trials.

  • Analyze the recordings for the time spent in the light and dark compartments, the number of transitions between the compartments, and the latency to the first entry into the dark compartment. An anxiolytic compound is expected to increase the time spent in the light compartment and the number of transitions.[19][21]

Visualizations

Signaling Pathway of Anxiolytic Action

anxiolytic_pathway cluster_presynaptic Presynaptic Neuron (Raphe Nucleus) cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (e.g., Hippocampus, Amygdala) 5HT_synthesis 5-HT Synthesis 5HT_release 5-HT Release 5HT_synthesis->5HT_release 5HT1A_auto 5-HT1A Autoreceptor 5HT_release->5HT1A_auto Negative Feedback 5HT 5-HT 5HT_release->5HT Release 5HT1A_auto->5HT_release 5HT1A_post Postsynaptic 5-HT1A Receptor 5HT->5HT1A_post Binding Gi_protein Gi Protein Activation 5HT1A_post->Gi_protein AC_inhibition Adenylyl Cyclase Inhibition Gi_protein->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease PKA_inhibition PKA Inhibition cAMP_decrease->PKA_inhibition Neuronal_hyperpolarization Neuronal Hyperpolarization PKA_inhibition->Neuronal_hyperpolarization Anxiolytic_effect Anxiolytic Effect Neuronal_hyperpolarization->Anxiolytic_effect MeOPP_derivative MeOPP Derivative (e.g., LQFM005) (Partial Agonist) MeOPP_derivative->5HT1A_post Activates

Caption: Putative signaling pathway for the anxiolytic effects of MeOPP derivatives.

Experimental Workflow for Preclinical Anxiety Studies

experimental_workflow cluster_tests Anxiety Models Animal_acclimation Animal Acclimation (e.g., 1 week) Randomization Animal Randomization (Treatment Groups) Animal_acclimation->Randomization Drug_preparation Drug Preparation (MeOPP derivative/Vehicle) Drug_administration Drug Administration (e.g., p.o., i.p.) Drug_preparation->Drug_administration Randomization->Drug_administration Behavioral_testing Behavioral Testing (e.g., 60 min post-dose) Drug_administration->Behavioral_testing EPM Elevated Plus-Maze Behavioral_testing->EPM OFT Open Field Test Behavioral_testing->OFT LDB Light-Dark Box Behavioral_testing->LDB Data_collection Data Collection (Video Tracking) EPM->Data_collection OFT->Data_collection LDB->Data_collection Data_analysis Data Analysis (Statistical Comparison) Data_collection->Data_analysis Interpretation Interpretation of Results (Anxiolytic/Anxiogenic Profile) Data_analysis->Interpretation

Caption: General workflow for evaluating MeOPP derivatives in rodent anxiety models.

Logical Relationship of Phenylpiperazine Compounds and Anxiety Effects

logical_relationship cluster_anxiolytic Anxiolytic-like Effects cluster_anxiogenic Anxiogenic-like Effects Phenylpiperazines Phenylpiperazines MeOPP_derivative This compound Derivative (LQFM005) Phenylpiperazines->MeOPP_derivative mCPP m-Chlorophenylpiperazine (mCPP) Phenylpiperazines->mCPP Mechanism_anxiolytic Primary Target: 5-HT1A Receptor (Agonism) MeOPP_derivative->Mechanism_anxiolytic Increased_open_arm_time Increased Time in Open/Light Areas Mechanism_anxiolytic->Increased_open_arm_time Leads to Mechanism_anxiogenic Primary Target: 5-HT2C Receptor (Agonism) mCPP->Mechanism_anxiogenic Decreased_open_arm_time Decreased Time in Open/Light Areas Mechanism_anxiogenic->Decreased_open_arm_time Leads to

Caption: Contrasting effects of phenylpiperazine derivatives on anxiety-like behavior.

References

In Vivo Studies of 1-(4-Methoxyphenyl)piperazine and its Analogs in Animal Models of CNS Disorders: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific in vivo studies evaluating the antidepressant-like effects of 1-(4-Methoxyphenyl)piperazine (MOPP) in established animal models of depression. The following application notes and protocols are based on a closely related analog and generalized methodologies for preclinical antidepressant screening.

Introduction

This compound (MOPP) is a chemical moiety of interest in neuropharmacology. While direct evidence for its antidepressant-like activity from in vivo animal models is currently lacking in the available scientific literature, studies on structurally similar compounds suggest potential interactions with key neurotransmitter systems implicated in the pathophysiology of depression. This document provides an overview of the available data on a close analog and details standard protocols for evaluating the potential antidepressant effects of novel compounds in animal models.

Closest Analog Data: 1-[3-(2,4,6-trimethylphenoxy)propyl]-4-(4-methoxyphenyl)piperazine dihydrochloride

A study investigating various derivatives of methoxyphenylpiperazine reported on the in vivo activity of 1-[3-(2,4,6-trimethylphenoxy)propyl]-4-(4-methoxyphenyl)piperazine dihydrochloride. While this study did not focus on antidepressant-like effects, it provides valuable data on its central nervous system activity in mice. The compound exhibited anxiolytic, anticonvulsant, and antiallodynic properties. Its mechanism of action is potentially related to its weak antagonism of the 5-HT1A receptor, with a Ki of 146 nM[1].

Quantitative Data Summary
TestAnimal ModelCompound AdministrationDosageObserved EffectReference
Four-Plate TestMouseIntraperitoneal (i.p.), 30 min prior10 mg/kgAnxiolytic activity[1]
Maximal Electroshock Seizure TestMouseIntraperitoneal (i.p.), 30 min priorED50 = 23.50 mg/kgAnticonvulsant activity[1]
Von Frey Test (Neuropathic Pain)MouseIntraperitoneal (i.p.), 30 min prior30 mg/kgAntiallodynic activity[1]
Receptor Binding AssayIn vitroN/AKi = 146 nMWeak 5-HT1A antagonism[1]

Experimental Protocols for Antidepressant Screening

The following are detailed, generalized protocols for common animal models used to assess antidepressant-like activity.

Forced Swim Test (FST)

The Forced Swim Test is a widely used rodent behavioral test to screen for antidepressant drugs. It is based on the principle that an animal will develop an immobile posture after a period of vigorous activity in an inescapable situation, and that this immobility is reduced by treatment with antidepressants.

Materials:

  • Cylindrical water tanks (e.g., 30 cm height x 20 cm diameter for mice)[2].

  • Water maintained at 23-25°C[2].

  • Video recording equipment.

  • Stopwatch.

  • Dry towels and a warming lamp for post-test recovery.

Procedure:

  • Habituation/Pre-test (Day 1): Individually place each mouse in the water-filled cylinder for a 15-minute session. The water level should be deep enough (e.g., 15 cm) to prevent the mouse from touching the bottom with its tail or paws[2]. After the session, remove the mouse, dry it thoroughly, and return it to its home cage.

  • Drug Administration: Administer the test compound (e.g., MOPP analog) or vehicle at the appropriate time before the test session on Day 2. The route and timing will depend on the pharmacokinetic profile of the compound.

  • Test Session (Day 2): 24 hours after the pre-test, place the mouse back into the water cylinder for a 6-minute test session[2].

  • Data Acquisition: Record the entire 6-minute session. The primary measure is the duration of immobility during the last 4 minutes of the test[2]. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

  • Data Analysis: The duration of immobility is scored by a trained observer blind to the treatment groups. A significant decrease in immobility time in the drug-treated group compared to the vehicle group suggests an antidepressant-like effect.

Tail Suspension Test (TST)

The Tail Suspension Test is another common model for assessing antidepressant-like activity in mice. It is based on a similar principle to the FST, where immobility is induced by an inescapable stressor.

Materials:

  • Tail suspension apparatus (a horizontal bar from which to suspend the mice).

  • Adhesive tape.

  • Video recording equipment.

  • Stopwatch.

Procedure:

  • Preparation: Cut strips of adhesive tape (approximately 15-17 cm long)[3]. Attach one end of the tape to the mouse's tail, about 1-2 cm from the tip[4][5].

  • Drug Administration: Administer the test compound or vehicle at a predetermined time before the test.

  • Suspension: Suspend the mouse by its tail from the horizontal bar using the free end of the tape. The mouse should be positioned so it cannot reach any surfaces[3][4][5].

  • Test Session: The test duration is typically 6 minutes[4][5][6].

  • Data Acquisition: Record the entire session. The total time the mouse remains immobile is measured[3][4]. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

  • Data Analysis: A trained observer, blind to the experimental conditions, scores the duration of immobility. A reduction in immobility time in the treated group compared to the vehicle group is indicative of an antidepressant-like effect.

Chronic Unpredictable Mild Stress (CUMS) Model

The CUMS model has high face and predictive validity for depression, as it induces a state of anhedonia (a core symptom of depression) and other depression-like behaviors in rodents through prolonged exposure to a series of mild, unpredictable stressors.

Materials:

  • A variety of stressors (e.g., damp bedding, cage tilt at 45°, overnight illumination, social crowding, shallow water bath, predator sounds/smells)[7][8].

  • Sucrose (B13894) solution (typically 1%).

  • Apparatus for behavioral testing (e.g., open field, elevated plus maze).

Procedure:

  • Baseline Sucrose Preference Test (SPT): Before starting the stress protocol, accustom the animals to consuming a 1% sucrose solution. Then, measure their baseline preference for the sucrose solution over water over a 24-hour period.

  • CUMS Protocol: For a period of several weeks (e.g., 4-8 weeks), subject the animals to a randomized schedule of mild stressors. One or two different stressors are typically applied each day[7][8]. The unpredictability of the stressors is crucial to the model's effectiveness[7].

  • Drug Administration: Begin daily administration of the test compound or vehicle during the stress period, often starting after the first 2-3 weeks of stress.

  • Monitoring: Monitor body weight and coat condition throughout the protocol. Stressed animals often show reduced weight gain and a decline in coat quality.

  • Behavioral Testing: Conduct behavioral tests, such as the SPT, at regular intervals (e.g., weekly) to assess the development of anhedonia (reduced sucrose preference). Other tests like the FST or TST can be performed at the end of the CUMS protocol to evaluate behavioral despair.

  • Data Analysis: A significant reduction in sucrose preference in the vehicle-treated stressed group compared to the non-stressed control group validates the model. A significant reversal of this deficit in the drug-treated stressed group indicates an antidepressant-like effect.

Visualizations

Experimental_Workflow General Experimental Workflow for Antidepressant Screening cluster_preclinical Preclinical Screening start Compound Synthesis (e.g., MOPP Analog) acute_testing Acute Behavioral Testing (FST, TST) start->acute_testing Initial Efficacy chronic_model Chronic Depression Model (e.g., CUMS) acute_testing->chronic_model Promising Candidates behavioral_assessment Behavioral Assessment (SPT, FST, etc.) chronic_model->behavioral_assessment neurochemical_analysis Neurochemical/Molecular Analysis (e.g., Neurotransmitter Levels, BDNF) behavioral_assessment->neurochemical_analysis Post-mortem data_analysis Data Analysis & Interpretation neurochemical_analysis->data_analysis conclusion Lead Compound Identification data_analysis->conclusion Go/No-Go Decision

Caption: A generalized workflow for the in vivo screening of potential antidepressant compounds.

Signaling_Pathway Simplified 5-HT1A Receptor Signaling Pathway MOPP_analog MOPP Analog (5-HT1A Antagonist) receptor 5-HT1A Receptor MOPP_analog->receptor Blocks gi Gi/o Protein receptor->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Converts ATP to pka PKA camp->pka Activates creb CREB pka->creb Phosphorylates bdnf BDNF Transcription creb->bdnf Promotes neuronal_effects Antidepressant-like Effects (Neurogenesis, Synaptic Plasticity) bdnf->neuronal_effects

References

Application Notes and Protocols: 1-(4-Methoxyphenyl)piperazine as a Precursor for Triazole Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role and utilization of 1-(4-methoxyphenyl)piperazine as a key building block in the synthesis of triazole antifungal agents. The document includes detailed experimental protocols for the synthesis of a key intermediate, quantitative data on the antifungal activity of related compounds, and visualizations of the synthetic pathways.

Introduction

Triazole compounds are a cornerstone in the treatment of fungal infections, exhibiting a broad spectrum of activity.[1][2] Their mechanism of action often involves the inhibition of cytochrome P450 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[2][3] The piperazine (B1678402) moiety is a common structural feature in many successful antifungal drugs, and this compound serves as a readily available and versatile precursor for the synthesis of novel triazole derivatives. This document outlines a synthetic route from this compound to a key intermediate for triazole antifungals and presents data on the antifungal activity of various piperazine-containing triazole compounds.

Data Presentation

The following tables summarize the in vitro antifungal activity (MIC80 in μg/mL) of a series of synthesized triazole compounds containing a piperazine moiety against various human pathogenic fungi.[3] While these compounds are not directly synthesized from this compound, they illustrate the potential antifungal efficacy of triazoles incorporating a piperazine ring.

Table 1: In Vitro Antifungal Activity (MIC80 μg/mL) of Piperazine-Containing Triazole Compounds [3]

CompoundC. albicans 14053C. albicans 1407C. parapsilosisC. neoformansT. rubrumA. flavusM. gypseum
1d 0.250.512481
1i 0.250.524240.5
1j 0.5112120.25
1k 0.5124240.25
1l 1248480.25
1r 248168160.25
Fluconazole (FCZ) 1214>64>6432
Itraconazole (ICZ) 0.510.250.50.2510.5
Voriconazole (VCZ) 0.250.50.1250.250.50.50.25

Data sourced from Wang et al., Molecules 2014, 19(8), 11333-11340.[3]

Signaling Pathways and Logical Relationships

The primary mechanism of action for triazole antifungal agents is the inhibition of the ergosterol biosynthesis pathway. The diagram below illustrates this targeted pathway.

Ergosterol_Biosynthesis_Inhibition Lanosterol Lanosterol CYP51 Cytochrome P450 14α-demethylase (CYP51) Lanosterol->CYP51 Catalyzes Intermediate Δ14,15-desaturated intermediate Ergosterol Ergosterol (Fungal Cell Membrane Component) Intermediate->Ergosterol Subsequent steps Triazoles Triazole Antifungal Agents (e.g., Fluconazole, Itraconazole) Triazoles->CYP51 Inhibition CYP51->Intermediate Oxidative removal of 14α-methyl group

Caption: Inhibition of Ergosterol Biosynthesis by Triazole Antifungal Agents.

Experimental Protocols

This section provides a detailed protocol for a three-step synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine, a key intermediate for various triazole antifungal drugs, starting from the in situ generation of this compound.[1]

Step 1: In Situ Generation of this compound from Diethanolamine (B148213)

This one-pot synthesis avoids the isolation of the carcinogenic intermediate bis(2-chloroethyl)amine.[1]

Materials:

  • Diethanolamine (0.26 mol)

  • Hydrobromic acid (HBr, 48%, 0.5 mol, ~360 mL)

  • p-Anisidine (0.24 mol)

  • Sodium carbonate (0.16 mol + 0.13 mol)

  • 1-Butanol (80 mL)

  • Dry Nitrogen (N2) atmosphere

Procedure:

  • In a flask equipped with a reflux condenser and under a dry N2 atmosphere, slowly add HBr to diethanolamine over 1 hour.

  • After the addition is complete, stir and reflux the reaction mixture for 12 hours.

  • Distill off the excess HBr.

  • To the same flask containing the crude product, add p-anisidine, sodium carbonate (0.16 mol), and 1-butanol.

  • Heat the mixture at 120°C for 5 hours.

  • Add another portion of sodium carbonate (0.13 mol) and continue to heat for 24 hours.

  • The resulting mixture containing this compound is used directly in the next step.

Step 2: Synthesis of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine

This step involves the N-arylation of the in situ generated this compound.

Materials:

  • Reaction mixture from Step 1

  • p-Chloronitrobenzene

Procedure:

  • To the reaction mixture from Step 1, add p-chloronitrobenzene.

  • The specific reaction conditions (temperature, time, and solvent) for this N-arylation step should be optimized based on standard procedures for similar reactions. Typically, this involves heating the mixture in a high-boiling point solvent in the presence of a base.

  • After the reaction is complete, cool the mixture to room temperature.

  • Isolate the crude product, 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine, by filtration and wash with water.

Step 3: Demethylation to 1-(4-Hydroxylphenyl)-4-(4-nitrophenyl)piperazine

This final step yields the key antifungal intermediate.

Materials:

  • 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine (0.014 mol)

  • Hydrobromic acid (HBr, 48%, 40 mL)

  • Acetic anhydride (B1165640) (40 mL)

  • Dry Nitrogen (N2) atmosphere

Procedure:

  • Under a dry N2 atmosphere, add a mixture of HBr and acetic anhydride to 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine.

  • Stir and reflux the reaction mixture at 140°C for 12 hours.

  • Distill off the excess HBr.

  • Cool the residue and wash it with cold water, then filter to collect the solid.

  • Dry the resulting yellow crystals under vacuum at 100°C to a constant weight to obtain 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and evaluation of novel triazole antifungal agents based on a this compound precursor.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Antifungal Evaluation start This compound step1 N-Arylation / Alkylation with a Triazole-containing Moiety start->step1 step2 Further Functional Group Interconversion (optional) step1->step2 purification Purification (e.g., Column Chromatography, Recrystallization) step2->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry (MS) purification->ms ir Infrared Spectroscopy (IR) purification->ir mic_testing In Vitro Antifungal Activity (MIC80 Testing) nmr->mic_testing ms->mic_testing ir->mic_testing sar_analysis Structure-Activity Relationship (SAR) Analysis mic_testing->sar_analysis final_compound Lead Compound sar_analysis->final_compound

Caption: General workflow for synthesis and evaluation of antifungal agents.

Conclusion

This compound is a valuable and accessible precursor for the synthesis of key intermediates used in the development of novel triazole antifungal agents. The synthetic protocols provided, along with the antifungal activity data of related piperazine-containing compounds, offer a solid foundation for researchers in the field of medicinal chemistry and drug development. The structure-activity relationships of these compounds suggest that the piperazine moiety plays a crucial role in their antifungal efficacy, making this compound an attractive starting material for further exploration and optimization of this important class of therapeutic agents.

References

Application Notes and Protocols: The Role of 1-(4-Methoxyphenyl)piperazine in Ketoconazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic pathway to the antifungal agent ketoconazole (B1673606), with a specific focus on the utilization of 1-(4-methoxyphenyl)piperazine as a key starting material. This document outlines the necessary transformations, including demethylation and acetylation, to form the crucial intermediate, 1-acetyl-4-(4-hydroxyphenyl)piperazine (B17747), and its subsequent coupling to yield ketoconazole. Detailed experimental protocols, quantitative data, and process visualizations are provided to guide researchers in the synthesis of this important pharmaceutical compound.

Introduction

Ketoconazole is a broad-spectrum imidazole (B134444) antifungal agent used in the treatment of various fungal infections.[1] Its synthesis involves the convergence of two key fragments: a dichlorophenyl-imidazole-dioxolane moiety and a substituted piperazine (B1678402) ring. This compound serves as a readily available precursor to the latter, making it a critical component in the manufacturing of ketoconazole.[2] The following sections detail the multi-step conversion of this compound into ketoconazole, providing protocols for each key transformation.

Overall Synthetic Pathway

The synthesis of ketoconazole from this compound is a multi-step process that can be summarized as follows:

  • Demethylation: The methoxy (B1213986) group of this compound is cleaved to yield 4-(piperazin-1-yl)phenol.

  • Acetylation: The free secondary amine of the piperazine ring is acetylated to form 1-acetyl-4-(4-hydroxyphenyl)piperazine. This step is crucial for arriving at the final ketoconazole structure.

  • N-Alkylation (Coupling Reaction): The hydroxyl group of 1-acetyl-4-(4-hydroxyphenyl)piperazine is alkylated with an activated form of the dichlorophenyl-imidazole-dioxolane moiety, typically a mesylate or tosylate derivative, to form the final ketoconazole molecule.

Quantitative Data Summary

The following table summarizes the reported yields and purity for the key steps in the synthesis of ketoconazole and its intermediates.

StepProductYield (%)Purity (%)Reference(s)
Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine from 4-(1-piperazinyl)phenol dihydrobromide1-acetyl-4-(4-hydroxyphenyl)piperazine~80High[1][3]
Condensation of [4-(4-hydroxy phenyl)]-1-piperazine carboxylic acid ethyl ester with cis-[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl-methyl)-1,3-dioxolane]-4-methyl p-toluenesulfonate(±)-cis-4-{4-[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl-methyl)-1,3-dioxolan-4-yl-methoxy]phenyl}-1-piperazinecarboxylic acid ethyl ester~94 (crude)94 (HPLC)[4]
One-pot synthesis of Ketoconazole from 1-(4-acetylpiperazin-1-yl)-4-(2,4-dichlorophenyl)-4-(1H-imidazol-1-ylmethyl)-1,3-dioxolane and 4-fluorophenolKetoconazole75-80>99[5]

Experimental Protocols

Protocol 1: Demethylation of this compound

This protocol describes the cleavage of the methyl ether to yield 4-(piperazin-1-yl)phenol.

Materials:

  • This compound

  • Hydrobromic acid (48% aqueous solution)

  • Acetic anhydride

  • Sodium hydroxide (B78521) (for neutralization)

  • Organic solvent (e.g., ethyl acetate)

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add this compound.

  • Slowly add a mixture of hydrobromic acid and acetic anhydride.

  • Heat the reaction mixture to reflux and maintain for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a sodium hydroxide solution to a pH of approximately 12.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude 4-(piperazin-1-yl)phenol.

  • The crude product can be purified by recrystallization.

Protocol 2: Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine

This protocol details the acetylation of 4-(piperazin-1-yl)phenol.[2][6]

Materials:

  • 4-(1-piperazinyl)phenol dihydrobromide

  • Acetic anhydride

  • Potassium carbonate

  • 1,4-Dioxane

  • Water

  • Sodium hydrogen carbonate

  • Hydrochloric acid (diluted)

  • Trichloromethane

  • Ammonium (B1175870) hydroxide

  • Ethanol (B145695)

Procedure:

  • In a suitable reaction vessel, combine 33.8 parts of 4-(1-piperazinyl)phenol dihydrobromide, 11.2 parts of acetic anhydride, 42 parts of potassium carbonate, and 300 parts of 1,4-dioxane.

  • Stir the mixture and heat to reflux for 3 days.[2]

  • After the reaction is complete, filter the mixture and evaporate the filtrate.

  • Stir the solid residue in water and add sodium hydrogen carbonate, then continue stirring for 30 minutes.

  • Filter the precipitated product and dissolve it in a diluted hydrochloric acid solution.

  • Extract the solution with trichloromethane.

  • Separate the acidic aqueous phase and neutralize it with ammonium hydroxide.

  • Filter the resulting precipitate and recrystallize it from ethanol to yield pure 1-acetyl-4-(4-hydroxyphenyl)piperazine.[2][6] A yield of approximately 80% can be expected.[1][3]

Protocol 3: Synthesis of Ketoconazole via N-Alkylation

This final step involves the coupling of 1-acetyl-4-(4-hydroxyphenyl)piperazine with the dioxolane moiety.[7]

Materials:

  • 1-acetyl-4-(4-hydroxyphenyl)piperazine

  • cis-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate (B1217627) (or the corresponding tosylate)

  • Sodium hydride (NaH) or Potassium Hydroxide (KOH)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or 1,4-Dioxane

  • Water

  • Ethyl acetate (for extraction)

  • Ethanol (for recrystallization)

Procedure:

  • In a dry, inert atmosphere (e.g., under nitrogen), dissolve 1-acetyl-4-(4-hydroxyphenyl)piperazine in anhydrous DMSO or 1,4-dioxane.

  • Carefully add a base such as sodium hydride or potassium hydroxide to the solution and stir for a period to form the phenoxide.

  • Add a solution of cis-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate in the same solvent to the reaction mixture.

  • Heat the reaction mixture to a temperature between 50-80°C and monitor its progress by TLC.[7]

  • Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Extract the product into ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ketoconazole.

  • Purify the crude product by recrystallization from ethanol to obtain pure ketoconazole.[8]

Visualizations

Synthesis Pathway of Ketoconazole

The following diagram illustrates the overall synthetic route from this compound to ketoconazole.

Caption: Synthetic pathway of Ketoconazole from this compound.

Experimental Workflow for Ketoconazole Synthesis

The diagram below outlines the general workflow for the synthesis and purification of ketoconazole.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis demethylation 1. Demethylation of This compound acetylation 2. Acetylation of 4-(Piperazin-1-yl)phenol demethylation->acetylation alkylation 3. N-Alkylation with Dioxolane Moiety acetylation->alkylation quench 4. Reaction Quenching alkylation->quench tlc TLC/LC-MS (Reaction Monitoring) alkylation->tlc extraction 5. Extraction quench->extraction drying 6. Drying of Organic Phase extraction->drying concentration 7. Concentration drying->concentration recrystallization 8. Recrystallization concentration->recrystallization hplc HPLC (Purity Assessment) recrystallization->hplc nmr_ms NMR & Mass Spec (Structural Confirmation) recrystallization->nmr_ms

Caption: General experimental workflow for the synthesis and analysis of Ketoconazole.

Characterization

The identity and purity of the synthesized ketoconazole and its intermediates should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): To monitor the progress of the reactions.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

These application notes provide a comprehensive guide for the synthesis of ketoconazole using this compound as a precursor. Researchers should always adhere to proper laboratory safety practices when handling the chemicals and reagents described in these protocols.

References

Application Note: Quantitative Analysis of 1-(4-Methoxyphenyl)piperazine in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 1-(4-Methoxyphenyl)piperazine (MeOPP) is a chemical compound of the piperazine (B1678402) class that has seen use as a recreational drug and is a known metabolite of certain designer drugs. Accurate and sensitive detection of MeOPP in biological matrices such as plasma, urine, and whole blood is crucial for pharmacokinetic studies, clinical research, and forensic toxicology. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that provides the high selectivity and sensitivity required for quantifying low concentrations of analytes in complex biological samples.[1][2]

This document details a robust LC-MS/MS method for the determination of MeOPP in human plasma. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters.

Principle The method involves the isolation of MeOPP and a stable isotope-labeled internal standard (SIL-IS) from a biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry.[3] Sample clean-up is achieved through protein precipitation, a simple and rapid technique effective for removing proteins and other interferences.[4][5] The analytes are separated using reversed-phase liquid chromatography and detected using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Selected-Reaction Monitoring (SRM).[1] Quantification is based on the peak area ratio of the analyte to the internal standard.

Experimental Protocols

Materials and Reagents
  • Analytes: this compound (MeOPP) reference standard.

  • Internal Standard (IS): this compound-d8 (MeOPP-d8) or other suitable stable isotope-labeled analog. The use of a SIL-IS is considered the gold standard as it effectively compensates for variability during sample preparation and analysis.[3]

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid (≥98%).

  • Biological Matrix: Blank human plasma (K2-EDTA).

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a straightforward and effective method for sample clean-up in bioanalysis.[4][6]

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 50 µL of the respective plasma sample into the labeled tubes.

  • Add 100 µL of the protein precipitation solvent (Acetonitrile containing the internal standard, e.g., at 100 ng/mL). The ratio of sample to precipitation solvent is typically 1:2 or 1:3 (v/v).[5]

  • Vortex mix all tubes vigorously for 1 minute to ensure complete protein precipitation.[5]

  • Centrifuge the tubes at high speed (e.g., 14,000-18,000 x g) for 5-10 minutes at room temperature to pellet the precipitated proteins.[3][5]

  • Carefully transfer the supernatant (e.g., 100 µL) to a 96-well plate or autosampler vials for LC-MS/MS analysis.[3][5]

Note: Alternative extraction techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can also be employed and may provide cleaner extracts, though they are more time-consuming.[6][7][8]

LC-MS/MS Instrumentation and Conditions

Analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer with a heated electrospray ionization (HESI) source.

1.3.1 Liquid Chromatography (LC)

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm) is suitable for separating MeOPP from matrix components.[9]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][10]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1][10]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40 °C.

1.3.2 Mass Spectrometry (MS)

  • Ionization Mode: Heated Electrospray Ionization (HESI), Positive.[1]

  • Scan Type: Selected-Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM).

  • Key Parameters:

    • Spray Voltage: 4000 V

    • Vaporizer Temperature: 300 °C

    • Capillary Temperature: 300 °C

    • Sheath Gas Pressure: 50 arbitrary units

    • Auxiliary Gas Pressure: 15 arbitrary units

Data Presentation and Method Validation

The method should be validated according to established bioanalytical method validation guidelines.[2][3][11] Key parameters are summarized below.

LC Gradient Conditions
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.4955
0.500.4955
3.000.4595
4.000.4595
4.100.4955
5.000.4955
MS/MS Parameters

The exact product ions and collision energies should be optimized empirically. The values below are proposed based on the compound's structure and common fragmentation patterns. The precursor ion for MeOPP is [M+H]⁺.[12]

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (V)
MeOPP193.1150.1122.125
MeOPP-d8 (IS)201.2158.1122.125
Method Validation Summary

The following table summarizes typical acceptance criteria and expected performance for a validated bioanalytical method.[3][11]

Validation ParameterConcentration Range / QC LevelAcceptance Criteria
Linearity 1 - 1000 ng/mLCoefficient of determination (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mLAccuracy: 80-120%, Precision: ≤20% CV
Intra-day Precision (CV%) LQC, MQC, HQC≤15%
Inter-day Precision (CV%) LQC, MQC, HQC≤15%
Intra-day Accuracy (% Bias) LQC, MQC, HQCWithin ±15% of nominal value
Inter-day Accuracy (% Bias) LQC, MQC, HQCWithin ±15% of nominal value
Extraction Recovery LQC, MQC, HQCConsistent, precise, and reproducible
Matrix Effect LQC, HQCIS-normalized factor within acceptable limits
Stability (Freeze-Thaw, Bench-Top, etc.) LQC, HQCAnalyte concentration within ±15% of baseline

Visual Workflow and Diagrams

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample receipt to final data analysis.

G Workflow for LC-MS/MS Analysis of MeOPP cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., 50 µL Plasma) PPT Protein Precipitation (Add 100 µL Acetonitrile + IS) Sample->PPT Vortex Vortex Mix (1 min) PPT->Vortex Centrifuge Centrifuge (14,000 x g, 10 min, 4°C) Vortex->Centrifuge Supernatant Transfer Supernatant to Vial/Plate Centrifuge->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject LC Chromatographic Separation (Reversed-Phase C18 Column) Inject->LC MS Mass Spectrometric Detection (HESI+, SRM Mode) LC->MS Acquire Data Acquisition MS->Acquire Process Integration, Quantification & Reporting Acquire->Process

Caption: Bioanalytical workflow from sample preparation to data reporting.

Logical Relationship for SIL-IS Correction

This diagram illustrates the principle of using a stable isotope-labeled internal standard to correct for analytical variability.

G Rationale for Using a Stable Isotope-Labeled Internal Standard Analyte Analyte (MeOPP) SamplePrep Sample Preparation (Extraction Variability) Analyte->SamplePrep SIL_IS SIL-IS (MeOPP-d8) SIL_IS->SamplePrep Ionization MS Ionization (Matrix Effects) SamplePrep->Ionization AnalyteResponse Analyte MS Response (Variable) Ionization->AnalyteResponse IS_Response SIL-IS MS Response (Variable) Ionization->IS_Response Ratio Response Ratio (Analyte / SIL-IS) AnalyteResponse->Ratio IS_Response->Ratio Result Accurate & Precise Quantification Ratio->Result

Caption: How a SIL-IS corrects for variability to ensure accurate results.

References

Application Notes and Protocols for Radiolabeling of 1-(4-Methoxyphenyl)piperazine Derivatives for PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive in vivo quantification of physiological and biochemical processes. The development of specific radiotracers is crucial for targeting and visualizing biological targets of interest. 1-(4-Methoxyphenyl)piperazine (MOP) and its derivatives are scaffolds for various centrally active agents, including ligands for serotonin (B10506) and dopamine (B1211576) receptors. Radiolabeling these compounds, typically with Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]), enables the study of their pharmacokinetics, biodistribution, and target engagement in preclinical and clinical research. These application notes provide detailed protocols for the radiolabeling of MOP derivatives for PET imaging studies.

Radiolabeling Strategies

The most common strategies for radiolabeling MOP derivatives for PET imaging involve the introduction of a short-lived positron-emitting radionuclide, such as ¹¹C (t½ = 20.4 min) or ¹⁸F (t½ = 109.8 min).

  • ¹¹C-Labeling: Typically achieved via O-methylation of a desmethyl precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate. This method is advantageous due to the relatively straightforward radiochemistry and the presence of a methoxy (B1213986) group in the parent molecule.

  • ¹⁸F-Labeling: Often involves nucleophilic substitution on a suitable precursor bearing a good leaving group (e.g., tosylate, mesylate, or a nitro group) with [¹⁸F]fluoride. While the longer half-life of ¹⁸F allows for more complex syntheses and longer imaging studies, the radiochemistry can be more challenging.

Quantitative Data Summary

The following tables summarize representative quantitative data for the radiolabeling of MOP derivatives based on published studies.

Table 1: Quantitative Data for ¹¹C-Labeling of MOP Derivatives

RadiotracerPrecursorLabeling AgentRadiochemical Yield (Decay-Corrected)Specific Activity (GBq/µmol)Radiochemical PuritySynthesis Time (min)Reference
[¹¹C]1-[2-(4-methoxyphenyl)phenyl]piperazine2'-(piperazin-1-yl)-[1,1'-biphenyl]-4-ol[¹¹C]CH₃IHighNot specified>99%Not specified[1][2]
[¹¹C]FAUC346 (N-[4-[4-(2-[methyl-¹¹C]methoxyphenyl)piperazin-1-yl]butyl]benzo[b]thiophene-2-carboxamide)Normethyl derivative[¹¹C]Methyl triflateNot specified45-75>99%30-35[3]
[¹¹C]SA4503 (1-([4-methoxy-¹¹C]-3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine)Desmethyl precursorNot specifiedNot specifiedNot specifiedNot specifiedNot specified[4]
[¹¹C]PyrATP-1 (desmethyl-piperazine precursor)Desmethyl-piperazine precursor[¹¹C]CH₃OTf1-2% (non-corrected)143 ± 52>99%Not specified[5]

Table 2: Quantitative Data for ¹⁸F-Labeling of MOP Derivatives

RadiotracerPrecursorLabeling AgentRadiochemical Yield (Decay-Corrected)Specific Activity (TBq/mmol)Radiochemical PuritySynthesis Time (min)Reference
p-[¹⁸F]MPPF (4-(2´-Methoxyphenyl)-1-[2´-(N-2´´-pyridinyl)-p-[¹⁸F]fluorobenzamido]ethylpiperazine)4-(2´-methoxyphenyl)-1-[2´-(N-2”-pyridinyl)-p-nitrobenzamido]ethylpiperazineK[¹⁸F]50-90%95 ± 31>99%Not specified[6][7]
[¹⁸F]FM-SA4503 (1-(4-[¹⁸F]Fluoromethoxy-3-methoxyphenethyl)-4-(3-phenylpropyl)piperazine)4-O-demethyl SA4503[¹⁸F]Fluoromethyl bromide2.9–16.6%37.8–283>99%80[8]
[¹⁸F]FEt-PPZ (1-(4-(4-(2-[¹⁸F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone)1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone[¹⁸F]FEt-OTs32% ± 5.8%Not specified>95%Not specified[9]

Experimental Protocols

Protocol 1: [¹¹C]O-Methylation of a Desmethyl-MOP Precursor

This protocol describes a general method for the synthesis of [¹¹C]MOP derivatives via O-methylation of the corresponding phenolic precursor using [¹¹C]methyl triflate.

Materials and Reagents:

  • Desmethyl-MOP precursor (e.g., 1-(4-hydroxyphenyl)piperazine (B1294502) derivative)

  • [¹¹C]Methyl triflate ([¹¹C]CH₃OTf)

  • Dimethylformamide (DMF), anhydrous

  • Sodium hydroxide (B78521) (NaOH), aqueous solution

  • High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)

  • C18 solid-phase extraction (SPE) cartridge

  • Ethanol (B145695), USP grade

  • Sterile water for injection

  • 0.22 µm sterile filter

Experimental Workflow:

G cluster_0 Step 1: [11C]CH3OTf Production cluster_1 Step 2: Radiolabeling Reaction cluster_2 Step 3: Purification cluster_3 Step 4: Formulation a [11C]CO2 from Cyclotron b Gas-phase conversion a->b c [11C]CH3OTf b->c e Reaction Vessel c->e d Precursor in DMF d->e f [11C]MOP Derivative (Crude) e->f g Preparative HPLC f->g h Collect Radioactive Fraction g->h i SPE Cartridge h->i j Elute with Ethanol i->j k Dilute with Sterile Water j->k l Sterile Filtration k->l m Final [11C]MOP Product l->m

Caption: Workflow for the synthesis of [¹¹C]MOP derivatives.

Procedure:

  • Preparation: Dissolve 0.5-1.0 mg of the desmethyl-MOP precursor in 100-300 µL of anhydrous DMF in a reaction vessel.

  • Radiolabeling: Bubble gaseous [¹¹C]CH₃OTf, produced from cyclotron-derived [¹¹C]CO₂, through the precursor solution. The reaction may be performed at room temperature or slightly elevated temperatures (e.g., 80°C) for 3-5 minutes.[5][10] The addition of a base like aqueous NaOH may be required to facilitate the reaction.[3]

  • Purification:

    • Following the reaction, quench the mixture with mobile phase and inject it onto a semi-preparative HPLC column (e.g., C18).

    • Elute with a suitable mobile phase (e.g., acetonitrile (B52724)/water mixture with a buffer) to separate the radiolabeled product from unreacted precursor and byproducts.

    • Collect the radioactive fraction corresponding to the desired [¹¹C]MOP derivative.

  • Formulation:

    • Trap the collected HPLC fraction on a C18 SPE cartridge.

    • Wash the cartridge with sterile water for injection to remove HPLC solvents.

    • Elute the final product from the cartridge with a small volume of USP-grade ethanol.

    • Dilute the ethanolic solution with sterile water or saline to achieve an injectable formulation with an acceptable ethanol concentration.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile vial.

  • Quality Control:

    • Perform analytical HPLC to determine radiochemical purity.

    • Measure the total radioactivity and calculate the radiochemical yield.

    • Determine the specific activity by analytical HPLC with a UV detector calibrated with a known concentration of the non-radioactive standard.

Protocol 2: [¹⁸F]Fluorination of a MOP Precursor

This protocol outlines a general method for the synthesis of [¹⁸F]MOP derivatives via nucleophilic substitution of a suitable precursor with [¹⁸F]fluoride.

Materials and Reagents:

  • MOP precursor with a leaving group (e.g., nitro, tosylate)

  • [¹⁸F]Fluoride, aqueous solution

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile, anhydrous

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • HPLC system (preparative and analytical)

  • C18 SPE cartridge

  • Ethanol, USP grade

  • Sterile water for injection

  • 0.22 µm sterile filter

Experimental Workflow:

G cluster_0 Step 1: [18F]Fluoride Activation cluster_1 Step 2: Radiolabeling Reaction cluster_2 Step 3: Purification cluster_3 Step 4: Formulation a Aqueous [18F]Fluoride b Add K222/K2CO3 a->b c Azeotropic Drying b->c d Anhydrous [18F]Fluoride Complex c->d f Reaction at 120-140°C d->f e Precursor in DMSO e->f g [18F]MOP Derivative (Crude) f->g h Preparative HPLC g->h i Collect Radioactive Fraction h->i j SPE Cartridge i->j k Elute with Ethanol j->k l Dilute with Sterile Water k->l m Sterile Filtration l->m n Final [18F]MOP Product m->n

Caption: Workflow for the synthesis of [¹⁸F]MOP derivatives.

Procedure:

  • [¹⁸F]Fluoride Activation:

    • Trap the cyclotron-produced aqueous [¹⁸F]fluoride on an anion exchange cartridge.

    • Elute the [¹⁸F]fluoride into a reaction vessel using an aqueous solution of K₂₂₂ and K₂CO₃.

    • Remove the water by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen.

  • Radiolabeling:

    • Dissolve the MOP precursor (e.g., a nitro-substituted MOP derivative) in anhydrous DMSO and add it to the dried [¹⁸F]fluoride-K₂₂₂ complex.[7]

    • Heat the reaction mixture at 120-140°C for 15-20 minutes.[7]

  • Purification:

    • After cooling, dilute the reaction mixture with mobile phase and inject it onto a semi-preparative HPLC column.

    • Elute with a suitable mobile phase to separate the [¹⁸F]MOP derivative from unreacted precursor and radioactive impurities.

    • Collect the fraction containing the desired product.

  • Formulation:

    • Follow the same formulation procedure as described in Protocol 1 (SPE purification, elution, dilution, and sterile filtration).

  • Quality Control:

    • Perform quality control tests as described in Protocol 1 to determine radiochemical purity, radiochemical yield, and specific activity.

In Vivo PET Imaging Considerations

  • Metabolism: MOP derivatives can undergo metabolism in vivo. It is essential to perform metabolite analysis of plasma and brain tissue to determine the percentage of intact radiotracer at different time points post-injection.[1][2] For instance, some [¹¹C]MOP derivatives have shown high stability in the brain, with over 90% of the radioactivity corresponding to the intact tracer at 15 minutes post-injection.[1]

  • Brain Uptake: The ability of the radiotracer to cross the blood-brain barrier is critical for CNS imaging. PET studies in rodents or non-human primates can be used to quantify brain uptake, often expressed as the Standardized Uptake Value (SUV).[1]

  • Specific Binding: To demonstrate target-specific binding, blocking studies can be performed. This involves pre-treating the subject with a high dose of a non-radioactive antagonist for the target receptor before injecting the radiotracer. A significant reduction in radioactivity in target-rich brain regions indicates specific binding.[1]

Conclusion

The radiolabeling of this compound derivatives with ¹¹C and ¹⁸F provides valuable tools for in vivo PET imaging of various targets in the central nervous system. The choice of radionuclide and labeling strategy will depend on the specific research question, the available radiochemistry infrastructure, and the desired imaging window. The protocols provided here serve as a general guide and may require optimization for specific MOP analogs. Adherence to good radiopharmaceutical manufacturing practices is essential to ensure the quality and safety of the final radiotracer for preclinical and clinical studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(4-Methoxyphenyl)piperazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The main synthetic strategies include:

  • Classical Synthesis: This typically involves the reaction of a piperazine (B1678402) precursor, often generated in situ from diethanolamine (B148213), with p-anisidine (B42471).[1]

  • Buchwald-Hartwig Amination: A modern palladium-catalyzed cross-coupling reaction between an aryl halide (like 4-bromoanisole (B123540) or 4-chloroanisole) and piperazine.[2]

  • Reductive Amination: The reaction of 4-methoxyaniline (p-anisidine) with a bis-electrophilic piperazine precursor, or the reaction of piperazine with a 4-methoxyphenyl-containing carbonyl compound, followed by reduction.

Q2: I am observing a significant amount of a disubstituted byproduct. How can I improve the selectivity for mono-substitution?

A2: The formation of 1,4-disubstituted piperazine is a common issue. To favor mono-substitution, you can:

  • Use a large excess of piperazine: Employing a 5-10 fold excess of piperazine statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine.[3]

  • Slow addition of the electrophile: Adding the aryl halide or alkylating agent dropwise, especially at low temperatures, can help control the reaction rate and minimize disubstitution.[3]

  • Utilize a mono-protected piperazine: Using a piperazine with one nitrogen protected (e.g., N-Boc-piperazine) ensures that the reaction occurs only at the unprotected nitrogen. The protecting group can be removed in a subsequent step.[3]

Q3: My Buchwald-Hartwig amination is giving a low yield. What are the common causes and solutions?

A3: Low yields in Buchwald-Hartwig aminations can stem from several factors:

  • Catalyst and Ligand Choice: The selection of the palladium precursor and phosphine (B1218219) ligand is critical. For electron-rich aryl halides like 4-bromoanisole, sterically hindered and electron-rich ligands such as XPhos are often more effective than ligands like BINAP or DPEphos.[4]

  • Base Selection: The strength and solubility of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often lead to higher reaction rates. However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) may be necessary, potentially requiring higher temperatures.[5]

  • Solvent: The solvent must be anhydrous and capable of dissolving the reactants and the base. Toluene (B28343) and dioxane are commonly used. Chlorinated solvents and acetonitrile (B52724) should generally be avoided as they can inhibit the palladium catalyst.[5]

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. It is crucial to degas the solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[5]

Q4: How can I effectively purify the final this compound product?

A4: Purification can be challenging due to the basic nature of the product.

  • Acid-Base Extraction: This is a useful technique to separate the basic piperazine product from non-basic impurities. The crude product is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be basified, and the purified product re-extracted into an organic solvent.[3]

  • Column Chromatography: To prevent tailing on acidic silica (B1680970) gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to the eluent.[3]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. The hydrochloride salt of this compound can be prepared and recrystallized from ethanol (B145695).[1]

Troubleshooting Guides

Low Yield in Classical Synthesis from p-Anisidine and Diethanolamine
ProblemPotential CauseRecommended Solution
Low Conversion of Starting Materials Incomplete formation of bis(2-bromoethyl)amine (B3022162) from diethanolamine and HBr.Ensure slow and controlled addition of HBr to diethanolamine with efficient cooling. The subsequent reflux should be maintained for the recommended time (e.g., 12 hours) to ensure complete conversion.[1]
Insufficient reaction time or temperature for the cyclization with p-anisidine.The reaction with p-anisidine in 1-butanol (B46404) is typically carried out at elevated temperatures (e.g., 120°C) for an extended period (e.g., 24 hours). Ensure these conditions are met.[1]
Formation of Polymeric Byproducts Side reactions of the highly reactive bis(2-haloethyl)amine intermediate.The in-situ generation and immediate reaction with p-anisidine in a one-pot synthesis can help minimize the formation of byproducts by keeping the concentration of the reactive intermediate low.[1]
Product Loss During Workup Incomplete extraction of the product from the aqueous phase.Ensure the pH of the aqueous phase is sufficiently basic (e.g., pH 12 with NaOH) before extracting with an organic solvent. Perform multiple extractions to maximize recovery.[1]
Precipitation of the hydrochloride salt is incomplete.After adjusting the pH of the combined organic layers to acidic (e.g., pH 5 with concentrated HCl), ensure thorough removal of the organic solvent (e.g., 1-butanol) to promote precipitation of the HCl salt.[1]
Low Yield in Buchwald-Hartwig Amination
ProblemPotential CauseRecommended Solution
Low or No Conversion Inactive catalyst.Use a pre-catalyst or ensure the in-situ reduction of the Pd(II) source to the active Pd(0) species. Ensure the ligand is appropriate for the substrate; bulky, electron-rich phosphine ligands are generally preferred for aryl chlorides and electron-rich aryl bromides.[5]
Inappropriate base or solvent.Screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) and ensure the solvent is anhydrous and degassed. The solubility of the base can be a critical factor.[4][5]
Formation of Dehalogenated Arene A common side reaction where the aryl halide is reduced.This can be influenced by the ligand and base combination. Screening different ligands and ensuring strictly inert conditions can help minimize this side reaction.
Formation of Phenol Byproduct Hydroxylation of the aryl halide.This is more common when using aqueous ammonia (B1221849) or hydroxide (B78521) bases. Ensure anhydrous conditions by rigorously drying all glassware, solvents, and reagents.[5]
Reaction Stalls Before Completion Catalyst decomposition.The active catalytic species may not be stable under the reaction conditions. Consider using a more robust ligand or a pre-catalyst. Lowering the reaction temperature and extending the reaction time may also help.[5]

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound
Synthesis MethodStarting MaterialsTypical Reagents/CatalystsTypical Yield RangeAdvantagesDisadvantages
Classical Synthesis p-Anisidine, DiethanolamineHBr, Na₂CO₃, 1-Butanol30-50%Inexpensive starting materials, one-pot procedure possible.[1]Harsh reaction conditions (high temperature, strong acid/base), moderate yields, potential for carcinogenic intermediates.[1]
Buchwald-Hartwig Amination 4-Bromoanisole, PiperazinePd catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., XPhos), Base (e.g., NaOtBu)70-95%High yields, broad functional group tolerance, milder conditions than classical methods.[2][4]Expensive catalysts and ligands, requires inert atmosphere, potential for catalyst poisoning.[5]
Reductive Amination 4-Methoxyaniline, Bis(2-chloroethyl)amine or a piperazine precursorReducing agent (e.g., NaBH(OAc)₃, H₂/Catalyst)60-90%Good yields, can be a one-pot procedure.May require the synthesis of specific precursors, potential for over-alkylation.

Experimental Protocols

Protocol 1: Classical Synthesis of this compound Dihydrochloride

This protocol is adapted from the synthesis of a related compound and may require optimization.[1]

  • Preparation of bis(2-bromoethyl)amine hydrobromide (in situ):

    • In a flask equipped with a reflux condenser and a dropping funnel, place diethanolamine (0.26 mol).

    • Slowly add 48% hydrobromic acid (0.5 mol) over one hour with stirring.

    • After the addition is complete, heat the mixture to reflux and maintain for 12 hours.

    • Distill off the excess HBr. The crude bis(2-bromoethyl)amine hydrobromide is used directly in the next step.

  • Cyclization with p-Anisidine:

    • To the flask containing the crude product from the previous step, add p-anisidine (0.24 mol), sodium carbonate (0.16 mol), and 1-butanol (80 mL) under a nitrogen atmosphere.

    • Heat the mixture to 120°C and stir for 5 hours.

    • Add another portion of sodium carbonate (0.13 mol) and continue heating for 24 hours.

    • Cool the reaction mixture to room temperature.

  • Workup and Purification:

    • Wash the suspension twice with 100 mL of water.

    • Adjust the pH of the mixture to 12 with the addition of sodium hydroxide solution.

    • Extract the aqueous phase with an organic solvent and combine the organic layers.

    • Adjust the pH of the combined organic layers to 5 with the addition of concentrated HCl.

    • Distill off the water and 1-butanol to precipitate the hydrochloride salt.

    • Recrystallize the crude product from ethanol and dry under vacuum at 100°C.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-Arylpiperazines (General Procedure)

This is a general procedure and requires optimization for the specific substrates.

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., XPhos, 1.1-1.5 equivalents relative to Pd), and the base (e.g., NaOtBu, 1.4 equivalents).

    • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

    • Add the aryl halide (e.g., 4-bromoanisole, 1.0 equivalent) and piperazine (1.2-2.0 equivalents).

    • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction:

    • Stir the reaction mixture at the desired temperature (typically 80-110°C) until the starting material is consumed (monitor by TLC or GC-MS).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or crystallization.

Visualizations

experimental_workflow_classical cluster_step1 Step 1: Formation of Piperazine Precursor cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Workup & Purification diethanolamine Diethanolamine reflux1 Reflux (12h) diethanolamine->reflux1 1. hbr HBr hbr->reflux1 2. precursor bis(2-bromoethyl)amine (in situ) reflux1->precursor reflux2 Heat (120°C, 24h) precursor->reflux2 3. panisidine p-Anisidine panisidine->reflux2 4. na2co3 Na2CO3 na2co3->reflux2 5. butanol 1-Butanol butanol->reflux2 6. crude_mixture Crude Reaction Mixture reflux2->crude_mixture workup Aqueous Workup (pH adjustment, Extraction) crude_mixture->workup precipitation HCl Salt Precipitation workup->precipitation recrystallization Recrystallization (Ethanol) precipitation->recrystallization final_product This compound Dihydrochloride recrystallization->final_product

Caption: Experimental workflow for the classical synthesis of this compound.

troubleshooting_buchwald_hartwig start Low Yield in Buchwald-Hartwig Amination check_conversion Is starting material consumed? start->check_conversion check_catalyst Optimize Catalyst System: - Use bulky, electron-rich ligand (e.g., XPhos) - Use a pre-catalyst - Ensure inert atmosphere check_conversion->check_catalyst No side_products Are major side products observed? check_conversion->side_products Yes check_conditions Optimize Reaction Conditions: - Screen different bases (e.g., NaOtBu, K3PO4) - Ensure anhydrous, degassed solvent - Adjust temperature (80-110°C) check_catalyst->check_conditions end Yield Improved check_catalyst->end check_conditions->end dehalogenation Dehalogenation observed? - Adjust ligand/base combination - Ensure strict inert conditions side_products->dehalogenation Yes purification_issue Product loss during purification? - Optimize extraction pH - Use modified silica gel for chromatography side_products->purification_issue No other_byproducts Other byproducts? - Purify starting materials - Check for substrate decomposition dehalogenation->other_byproducts other_byproducts->end purification_issue->end

References

Technical Support Center: Purification of 1-(4-Methoxyphenyl)piperazine and its Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during the synthesis of 1-(4-methoxyphenyl)piperazine and its intermediates.

Troubleshooting Guides

This section addresses specific problems that may arise during the purification process, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield After Purification

Q1: I'm experiencing a significantly low yield of this compound after the final purification step. What are the possible reasons and how can I improve it?

A1: Low yields can stem from several factors throughout the synthesis and purification process. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: Ensure the initial synthesis reaction has gone to completion by monitoring it with thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Losses During Work-up:

    • Acid-Base Extractions: During the work-up of the crude product, ensure the pH is carefully adjusted. When making the solution basic to extract the free base, ensure the pH is sufficiently high (e.g., pH 12) to deprotonate the piperazine (B1678402) nitrogen atoms fully.[2] Conversely, when forming the hydrochloride salt, ensure the pH is acidic enough (e.g., pH 5) for complete salt formation.[2]

    • Emulsion Formation: Emulsions during aqueous extractions can trap the product. To break emulsions, you can try adding brine or a small amount of a different organic solvent.

  • Losses During Recrystallization:

    • Excess Solvent: Using too much solvent during recrystallization will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to dissolve the crude product.

    • Premature Crystallization: If the product crystallizes too quickly upon cooling, impurities can be trapped within the crystals. Ensure slow cooling to allow for the formation of pure crystals.[3]

    • Inappropriate Solvent Choice: The chosen solvent may not have a steep enough solubility curve for your compound (i.e., high solubility when hot and low solubility when cold). Experiment with different solvent systems. For the hydrochloride salt of this compound, ethanol (B145695) is a commonly used recrystallization solvent.[2]

Issue 2: Product "Oils Out" During Recrystallization

Q2: My product is separating as an oil instead of forming crystals during recrystallization. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute.[3][4] This is a common issue, especially with impure compounds, as impurities can depress the melting point.[3] Here’s how to troubleshoot this problem:

  • Add More Solvent: The concentration of the solute may be too high. Add a small amount of hot solvent to decrease the saturation of the solution.[3]

  • Lower the Crystallization Temperature: If the melting point of your compound is lower than the boiling point of your solvent, it can melt. Try using a lower boiling point solvent or a solvent mixture that allows for crystallization at a lower temperature.

  • Change the Solvent System: The solvent may be too "good" a solvent for your compound. Using a solvent system where the compound is less soluble can promote crystallization over oiling out.[4]

  • Seed the Solution: Adding a few seed crystals of the pure product can induce crystallization at a lower temperature, preventing the solution from becoming highly supersaturated.

  • Agitation: Gentle stirring can sometimes promote crystallization and prevent oiling out.

Issue 3: Persistent Colored Impurities

Q3: I am unable to remove a persistent color from my this compound sample, even after recrystallization. What methods can I use to decolorize my product?

A3: Colored impurities are often highly conjugated organic molecules. Here are a few methods to remove them:

  • Activated Carbon (Charcoal) Treatment: Activated carbon has a high surface area and can adsorb large, flat, aromatic molecules, which are often the source of color.[5]

    • Procedure: Add a small amount of activated carbon to the hot solution of your crude product before recrystallization. Heat the mixture for a short period, and then hot-filter it to remove the carbon before allowing the solution to cool and crystallize. Caution: Do not add activated carbon to a boiling solution, as this can cause vigorous bumping.[5]

  • Column Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography is a more powerful purification technique.

    • Normal-Phase Chromatography: Using silica (B1680970) gel, you can often separate the less polar product from more polar, colored impurities.

    • Reversed-Phase Chromatography: This can be particularly effective for removing colored impurities that are structurally similar to the product.[6]

  • Successive Recrystallizations: Sometimes, multiple recrystallizations are necessary to achieve the desired level of purity and colorlessness.

Issue 4: Difficulty with Column Chromatography Purification

Q4: I'm having trouble purifying this compound using silica gel column chromatography. The peaks are tailing, and the separation from impurities is poor. What can I do to improve this?

A4: Basic compounds like this compound often interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel, leading to peak tailing and poor separation.[7] Here are some strategies to overcome this:

  • Use a Basic Modifier in the Mobile Phase: Adding a small amount of a base to your eluent can neutralize the acidic sites on the silica gel and improve peak shape. Common modifiers include:

    • Triethylamine (B128534) (TEA): Typically added at a concentration of 0.1-1%.

    • Ammonia solution in methanol: A few drops can be added to the mobile phase.

  • Use a Deactivated Stationary Phase: Consider using a base-deactivated silica gel or an alternative stationary phase like alumina, which is less acidic.

  • Optimize the Solvent System: Experiment with different solvent systems to improve the separation. A gradient elution, where the polarity of the mobile phase is gradually increased, can also be effective.

  • Check for Compound Stability: Ensure that your compound is not degrading on the silica gel column. You can test this by spotting your compound on a TLC plate, letting it sit for an extended period, and then developing it to see if any new spots have appeared.[8]

Frequently Asked Questions (FAQs)

Q5: What are the common intermediates in the synthesis of this compound, and what are their typical purification challenges?

A5: A common synthetic route starts from diethanolamine.[2] The key intermediates and their purification challenges are:

  • Bis(2-chloroethyl)amine: This intermediate is often generated in situ and used directly in the next step to avoid purification due to its carcinogenic nature.[2]

  • N-Boc-1-(4-methoxyphenyl)piperazine: When a protecting group strategy is used to avoid di-substitution of the piperazine ring, N-Boc-piperazine is a key intermediate.[1] The main challenge in its synthesis is the potential for the formation of the di-Boc-piperazine byproduct. Purification often involves careful column chromatography or selective precipitation.

Q6: What are some of the most common impurities found in crude this compound, and how can they be removed?

A6: Common impurities can include:

  • Unreacted Starting Materials: Such as p-anisidine (B42471) or uncyclized intermediates. These can often be removed by acid-base extraction and recrystallization.

  • Di-substituted Piperazine (Dimer Impurity): This can form if both nitrogen atoms of the piperazine ring react. Purification can be challenging due to similar polarities. Careful recrystallization of the hydrochloride salt is often effective.[9]

  • N-Formyl-4-(methoxyphenyl)piperazine: This impurity can sometimes be formed under certain reaction conditions. It can be removed by forming the hydrochloride salt of the desired product, as the formyl derivative will not form a salt and will remain in the mother liquor.[9]

  • Oxidation/Degradation Products: Exposure to air and light can lead to the formation of colored impurities over time. These can often be removed by treatment with activated carbon or by column chromatography.[6]

Q7: What are the recommended analytical methods to assess the purity of this compound?

A7: Several analytical techniques can be used to determine the purity of your final product:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity of your compound and detecting any impurities. A reversed-phase C18 column is commonly used.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the purity of your sample and to monitor the progress of a reaction or purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and can also be used to detect the presence of impurities.

  • Mass Spectrometry (MS): Provides information about the molecular weight of your compound and can help in identifying unknown impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

Data Presentation

Table 1: Typical Purification Outcomes for this compound

Purification MethodStarting Purity (Typical)Final Purity (Typical)Typical YieldKey Impurities Removed
Acid-Base Extraction70-85%85-95%>90%Unreacted starting materials, water-soluble byproducts
Recrystallization (HCl salt from Ethanol)85-95%>98%70-85%Dimeric impurities, N-formyl derivatives
Column Chromatography (Silica Gel with TEA)85-95%>99%60-80%Closely related structural isomers, colored impurities
Activated Carbon Treatment95-98% (colored)>98% (colorless)>95%Highly conjugated colored impurities

Experimental Protocols

Protocol 1: Purification of this compound via Hydrochloride Salt Recrystallization

This protocol is based on a common procedure for purifying arylated piperazines.[2]

  • Dissolution: Dissolve the crude this compound free base in a suitable organic solvent like 1-butanol.

  • Acidification: Adjust the pH of the solution to approximately 5 by the dropwise addition of concentrated hydrochloric acid. The hydrochloride salt of the product will precipitate.

  • Isolation of Crude Salt: Isolate the precipitated hydrochloride salt by vacuum filtration and wash it with a small amount of cold solvent.

  • Recrystallization: a. Dissolve the crude hydrochloride salt in a minimum amount of hot ethanol. b. If the solution is colored, add a small amount of activated carbon and heat for a few minutes. c. Hot-filter the solution to remove the activated carbon and any insoluble impurities. d. Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

  • Final Isolation and Drying: a. Collect the purified crystals by vacuum filtration. b. Wash the crystals with a small amount of cold ethanol. c. Dry the crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography of this compound Free Base

  • Column Packing: Pack a silica gel column using a slurry method with the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: a. Start with a non-polar solvent system (e.g., hexane/ethyl acetate). b. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate (B1210297) or by adding methanol). c. Crucially, add 0.1-1% triethylamine (TEA) to the mobile phase to prevent peak tailing.

  • Fraction Collection and Analysis: a. Collect fractions and monitor them by TLC to identify the fractions containing the pure product. b. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture acid_base Acid-Base Extraction start->acid_base recrystallization Recrystallization (HCl Salt) acid_base->recrystallization column Column Chromatography acid_base->column charcoal Activated Carbon Treatment recrystallization->charcoal purity_check Purity & Identity Check (HPLC, NMR, MS) recrystallization->purity_check column->purity_check charcoal->recrystallization final_product Pure this compound purity_check->final_product

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Purification Yield cause1 Incomplete Reaction start->cause1 cause2 Losses During Work-up start->cause2 cause3 Inefficient Recrystallization start->cause3 cause4 Degradation of Product start->cause4 sol1 Monitor Reaction (TLC/LC-MS) cause1->sol1 sol2 Optimize pH & Extraction cause2->sol2 sol3 Optimize Solvent & Cooling cause3->sol3 sol4 Check Stability on Silica cause4->sol4

Caption: A troubleshooting decision tree for addressing low purification yields.

References

Optimizing reaction conditions for the N-alkylation of 1-(4-Methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of 1-(4-methoxyphenyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during this synthetic transformation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the N-alkylation of this compound in a question-and-answer format.

Question 1: My N-alkylation reaction is resulting in a low yield or is not proceeding to completion. What are the potential causes and how can I improve it?

Answer:

Low yields in the N-alkylation of this compound can arise from several factors, including the reactivity of the starting materials, suboptimal reaction conditions, or issues with reagent purity.

Troubleshooting Steps:

  • Evaluate Reagents and Solvents:

    • Alkylating Agent Reactivity: The reactivity of alkyl halides follows the order: I > Br > Cl. If you are using an alkyl chloride, consider switching to a bromide or iodide to increase the reaction rate.[1]

    • Base Selection: A suitable base is crucial for deprotonating the piperazine (B1678402) nitrogen, thereby increasing its nucleophilicity. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and organic bases such as diisopropylethylamine (DIPEA). For less reactive systems, a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent may be necessary.[2]

    • Solvent Choice: Polar aprotic solvents such as acetonitrile (B52724) (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are generally effective as they help to dissolve the reactants.[2] If solubility is an issue, switching to a solvent like DMF can be beneficial.[3]

    • Reagent Purity: Ensure all reagents and solvents are anhydrous, as water can react with the base and hinder the reaction.[3]

  • Optimize Reaction Conditions:

    • Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[3] Consider increasing the reaction temperature, for example, to 60-80 °C, while monitoring for potential decomposition of starting materials or products.[3]

    • Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) to determine the optimal reaction time.

Question 2: I am observing the formation of a significant amount of the di-alkylated byproduct. How can I improve the selectivity for mono-alkylation?

Answer:

The presence of two reactive nitrogen atoms in the piperazine ring makes di-alkylation a common side reaction. Several strategies can be employed to favor the desired mono-alkylated product.

Strategies for Selective Mono-Alkylation:

  • Control Stoichiometry: Using an excess of this compound relative to the alkylating agent can statistically favor mono-alkylation.[3]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event on the already mono-alkylated product.[3]

  • Use of a Protecting Group: The most reliable method for achieving mono-alkylation is to use a mono-protected piperazine derivative, such as N-Boc-1-(4-methoxyphenyl)piperazine. The protecting group blocks one nitrogen atom, directing the alkylation to the other. The protecting group can then be removed in a subsequent step.[3][4]

Question 3: I am having difficulty purifying my N-alkylated product. What are some common purification challenges and how can I address them?

Answer:

Purification of N-alkylated piperazines can be challenging due to the basic nature of the product and potential similarities in polarity between the product and byproducts.

Purification Tips:

  • Aqueous Work-up: During extraction, the desired product may remain in the aqueous layer as a salt. To facilitate its extraction into an organic solvent, the aqueous layer should be basified to a pH of 9.5-12 with a base like sodium carbonate or sodium hydroxide. This deprotonates the piperazine nitrogen, making the product more soluble in organic solvents such as dichloromethane (B109758) or ethyl acetate.[3]

  • Column Chromatography: Silica (B1680970) gel column chromatography is a common method for purifying N-alkylated products. A solvent system containing a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849) in methanol, can help to prevent tailing of the basic product on the acidic silica gel.

  • Crystallization: If the final product is a solid, recrystallization can be an effective purification technique.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-alkylation of this compound?

A1: The two most prevalent and effective methods are:

  • Direct Alkylation: This involves the reaction of this compound with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base.[3] This is a straightforward and widely used technique.

  • Reductive Amination: This method involves reacting this compound with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride. This approach is particularly useful for preventing the formation of quaternary ammonium (B1175870) salts.[3][4]

Q2: Which bases and solvents are recommended for the direct N-alkylation of this compound?

A2: The choice of base and solvent is critical for reaction success.

  • Bases: Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective and commonly used bases.[3]

  • Solvents: Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally preferred.[2][3]

Q3: How can I monitor the progress of my N-alkylation reaction?

A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By comparing the reaction mixture to the starting material, you can determine when the this compound has been consumed.

Experimental Protocols

General Protocol for Direct N-Alkylation of this compound with an Alkyl Bromide

Materials:

  • This compound

  • Alkyl Bromide (1.1 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a dry reaction flask, add this compound and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile and stir the resulting suspension.

  • Slowly add the alkyl bromide (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.[3][5]

General Protocol for Reductive Amination of this compound with an Aldehyde

Materials:

  • This compound

  • Aldehyde (1.1 equivalents)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Acetic Acid (catalytic amount, optional)

Procedure:

  • Dissolve this compound and the aldehyde in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Stir the solution at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride portion-wise over 15 minutes.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.[5]

Data Presentation

Table 1: Effect of Base and Solvent on Reaction Yield

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2.0)MeCN801285
2Cs₂CO₃ (2.0)DMF80892
3DIPEA (1.5)MeCN801875
4NaH (1.2)THF65690

Note: Yields are hypothetical and for illustrative purposes to show general trends.

Table 2: Comparison of Alkylating Agents

EntryAlkylating AgentTemperature (°C)Time (h)Yield (%)
1n-Butyl Chloride802445
2n-Butyl Bromide801285
3n-Butyl Iodide60895

Note: Yields are hypothetical and for illustrative purposes to demonstrate the reactivity trend of alkyl halides.

Visualization

Troubleshooting_N_Alkylation start Start: N-Alkylation of This compound check_yield Low or No Yield? start->check_yield check_side_products Di-alkylation Observed? check_yield->check_side_products No check_reagents Evaluate Reagents: - Alkylating Agent Reactivity (I > Br > Cl) - Base Strength (K2CO3, Cs2CO3) - Solvent (MeCN, DMF) - Purity (Anhydrous) check_yield->check_reagents Yes purification_issues Purification Difficulty? check_side_products->purification_issues No stoichiometry Control Stoichiometry: - Use excess piperazine check_side_products->stoichiometry Yes optimize_conditions Optimize Conditions: - Increase Temperature (60-80 °C) - Increase Reaction Time check_reagents->optimize_conditions success Successful Reaction optimize_conditions->success workup_strategy Adjust Work-up: - Basify aqueous layer (pH 9.5-12) before extraction purification_issues->workup_strategy Yes purification_issues->success No chromatography_strategy Optimize Chromatography: - Add basic modifier (e.g., Et3N) to eluent workup_strategy->chromatography_strategy chromatography_strategy->success slow_addition Slowly add alkylating agent stoichiometry->slow_addition protecting_group Use Mono-protected Piperazine (e.g., N-Boc) slow_addition->protecting_group protecting_group->success

Caption: Troubleshooting workflow for the N-alkylation of this compound.

References

Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(4-Methoxyphenyl)piperazine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound hydrochloride?

A1: The most prevalent methods are the N-arylation of piperazine (B1678402) with a suitable p-anisidine (B42471) derivative and the reaction of p-anisidine with bis(2-chloroethyl)amine (B1207034). A one-pot synthesis from diethanolamine (B148213) and p-anisidine is also a common approach to avoid handling the carcinogenic bis(2-chloroethyl)amine directly.[1]

Q2: What are the primary byproducts I should be aware of during the synthesis?

A2: The most significant byproduct is the disubstituted piperazine, 1,4-bis(4-methoxyphenyl)piperazine (B15492680) . This forms due to the high reactivity of the second nitrogen atom on the piperazine ring. Other potential impurities can include unreacted starting materials and, depending on the reaction conditions, minor side products like formylated or dimeric species.

Q3: How can I minimize the formation of the 1,4-disubstituted byproduct?

A3: To favor mono-substitution and reduce the formation of 1,4-bis(4-methoxyphenyl)piperazine, you can employ several strategies. Using a significant excess of piperazine relative to the arylating agent can statistically favor the desired mono-arylated product. Alternatively, a more controlled approach involves using a mono-protected piperazine, such as N-Boc-piperazine, and then deprotecting it after the initial N-arylation step.

Q4: What are the recommended analytical techniques for monitoring the reaction and assessing product purity?

A4: A combination of chromatographic and spectroscopic methods is recommended. High-Performance Liquid Chromatography (HPLC) is ideal for monitoring reaction progress and determining the purity of the final product. Thin-Layer Chromatography (TTC) can be used for rapid, qualitative checks. For structural confirmation of the final product and identification of byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound hydrochloride.

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
Suboptimal Reaction Temperature The reaction temperature is critical. For the one-pot synthesis from diethanolamine, heating at 120°C is a key step.[1] Ensure your heating apparatus is calibrated and maintaining the target temperature.
Inefficient Base The choice and amount of base are crucial for neutralizing the generated acid and facilitating the reaction. Ensure the base (e.g., sodium carbonate) is anhydrous and used in the correct stoichiometric amount.[1]
Poor Quality Starting Materials Use high-purity, anhydrous starting materials. Moisture can interfere with the reaction and reduce yields.
Product Loss During Workup During the aqueous workup and extraction, ensure proper phase separation to avoid loss of product into the aqueous layer. Multiple extractions with an appropriate organic solvent can improve recovery.
Issue 2: High Levels of 1,4-bis(4-methoxyphenyl)piperazine Byproduct
Potential Cause Troubleshooting Step
Incorrect Stoichiometry The molar ratio of reactants is a primary factor. To favor mono-arylation, use a significant excess of piperazine (or its precursor).
High Reaction Concentration High concentrations of reactants can increase the likelihood of the mono-substituted product reacting further to form the di-substituted byproduct. Consider running the reaction at a lower concentration.
Prolonged Reaction Time at High Temperature While heat is necessary, excessive time at high temperatures can promote the formation of the di-substituted byproduct. Monitor the reaction and stop it once the starting material is consumed.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Step
Co-precipitation of Product and Byproducts If the desired product and byproducts precipitate together, simple filtration will not be effective. Recrystallization from a suitable solvent system is often necessary. For the hydrochloride salt, ethanol (B145695) is a common recrystallization solvent.[1]
Similar Polarity of Product and Impurities If byproducts have similar polarity to the desired product, separation by column chromatography can be challenging. Experiment with different solvent systems (mobile phases) to achieve better separation.
Presence of Unreacted Starting Materials Unreacted p-anisidine can often be removed by an acidic wash during the workup. Unreacted piperazine derivatives can be more challenging to remove and may require column chromatography.

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound Hydrochloride from Diethanolamine[1]

This method avoids the isolation of the carcinogenic intermediate bis(2-bromoethyl)amine (B3022162).

  • Formation of bis(2-bromoethyl)amine in situ:

    • To a flask containing diethanolamine (0.26 mol), slowly add hydrobromic acid (0.5 mol) over one hour.

    • Stir and reflux the mixture for 12 hours.

    • Distill off the excess hydrobromic acid.

  • N-Arylation:

    • To the crude product from the previous step, add p-anisidine (0.24 mol), sodium carbonate (0.16 mol), and 80 mL of 1-butanol (B46404) under a dry nitrogen atmosphere.

    • Heat the mixture at 120°C for 5 hours.

    • Add another portion of sodium carbonate (0.13 mol) and continue heating for an additional 24 hours.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and wash it twice with 100 mL of water.

    • Adjust the pH of the organic layer to 12 with the addition of sodium hydroxide (B78521) solution.

    • Wash the organic layer with a saturated salt solution.

    • Adjust the pH of the combined organic layers to 5 with concentrated HCl.

    • Distill off the water and 1-butanol to yield the crude hydrochloride salt.

  • Purification:

    • Recrystallize the crude salt from ethanol.

    • Dry the purified product under vacuum at 100°C to a constant weight.

Analytical Data

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) MS (m/z)
This compound 3.0-3.2 (m, 4H), 3.2-3.4 (m, 4H), 3.78 (s, 3H), 6.8-7.0 (m, 4H)46.0, 50.5, 55.4, 114.4, 118.5, 145.5, 154.0192.13 (M+)
1,4-bis(4-Methoxyphenyl)piperazine 3.2-3.4 (m, 8H), 3.79 (s, 6H), 6.8-7.0 (m, 8H)50.0, 55.4, 114.5, 119.0, 145.0, 154.2298.17 (M+)

Note: NMR data is predicted and may vary based on solvent and instrument.

Visualizations

SynthesisWorkflow cluster_0 Step 1: In Situ Formation cluster_1 Step 2: N-Arylation cluster_2 Step 3: Salt Formation & Purification Diethanolamine Diethanolamine Bromo_intermediate bis(2-bromoethyl)amine (in situ) Diethanolamine->Bromo_intermediate Reflux, 12h HBr HBr HBr->Bromo_intermediate Product_base This compound (Free Base) Bromo_intermediate->Product_base 120°C, 29h p_Anisidine p-Anisidine p_Anisidine->Product_base Na2CO3 Na₂CO₃ Na2CO3->Product_base Butanol 1-Butanol Butanol->Product_base Final_Product This compound HCl Product_base->Final_Product pH Adjustment HCl Conc. HCl HCl->Final_Product Ethanol Ethanol Ethanol->Final_Product Final_Product->Final_Product

Caption: One-pot synthesis workflow for this compound HCl.

TroubleshootingLogic Start Low Yield or High Impurity? Check_Purity Analyze crude product by HPLC/TLC Start->Check_Purity High_Disub High Di-substituted Byproduct? Check_Purity->High_Disub Impurity Detected Low_Conversion Low Conversion of Starting Material? Check_Purity->Low_Conversion Unreacted SM Purification_Issue Purification Difficulty Check_Purity->Purification_Issue Multiple Peaks Adjust_Ratio Increase excess of piperazine precursor High_Disub->Adjust_Ratio Lower_Conc Decrease reaction concentration High_Disub->Lower_Conc Increase_Time Extend reaction time Low_Conversion->Increase_Time Check_Temp Verify reaction temperature Low_Conversion->Check_Temp Recrystallize Optimize recrystallization solvent Purification_Issue->Recrystallize Chromatography Develop gradient chromatography method Purification_Issue->Chromatography

Caption: Troubleshooting decision tree for synthesis optimization.

References

Troubleshooting low solubility of 1-(4-Methoxyphenyl)piperazine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of 1-(4-Methoxyphenyl)piperazine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: The aqueous solubility of this compound is pH-dependent. The free base form has limited solubility in neutral aqueous solutions. The hydrochloride salt form exhibits significantly higher aqueous solubility. For instance, the solubility of this compound hydrochloride in phosphate-buffered saline (PBS) at pH 7.2 is approximately 10 mg/mL.[1]

Q2: I am observing precipitation when I dilute my DMSO stock of this compound into my aqueous buffer. What is causing this?

A2: This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where it is less soluble. The rapid change in solvent polarity causes the compound to precipitate out of the solution. To mitigate this, you can try lowering the concentration of your DMSO stock, adding the stock solution to the buffer more slowly with vigorous stirring, or using a small percentage of a co-solvent in your final buffer solution.

Q3: How does pH affect the solubility of this compound?

A3: this compound is a basic compound. Its solubility in aqueous solutions is highly dependent on the pH. In acidic conditions, the piperazine (B1678402) nitrogen atoms become protonated, forming a more soluble salt. As the pH increases and becomes more basic, the compound will be in its less soluble free base form. Therefore, to increase the aqueous solubility, it is recommended to use a buffer with a lower pH.

Q4: Can the type of buffer I use impact the solubility?

A4: Yes, the composition of the buffer can influence the solubility of your compound. Some buffer salts can interact with the compound, potentially leading to the formation of less soluble salts. For example, phosphate (B84403) buffers have been known to sometimes cause precipitation with certain compounds. If you are experiencing unexpected precipitation, consider trying a different buffer system, such as a citrate (B86180) buffer.

Q5: My compound appears to dissolve initially but then precipitates over time. What is happening?

A5: This suggests that you have created a supersaturated solution that is thermodynamically unstable. Over time, the excess dissolved compound begins to precipitate out of the solution to reach its true equilibrium solubility. To avoid this, it is important to determine the thermodynamic solubility of this compound in your specific experimental conditions.

Troubleshooting Low Solubility

This section provides a step-by-step guide to troubleshoot and address low solubility issues with this compound in your experiments.

Initial Assessment and Quick Fixes
  • Check the form of your compound: Are you using the free base or a salt form (e.g., hydrochloride)? The hydrochloride salt is expected to have better aqueous solubility.

  • Adjust the pH: Since this compound is a basic compound, lowering the pH of your buffer should increase its solubility.

  • Use a co-solvent: Adding a small amount (typically 1-5%) of a water-miscible organic solvent like DMSO or ethanol (B145695) to your aqueous buffer can help to keep the compound in solution. Be mindful that higher concentrations of organic solvents may affect your experimental results.

  • Gentle heating and sonication: Briefly warming the solution or using a sonicator can help to dissolve the compound. However, be cautious as prolonged heating can degrade the compound. Always check for stability under these conditions.

Systematic Troubleshooting Workflow

If the initial quick fixes are not successful, a more systematic approach is recommended. The following workflow can help you identify the root cause of the solubility issue and find a suitable solution.

TroubleshootingWorkflow Troubleshooting Workflow for Low Solubility start Low Solubility Observed check_form Check Compound Form (Free Base vs. Salt) start->check_form adjust_ph Adjust Buffer pH (Lower pH for higher solubility) check_form->adjust_ph Using Free Base prepare_stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) check_form->prepare_stock Using Salt or Free Base use_cosolvent Incorporate a Co-solvent (e.g., 1-5% DMSO) adjust_ph->use_cosolvent determine_solubility Determine Thermodynamic Solubility use_cosolvent->determine_solubility change_buffer Change Buffer System (e.g., Citrate instead of Phosphate) determine_solubility->change_buffer Concentration is too low success Solubility Issue Resolved determine_solubility->success Concentration is sufficient dilution_method Optimize Dilution Method (e.g., slow addition, stirring) prepare_stock->dilution_method dilution_method->adjust_ph fail Consult Further/ Consider Compound Analogs dilution_method->fail Precipitation persists change_buffer->determine_solubility change_buffer->fail No improvement

Caption: A step-by-step workflow to troubleshoot low solubility of this compound.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for this compound and its hydrochloride salt.

Table 1: Solubility of this compound Hydrochloride

SolventConcentration (mg/mL)pH
PBS107.2
DMF5N/A
DMSO30N/A
Methanol1N/A

Data sourced from Cayman Chemical product information sheet.[1]

Table 2: General Solubility of this compound (Free Base)

SolventSolubility
WaterSoluble
MethanolSoluble
TolueneSoluble
DMSOSlightly Soluble

Note: "Soluble" and "Slightly Soluble" are qualitative descriptors and the actual quantitative solubility may vary.

Experimental Protocols

For researchers who need to determine the solubility of this compound in their specific buffer systems, the following protocols are provided.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Materials:

  • This compound (solid)

  • Aqueous buffer of desired pH

  • Glass vials with screw caps

  • Orbital shaker at a controlled temperature

  • Centrifuge

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Add an excess amount of solid this compound to a glass vial.

  • Add a known volume of the desired aqueous buffer.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the samples for 24 to 48 hours to ensure that equilibrium has been reached.

  • After equilibration, centrifuge the samples to pellet the excess solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtrate with the mobile phase and analyze the concentration of the dissolved compound by a validated HPLC-UV method.

Protocol 2: Kinetic Solubility Determination

This high-throughput method is useful for a rapid assessment of solubility, especially when screening multiple buffer conditions.

Materials:

  • Concentrated stock solution of this compound in DMSO (e.g., 10 mM)

  • Aqueous buffers of desired pH

  • 96-well microplate

  • Plate reader capable of measuring turbidity (e.g., at 620 nm)

Procedure:

  • Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a 96-well plate.

  • Add the desired aqueous buffer to each well to achieve the final target concentration.

  • Mix the contents of the wells thoroughly.

  • Incubate the plate at room temperature for a set period (e.g., 2 hours).

  • Measure the turbidity of each well using a plate reader. An increase in turbidity indicates precipitation.

  • The highest concentration that does not show an increase in turbidity is considered the kinetic solubility.

Signaling Pathway and Mechanism of Action

This compound belongs to the phenylpiperazine class of compounds, which are known to interact with monoamine transporters. These transporters, including the serotonin (B10506) transporter (SERT), the dopamine (B1211576) transporter (DAT), and the norepinephrine (B1679862) transporter (NET), are responsible for the reuptake of these neurotransmitters from the synaptic cleft.[2][3][4]

Phenylpiperazine derivatives can act as both inhibitors of monoamine reuptake and as releasing agents, leading to an increase in the extracellular concentrations of serotonin, dopamine, and norepinephrine.[2] The specific activity and selectivity towards the different transporters depend on the substitutions on the phenyl and piperazine rings.

SignalingPathway Mechanism of Action of this compound on Monoamine Transporters cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft MeOPP This compound SERT SERT MeOPP->SERT Inhibits Reuptake & Induces Release DAT DAT MeOPP->DAT Inhibits Reuptake & Induces Release NET NET MeOPP->NET Inhibits Reuptake & Induces Release Serotonin 5-HT SERT->Serotonin Reuptake Dopamine DA DAT->Dopamine Reuptake Norepinephrine NE NET->Norepinephrine Reuptake

References

Preventing dimer formation during 1-(4-Methoxyphenyl)piperazine derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of 1-(4-Methoxyphenyl)piperazine, with a specific focus on preventing the formation of undesired dimer byproducts.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the context of this compound derivatization?

A1: Dimer formation refers to a common side reaction where two molecules of this compound are linked together by a derivatizing agent that can react with both nitrogen atoms of the piperazine (B1678402) ring. This results in a symmetrical N,N'-disubstituted piperazine, often referred to as a "dimer" or "bis-adduct," which is an undesired byproduct when the goal is to synthesize a mono-substituted derivative.

Q2: Why is it challenging to achieve selective mono-derivatization of this compound?

A2: this compound is a symmetrical diamine, meaning it has two secondary amine groups with similar reactivity. During a derivatization reaction, such as acylation or alkylation, both nitrogen atoms are susceptible to reacting with the electrophilic reagent. This lack of inherent selectivity often leads to a mixture of the desired mono-substituted product, the di-substituted dimer, and unreacted starting material, which can complicate purification and reduce the overall yield of the target compound.[1]

Q3: What are the primary strategies to control selectivity and favor mono-derivatization?

A3: Several effective strategies can be employed to promote mono-derivatization:

  • Use of Protecting Groups: This is a reliable multi-step approach that involves protecting one of the piperazine nitrogens with a removable group (e.g., Boc). The unprotected nitrogen is then derivatized, followed by the removal of the protecting group.[1]

  • In Situ Mono-protonation: By reacting the piperazine with one equivalent of an acid, a mono-salt is formed. The protonated nitrogen becomes significantly less nucleophilic, thereby directing the derivatization to the free, non-protonated nitrogen.[1]

  • Stoichiometric Control: Using a significant excess of this compound relative to the derivatizing agent can statistically favor the formation of the mono-substituted product.

  • Flow Chemistry: Continuous flow reactors allow for precise control over reaction parameters such as stoichiometry, reaction time, and temperature, which can greatly enhance the selectivity for mono-derivatization.

  • Ionic Immobilization: In a flow system, the diamine can be ionically immobilized on a solid support, such as a sulfonic acid functionalized silica (B1680970) gel. This allows for selective acylation of the free amine, followed by liberation of the mono-acylated product.[2][3]

Troubleshooting Guide: Preventing Dimer Formation

This guide addresses common issues encountered during the derivatization of this compound and provides solutions to minimize dimer formation.

Problem Potential Cause Recommended Solution
High percentage of di-substituted dimer observed by TLC/LC-MS. Incorrect Stoichiometry: Molar ratio of this compound to the derivatizing agent is close to 1:2 or 1:1.Adjust Stoichiometry: Increase the molar excess of this compound to the derivatizing agent (e.g., 3:1 or higher). This statistically favors the reaction of the derivatizing agent with an unreacted piperazine molecule over the already mono-substituted product.
High Reaction Temperature: Elevated temperatures can increase the rate of the second substitution reaction, leading to more dimer formation.Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). Monitor the reaction progress carefully by TLC or LC-MS to find the optimal balance between reaction rate and selectivity.
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the formation of the mono-adduct can increase the likelihood of di-substitution.Monitor Reaction Progress: Closely monitor the reaction and quench it once the formation of the desired mono-substituted product is maximized and before significant dimer formation occurs.
Difficult separation of the mono-substituted product from the dimer. Similar Polarity: The mono- and di-substituted products may have very similar polarities, making chromatographic separation challenging.Optimize Chromatography: Utilize a high-resolution chromatography technique such as HPLC. Experiment with different solvent systems (gradients) and stationary phases (e.g., reverse-phase C18, normal-phase silica) to improve separation.[4][5][6] Consider derivatizing a small sample to improve chromatographic properties if direct separation is difficult.
Alternative Purification: Explore other purification techniques such as crystallization or acid/base extraction if chromatography is ineffective. The basicity of the mono-substituted product will be different from the di-substituted one, which can be exploited for separation.
Low yield of the desired mono-substituted product. Competitive Di-substitution: A significant portion of the starting material is converted to the dimer, reducing the yield of the mono-adduct.Implement a Selectivity-Enhancing Strategy: Employ one of the key strategies to favor mono-substitution, such as in situ mono-protonation or the use of a protecting group, as detailed in the experimental protocols below.
Inefficient Reaction Conditions: The chosen solvent, base, or coupling agent may not be optimal for the desired transformation.Optimize Reaction Parameters: Screen different solvents of varying polarity. If using a base, ensure it is non-nucleophilic and used in the correct stoichiometric amount. For acylations, consider using a milder coupling agent like CDI (1,1'-Carbonyldiimidazole) which can offer better control.

Experimental Protocols

Protocol 1: Selective Mono-acylation using In Situ Mono-protonation

This one-pot protocol is designed to favor the formation of the mono-acylated product by deactivating one of the piperazine nitrogens through protonation.[1]

Materials:

  • This compound

  • Piperazine Dihydrochloride (B599025) (or an equivalent amount of HCl)

  • Acylating agent (e.g., acyl chloride, anhydride)

  • Methanol or Acetic Acid

  • Base (e.g., Triethylamine (B128534), if using an acyl chloride)

  • Appropriate deuterated solvent for NMR analysis

  • TLC plates and developing chamber

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation of the Piperazin-1-ium salt: In a round-bottom flask, dissolve this compound (1 equivalent) and piperazine dihydrochloride (1 equivalent, to act as a proton source in a mixed system, or add 1 equivalent of HCl directly) in methanol. Stir the mixture at room temperature for 15-20 minutes to ensure the formation of the mono-protonated species.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add the acylating agent (1 equivalent) dropwise to the stirred solution. If an acyl chloride is used, add a non-nucleophilic base like triethylamine (1 equivalent) concurrently to neutralize the HCl generated.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Once the reaction is complete, quench the reaction by adding cold water. Adjust the pH to basic (pH 9-10) with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the mono-acylated product from any unreacted starting material and di-acylated byproduct.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude reaction mixture containing mono- and di-substituted products

  • Silica gel (for column chromatography)

  • Eluent system (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol)

  • Glass column

  • Fraction collector or test tubes

Procedure:

  • Column Packing: Prepare a silica gel column of appropriate size for the amount of crude product.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes). Gradually increase the polarity of the eluent (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the desired mono-substituted product.

  • Isolation: Combine the pure fractions containing the product and evaporate the solvent under reduced pressure to obtain the purified mono-acylated this compound.

Data Presentation

The following table summarizes the expected outcomes of different strategies aimed at preventing dimer formation. Quantitative data for the specific derivatization of this compound is often proprietary or not widely published; however, the principles are well-established for piperazine derivatives.

Strategy Molar Ratio (Piperazine:Derivatizing Agent) Expected Dimer Formation Relative Yield of Mono-product Notes
No Control 1:1Moderate to HighLow to ModerateSignificant amounts of starting material and dimer are expected.
Stoichiometric Control >3:1LowHighRequires excess of the piperazine starting material.
In Situ Mono-protonation 1:1LowHighA one-pot method that improves selectivity significantly.[1]
Protecting Group Strategy 1:1 (after protection)Very LowHighA multi-step but very effective method for achieving high purity.[1]
Ionic Immobilization N/A (Flow)Very LowHighA continuous flow method offering excellent control and purity.[2][3]

Visualizations

Dimer_Formation cluster_reactants Reactants cluster_products Products Piperazine This compound Mono_Adduct Mono-substituted Product Piperazine->Mono_Adduct + E-X Reagent Derivatizing Agent (E-X) Reagent->Mono_Adduct Dimer Di-substituted Product (Dimer) Reagent->Dimer Mono_Adduct->Dimer + E-X (Undesired Reaction)

Caption: Reaction pathway illustrating the formation of the desired mono-substituted product and the undesired di-substituted dimer during the derivatization of this compound.

Troubleshooting_Workflow Start Start: Derivatization of This compound Check_Dimer Analyze reaction mixture (TLC/LC-MS). Is dimer formation significant? Start->Check_Dimer Adjust_Stoichiometry Increase molar excess of This compound (>3:1) Check_Dimer->Adjust_Stoichiometry Yes Purify Purify product via column chromatography Check_Dimer->Purify No Lower_Temp Lower reaction temperature (e.g., 0 °C) Adjust_Stoichiometry->Lower_Temp Monitor_Time Reduce reaction time and monitor closely Lower_Temp->Monitor_Time Use_Protonation Employ in situ mono-protonation strategy Monitor_Time->Use_Protonation Re_evaluate Re-evaluate reaction and purification Use_Protonation->Re_evaluate Success Success: Pure mono-substituted product obtained Purify->Success Re_evaluate->Check_Dimer Retry

Caption: Troubleshooting workflow for minimizing dimer formation during the derivatization of this compound.

References

Stability of 1-(4-Methoxyphenyl)piperazine in solution for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 1-(4-Methoxyphenyl)piperazine (p-MPP) in solutions for in vitro assays. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions (FAQs) to ensure the reliability and reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound (p-MPP)?

A1: For in vitro assays, p-MPP hydrochloride is soluble in several common solvents. Stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 30 mg/mL.[1] It is also soluble in Phosphate-Buffered Saline (PBS) at pH 7.2 up to 10 mg/mL.[1] For other potential solvents, it is recommended to perform preliminary solubility tests.

Q2: What are the recommended storage conditions for p-MPP solutions?

A2: For long-term storage, p-MPP solutions should be kept at -20°C.[1] Under these conditions, the compound is reported to be stable for at least five years.[1] To minimize degradation from repeated freeze-thaw cycles, it is advisable to store the compound in single-use aliquots.

Q3: My p-MPP solution, prepared in DMSO, precipitates when diluted in aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution of a DMSO stock in aqueous buffers like PBS is a common issue for many organic compounds.[2][3] To mitigate this, consider the following troubleshooting steps:

  • Intermediate Dilution: First, try diluting the DMSO stock in a small volume of an intermediate solvent that is miscible with both DMSO and your aqueous buffer, if your experiment allows.

  • Lower Final Concentration: The precipitation is often concentration-dependent.[3] Try working with a lower final concentration of p-MPP in your assay.

  • Vortexing During Dilution: Add the DMSO stock to the aqueous buffer dropwise while vigorously vortexing to promote rapid dissolution and prevent localized high concentrations that can lead to precipitation.

  • Inclusion of a Surfactant: A small amount of a biocompatible surfactant (e.g., Tween® 20) in the final buffer may help to maintain solubility, but this must be compatible with your specific assay.

Q4: What are the primary factors that can affect the stability of p-MPP in solution?

A4: The stability of p-MPP in solution can be influenced by several factors:

  • Temperature: Higher temperatures generally accelerate degradation.

  • pH: The stability of piperazine (B1678402) derivatives can be pH-dependent.

  • Light: Exposure to light can cause photodegradation of some compounds. It is good practice to store solutions in light-protected containers.

  • Oxidizing Agents: Contact with strong oxidizing agents should be avoided.

Q5: How can I determine if my p-MPP solution has degraded?

A5: Inconsistent experimental results, such as a loss of expected biological activity, can be an indicator of compound degradation. To confirm this, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to assess the purity of the solution over time. The appearance of new peaks or a decrease in the area of the parent p-MPP peak would suggest degradation.

Stability Data

Solvent/BufferConcentrationStorage TemperatureStabilityReference
DMSO30 mg/mL-20°C≥ 5 years[1]
PBS (pH 7.2)10 mg/mL-20°C≥ 5 years[1]
PBS/DMSO mixture (pH 7.4)Not specifiedNot specifiedAssessed at 24 hrs[4]

Experimental Protocols

Protocol: General Workflow for Assessing p-MPP Solution Stability

This protocol outlines a general approach for evaluating the stability of p-MPP in a specific buffer or medium for an in vitro assay. A validated stability-indicating HPLC method is crucial for this assessment.

  • Preparation of p-MPP Solution:

    • Prepare a stock solution of p-MPP in a suitable solvent (e.g., DMSO) at a known concentration.

    • Dilute the stock solution to the final desired concentration in the specific aqueous buffer or cell culture medium to be tested.

  • Incubation Conditions:

    • Aliquot the final solution into several vials for analysis at different time points.

    • Incubate the vials under conditions relevant to your assay (e.g., room temperature, 37°C). Protect from light if photosensitivity is a concern.

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from incubation.

    • If necessary, quench any potential degradation by freezing the sample immediately at -80°C until analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent p-MPP from any potential degradants.

    • Quantify the peak area of p-MPP at each time point.

  • Data Analysis:

    • Calculate the percentage of p-MPP remaining at each time point relative to the initial (time 0) concentration.

    • Plot the percentage of p-MPP remaining versus time to determine the degradation kinetics.

experimental_workflow cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare p-MPP Stock (e.g., in DMSO) prep_final Dilute to Final Concentration in Assay Buffer prep_stock->prep_final aliquot Aliquot for Time Points prep_final->aliquot incubate Incubate at Assay Conditions (e.g., 37°C, protected from light) collect Collect Samples at Time Points (0, 2, 4, 8, 24h) incubate->collect aliquot->incubate hplc HPLC Analysis collect->hplc data Data Analysis (% Remaining vs. Time) hplc->data

Diagram 1: Experimental workflow for assessing p-MPP stability.

Signaling Pathways

This compound is known to act as an antagonist at the serotonin (B10506) 1A (5-HT1A) receptor.[5][6] The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). As an antagonist, p-MPP blocks the binding of serotonin and other agonists to the 5-HT1A receptor, thereby preventing this downstream signaling cascade. Some literature also suggests a mixed mechanism involving dopamine (B1211576) receptor antagonism.[1]

signaling_pathway cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein Activates serotonin Serotonin (Agonist) serotonin->receptor Binds & Activates pMPP p-MPP (Antagonist) pMPP->receptor Binds & Blocks ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP atp ATP atp->camp Converted by AC response Cellular Response camp->response Modulates

Diagram 2: p-MPP antagonism at the 5-HT1A receptor signaling pathway.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of 1-(4-Methoxyphenyl)piperazine (MeOPP) in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the in vivo oral bioavailability of 1-(4-Methoxyphenyl)piperazine (MeOPP). This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to assist in overcoming these issues.

Troubleshooting Guides

Issue: Low and Variable Plasma Concentrations of MeOPP After Oral Administration

If you are observing lower than expected and inconsistent plasma concentrations of MeOPP in your animal models, consider the following potential causes and troubleshooting steps:

Potential Cause Troubleshooting Steps
Poor Aqueous Solubility 1. Solubility Assessment: Determine the equilibrium solubility of MeOPP in simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).2. Particle Size Reduction: Consider micronization or nanomilling to increase the surface area for dissolution.3. Formulation Enhancement: Explore enabling formulations such as amorphous solid dispersions or lipid-based systems (e.g., SEDDS).
Extensive First-Pass Metabolism 1. In Vitro Metabolic Stability: Assess the stability of MeOPP in liver microsomes (rat and human) to confirm its susceptibility to metabolism. The primary metabolic pathway is O-demethylation by CYP2D6.[1]2. Co-administration with CYP2D6 Inhibitor: In preclinical models, co-administer MeOPP with a known CYP2D6 inhibitor (e.g., quinidine) to assess the impact on oral exposure. A significant increase would confirm first-pass metabolism as a major barrier.3. Prodrug Approach: Synthesize a prodrug of the phenolic metabolite, 1-(4-hydroxyphenyl)piperazine (B1294502), to bypass the initial O-demethylation step.
Efflux by Transporters 1. In Vitro Transporter Assay: Use Caco-2 cell monolayers to determine if MeOPP is a substrate for efflux transporters like P-glycoprotein (P-gp).2. Co-administration with P-gp Inhibitor: In animal studies, co-administer MeOPP with a P-gp inhibitor (e.g., verapamil (B1683045) or ketoconazole) to see if oral exposure is enhanced.
Suboptimal Formulation/Vehicle 1. Vehicle Screening: Test the solubility and stability of MeOPP in a panel of pharmaceutically acceptable vehicles.2. pH Adjustment: For aqueous vehicles, adjust the pH to improve the solubility of the basic piperazine (B1678402) moiety.
Experimental Protocol Variability 1. Standardize Procedures: Ensure consistency in animal fasting times, gavage technique, and blood sampling times.2. Animal Strain Considerations: Be aware that different strains of rats or mice can have variations in CYP enzyme expression, which may affect metabolism.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of MeOPP and why is it problematic?

Q2: What are the primary strategies to improve the oral bioavailability of a compound like MeOPP?

A2: The main strategies focus on addressing its metabolic instability and potentially poor solubility:

  • Formulation-Based Approaches: These aim to increase the dissolution rate and absorption, potentially overwhelming metabolic enzymes. Key techniques include:

    • Solid Dispersions: Dispersing MeOPP in a polymer matrix to create an amorphous form with enhanced solubility.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating MeOPP in a mixture of oils, surfactants, and co-solvents that form a microemulsion in the GI tract, presenting the drug in a solubilized state.

  • Chemical Modification (Prodrugs): This involves synthesizing a modified, inactive form of the drug that is converted to the active parent drug in the body. For MeOPP, a logical approach is to create a prodrug of its active metabolite, 1-(4-hydroxyphenyl)piperazine, to bypass the rate-limiting O-demethylation step.

Q3: How do I choose between a formulation strategy and a prodrug approach?

A3: The choice depends on the primary barrier to bioavailability and the stage of your research:

  • If poor solubility is a significant contributor alongside metabolism, a formulation approach like SEDDS or a solid dispersion can address both issues simultaneously.

  • If first-pass metabolism is the dominant barrier, a prodrug of the active metabolite is a more direct and often more effective strategy.

  • Formulation approaches are generally faster to screen in early discovery, while prodrug synthesis requires more medicinal chemistry effort.

Q4: What is a suitable animal model for studying the oral bioavailability of MeOPP?

A4: The Wistar rat is a commonly used and relevant model, as the metabolism of MeOPP has been characterized in this species.[1] It is important to consider that CYP2D6, the primary human enzyme metabolizing MeOPP, has orthologs in rats with similar substrate specificities.

Quantitative Data Presentation

Since specific oral bioavailability data for MeOPP is not publicly available, the following table presents a hypothetical but realistic data set from a preclinical study in rats. This illustrates how data from experiments testing different formulations could be structured.

Table 1: Hypothetical Pharmacokinetic Parameters of MeOPP in Rats Following Oral Administration of Different Formulations (Dose = 10 mg/kg)

Formulation Cmax (ng/mL) Tmax (hr) AUC0-t (ng*hr/mL) Relative Bioavailability (%)
Aqueous Suspension55 ± 121.0150 ± 35100 (Reference)
Solid Dispersion (1:5 Drug:Polymer)180 ± 450.5600 ± 110400
SEDDS Formulation350 ± 700.51250 ± 250833

Data are presented as mean ± standard deviation (n=5 rats per group).

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol provides a general method for developing a SEDDS formulation for a poorly water-soluble compound like MeOPP.

1. Materials:

  • This compound (MeOPP)

  • Oils: Capryol 90, Labrafil M 1944 CS, etc.

  • Surfactants: Kolliphor RH 40, Tween 80, etc.

  • Co-surfactants/Co-solvents: Transcutol HP, PEG 400, etc.

2. Methodology:

  • Screening of Excipients:

    • Determine the solubility of MeOPP in various oils, surfactants, and co-surfactants by adding an excess amount of the compound to 1 mL of each excipient.

    • Vortex the mixtures for 30 minutes and then shake them in an isothermal shaker at 37°C for 48 hours to reach equilibrium.

    • Centrifuge the samples and analyze the supernatant for MeOPP concentration using a validated HPLC method. Select the excipients with the highest solubilizing capacity.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Based on the screening results, select an oil, surfactant, and co-surfactant.

    • Prepare mixtures of the surfactant and co-surfactant (Smix) in different weight ratios (e.g., 1:1, 2:1, 1:2).

    • For each Smix ratio, mix it with the oil phase at various weight ratios (e.g., from 9:1 to 1:9).

    • Titrate each mixture with water dropwise, under gentle agitation, and observe for the formation of a clear or slightly bluish microemulsion.

    • Construct the phase diagram using the percentages of oil, Smix, and water to identify the self-emulsifying region.

  • Preparation of MeOPP-Loaded SEDDS:

    • Select a ratio of oil:Smix from the robust self-emulsifying region of the phase diagram.

    • Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.

    • Add the calculated amount of MeOPP to the mixture.

    • Vortex and gently heat (if necessary, not exceeding 40°C) until a clear, homogenous solution is formed.

Protocol 2: In Vivo Oral Bioavailability Study in Rats

This protocol outlines a basic procedure for assessing the oral bioavailability of a novel formulation compared to a standard suspension.

1. Animals:

  • Male Wistar rats (200-250 g), fasted overnight with free access to water.

2. Dosing and Sample Collection:

  • Divide the rats into groups (e.g., Group 1: Aqueous suspension; Group 2: SEDDS formulation).

  • Administer the formulations via oral gavage at a consistent dose of MeOPP (e.g., 10 mg/kg).

  • Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

3. Sample Analysis and Pharmacokinetic Calculation:

  • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of MeOPP in rat plasma.

  • Analyze the plasma samples to determine the concentration of MeOPP at each time point.

  • Use pharmacokinetic software to calculate key parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).

  • Calculate the relative bioavailability of the test formulation compared to the reference suspension using the formula: Relative Bioavailability (%) = (AUCtest / AUCreference) x 100

Mandatory Visualizations

Metabolic Pathway of MeOPP

MeOPP_Metabolism MeOPP This compound (MeOPP) HO_PP 1-(4-Hydroxyphenyl)piperazine (4-HO-PP) (Active Metabolite) MeOPP->HO_PP O-demethylation CYP2D6 CYP2D6 (Liver Microsomes) CYP2D6->MeOPP

Caption: Primary metabolic pathway of this compound (MeOPP).

Experimental Workflow for Improving Oral Bioavailability

Bioavailability_Workflow cluster_investigation Problem Investigation cluster_strategies Improvement Strategies start Poor Oral Bioavailability of MeOPP Observed solubility Assess Solubility (SGF/SIF) start->solubility metabolism Assess Metabolic Stability (Liver Microsomes) start->metabolism formulation Formulation Development (e.g., SEDDS, Solid Dispersion) solubility->formulation metabolism->formulation prodrug Prodrug Synthesis (of 4-HO-PP) metabolism->prodrug evaluation In Vivo Pharmacokinetic Study in Rats formulation->evaluation prodrug->evaluation outcome Improved Oral Bioavailability? evaluation->outcome success Success outcome->success Yes failure Further Optimization outcome->failure No

Caption: Logical workflow for addressing and improving the poor oral bioavailability of MeOPP.

Signaling Pathway of MeOPP via 5-HT1A Receptor

Serotonin_Signaling MeOPP MeOPP Receptor 5-HT1A Receptor MeOPP->Receptor Agonist Binding G_protein Gi/o Protein Receptor->G_protein Activation Neuronal_Activity Decreased Neuronal Firing Receptor->Neuronal_Activity Hyperpolarization AC Adenylyl Cyclase G_protein->AC Inhibition ERK ERK Pathway G_protein->ERK Activation (via βγ subunits) cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Inhibition

Caption: Simplified signaling cascade following the activation of the 5-HT1A receptor by MeOPP.

References

Technical Support Center: Minimizing Off-Target Effects of 1-(4-Methoxyphenyl)piperazine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 1-(4-Methoxyphenyl)piperazine (p-MeOPP) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (p-MeOPP) and what are its primary molecular targets?

This compound is a chemical compound of the piperazine (B1678402) class. While its primary targets are not definitively established in all contexts, based on data from structurally similar arylpiperazine compounds, it is predicted to have a high affinity for dopamine (B1211576) D2-like receptors and serotonin (B10506) receptors, particularly the 5-HT1A and 5-HT2A subtypes. It is crucial to experimentally determine the on-target activity in your specific assay system.

Q2: What are the likely off-target effects of p-MeOPP in cell-based assays?

Based on the binding profiles of analogous compounds, p-MeOPP is likely to exhibit significant off-target activity at α1-adrenergic receptors.[1] Derivatives of the closely related 1-(2-methoxyphenyl)piperazine (B120316) show high affinity for these receptors.[1][2] Depending on the cell type and the expression levels of various receptors, off-target binding can lead to unintended physiological responses, such as changes in intracellular calcium levels, activation of alternative signaling pathways, or unexpected cytotoxicity.

Q3: How can I determine the optimal concentration of p-MeOPP for my experiments to minimize off-target effects?

The optimal concentration should be determined by performing a dose-response curve for your desired on-target effect and comparing it with the dose-response for cytotoxicity. It is advisable to use the lowest concentration that elicits the desired on-target effect while having a minimal impact on cell viability.

Q4: What are essential controls to include in my experiments to identify off-target effects?

To differentiate on-target from off-target effects, consider the following controls:

  • Inactive Analog: If available, use a structurally similar but biologically inactive analog of p-MeOPP.

  • Target Knockout/Knockdown Cells: Utilize cell lines where the intended target receptor has been genetically removed or its expression significantly reduced.

  • Selective Antagonists: Co-treatment with a known selective antagonist for the suspected off-target receptor can help to see if the undesired effect is blocked.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High background signal or unexpected cellular response at low p-MeOPP concentrations. Off-target binding to a high-affinity receptor expressed in your cell line (e.g., α1-adrenergic receptors).1. Perform a receptor profiling screen to identify potential off-target interactions.2. Use a selective antagonist for the suspected off-target receptor to see if the effect is mitigated.3. Test in a cell line with low or no expression of the suspected off-target receptor.
Inconsistent results between experiments. 1. Variability in cell passage number, leading to changes in receptor expression.2. Inconsistent incubation times or compound concentrations.1. Use cells within a narrow passage number range for all experiments.2. Strictly adhere to standardized protocols for incubation times and compound dilutions.
Observed phenotype does not align with the known function of the intended target. The observed effect is likely mediated by one or more off-target interactions.1. Conduct a pathway analysis (e.g., Western blot for key signaling molecules) to identify unexpectedly activated pathways.2. Compare the phenotypic profile of p-MeOPP with databases of compound-induced phenotypes.
Significant cytotoxicity at concentrations required to see the on-target effect. The on-target and off-target-induced cytotoxic effects have a narrow therapeutic window.1. Optimize the incubation time; a shorter exposure may be sufficient to observe the on-target effect with reduced toxicity.2. Explore co-treatment with a cytoprotective agent that does not interfere with the on-target signaling.

Quantitative Data: Putative Binding Affinity of Arylpiperazine Scaffolds

The following table summarizes the binding affinities (Ki values) of compounds structurally related to p-MeOPP. This data can help predict the potential on- and off-target interactions of this compound. Note: This data is for analogous compounds and the affinity of p-MeOPP for these receptors should be experimentally confirmed.

Receptor SubtypeAnalogous CompoundKi (nM)Reference
Dopamine D2 1-cinnamyl-4-(2-methoxyphenyl)piperazine derivativeHigh Affinity[3]
Dopamine D3 N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)carboxamide derivative1.6[4]
Serotonin 5-HT1A 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190)0.6[1]
Serotonin 5-HT1A N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1]decan-1-amine1.2[5]
Serotonin 5-HT2A 1-cinnamyl-4-(2-methoxyphenyl)piperazine derivativeLow to Moderate Affinity[3]
Serotonin 5-HT7 1-[2-(4-Methoxyphenyl)phenyl]piperazine2.6[6]
α1-Adrenergic 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190)0.8[1]
α1-Adrenergic 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine2.1[2]

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of p-MeOPP for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radiolabeled ligand specific for the receptor.

  • Non-labeled competitor (e.g., a known antagonist for non-specific binding determination).

  • This compound (p-MeOPP).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • In a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of p-MeOPP.

  • For total binding wells, omit p-MeOPP.

  • For non-specific binding wells, include a high concentration of the non-labeled competitor.

  • Incubate the plate for 60-120 minutes at room temperature to reach equilibrium.

  • Terminate the reaction by rapid vacuum filtration through the glass fiber filters.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 of p-MeOPP and calculate the Ki value using the Cheng-Prusoff equation.

MTT Assay for Cell Viability

This protocol measures the metabolic activity of cells as an indicator of viability after treatment with p-MeOPP.

Materials:

  • Cells seeded in a 96-well plate.

  • This compound (p-MeOPP).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a range of p-MeOPP concentrations for the desired incubation time (e.g., 24, 48, 72 hours). Include vehicle-only control wells.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express the results as a percentage of the vehicle-treated control cells.

Visualizations

troubleshooting_workflow Troubleshooting Workflow for Unexpected Results start Unexpected Cellular Effect Observed is_dose_dependent Is the effect dose-dependent? start->is_dose_dependent check_cytotoxicity Perform Cytotoxicity Assay (e.g., MTT) is_dose_dependent->check_cytotoxicity Yes conclusion_off_target Effect is Likely Off-Target is_dose_dependent->conclusion_off_target No (Potential Artifact) cytotoxic Is it cytotoxic at effective concentrations? check_cytotoxicity->cytotoxic pathway_analysis Perform Pathway Analysis (e.g., Western Blot) cytotoxic->pathway_analysis No optimize_conditions Optimize Concentration and Incubation Time cytotoxic->optimize_conditions Yes off_target_screen Conduct Off-Target Screening (e.g., Receptor Panel) use_antagonist Use Selective Antagonist for Suspected Off-Target off_target_screen->use_antagonist use_antagonist->pathway_analysis Effect Not Blocked use_antagonist->conclusion_off_target Effect Blocked pathway_analysis->off_target_screen conclusion_on_target Effect is Likely On-Target optimize_conditions->conclusion_on_target Optimization Successful

Caption: A flowchart for troubleshooting unexpected cellular effects.

signaling_pathway Potential On- and Off-Target Signaling of p-MeOPP cluster_on_target Predicted On-Target Pathways cluster_off_target Potential Off-Target Pathway pMeOPP_on p-MeOPP D2R Dopamine D2 Receptor pMeOPP_on->D2R Gai Gαi D2R->Gai AC_inhibit Adenylyl Cyclase ↓ Gai->AC_inhibit cAMP_decrease cAMP ↓ AC_inhibit->cAMP_decrease pMeOPP_off p-MeOPP Alpha1R α1-Adrenergic Receptor pMeOPP_off->Alpha1R Gaq Gαq Alpha1R->Gaq PLC Phospholipase C Gaq->PLC IP3_DAG IP3 & DAG ↑ PLC->IP3_DAG Ca_increase Intracellular Ca²⁺ ↑ IP3_DAG->Ca_increase

Caption: Putative signaling pathways for p-MeOPP.

experimental_workflow Experimental Workflow for Assessing Off-Target Effects cluster_0 Initial Screening cluster_1 Off-Target Identification cluster_2 Mechanism Confirmation dose_response Dose-Response Curve (On-Target Activity) cytotoxicity Cytotoxicity Assay (e.g., MTT) dose_response->cytotoxicity binding_assay Radioligand Binding Assay (Receptor Panel) cytotoxicity->binding_assay functional_assay Functional Assays (e.g., Ca²⁺ Mobilization) binding_assay->functional_assay pathway_blot Western Blot (Signaling Pathways) functional_assay->pathway_blot knockout_cells Target Knockout/ Knockdown Cells pathway_blot->knockout_cells antagonist_rescue Selective Antagonist Rescue knockout_cells->antagonist_rescue

Caption: Workflow for investigating off-target effects.

References

Technical Support Center: Optimizing Dose-Response Curves for 1-(4-Methoxyphenyl)piperazine in Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Methoxyphenyl)piperazine (MOPP) in behavioral studies.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during the experimental process, from initial dose selection to the interpretation of complex dose-response relationships.

General Information

Q1: What is this compound (MOPP) and what is its mechanism of action?

A1: this compound (MOPP) is an arylpiperazine derivative. Its mechanism of action is believed to be multifactorial, primarily involving the serotonergic and dopaminergic systems. It is suggested to act as a serotonin (B10506) receptor agonist and may also inhibit the reuptake and induce the release of monoamine neurotransmitters, similar to MDMA.

Q2: What are the known metabolites of MOPP in rodents?

A2: In rats, the primary metabolic pathway for MOPP is O-demethylation to 1-(4-hydroxyphenyl)piperazine.[1] This metabolic conversion is mainly catalyzed by the cytochrome P450 enzyme CYP2D6.[1]

Dose-Response Curve Optimization

Q3: I am observing a flat dose-response curve. What are the potential reasons and how can I troubleshoot this?

A3: A flat dose-response curve, where increasing doses of MOPP do not produce a corresponding change in the behavioral endpoint, can be due to several factors:

  • Inappropriate Dose Range: The selected dose range may be too high, causing a ceiling effect where the biological system is already maximally stimulated. Conversely, the doses might be too low to elicit a significant response.

    • Solution: Conduct a pilot study with a wider range of doses, including very low and very high concentrations, to identify the dynamic range of the compound's effect.

  • Pharmacokinetic Issues: Poor absorption, rapid metabolism, or inefficient penetration of the blood-brain barrier can lead to insufficient target engagement.

    • Solution: Review available pharmacokinetic data for MOPP or related compounds to ensure the timing of your behavioral test aligns with the peak plasma and brain concentrations (Tmax). Consider alternative routes of administration (e.g., intraperitoneal vs. oral) that may offer better bioavailability.

  • Target Saturation: The receptors or transporters targeted by MOPP may be fully occupied even at the lowest dose tested, leading to a maximal effect that does not increase with higher doses.

  • Vehicle or Formulation Problems: Poor solubility of MOPP in the chosen vehicle can lead to inaccurate dosing and reduced bioavailability.

    • Solution: Ensure MOPP is fully dissolved or homogenously suspended in the vehicle. Consider using a different vehicle (see Q5 for more details).

Q4: My dose-response curve is U-shaped or inverted U-shaped. What does this indicate and how should I proceed?

A4: U-shaped or inverted U-shaped dose-response curves are not uncommon in behavioral pharmacology and can be caused by several mechanisms:

  • Receptor Desensitization or Downregulation at High Doses: High concentrations of an agonist can sometimes lead to a reduction in receptor signaling over time.

  • Activation of Opposing Physiological Systems: At higher doses, MOPP might engage secondary targets that produce effects opposite to the primary intended effect, leading to a decrease in the observed behavioral response.

  • Off-Target Effects: High doses may lead to non-specific or even toxic effects that can interfere with the animal's ability to perform the behavioral task, confounding the results.

  • Homeostatic Adaptations: The biological system may initiate compensatory mechanisms to counteract the effects of high drug concentrations.

    • Troubleshooting Steps:

      • Confirm the Shape: Ensure the U-shaped curve is reproducible and not an artifact of a single experiment.

      • Analyze the Ascending and Descending Limbs Separately: The ascending part of the curve likely represents the primary mechanism of action, while the descending part may indicate the onset of opposing or off-target effects.

      • Investigate Secondary Targets: Review the receptor binding profile of MOPP and related compounds to identify potential secondary targets that might be engaged at higher concentrations.

      • Consider the Behavioral Assay: The nature of the behavioral task itself can contribute to a U-shaped curve. For example, high doses that induce sedation or hyperactivity can interfere with performance in tasks requiring coordinated motor activity.

Experimental Design and Protocols

Q5: What is a suitable vehicle for in vivo administration of MOPP?

A5: The choice of vehicle is critical for ensuring the solubility and stability of MOPP for in vivo studies. For arylpiperazine derivatives, common vehicles include:

  • Saline (0.9% NaCl): Often suitable for the hydrochloride salt of MOPP.

  • Saline with a small percentage of a co-solvent: If solubility in saline is limited, small amounts of Tween 80 (e.g., 0.1-1%) or DMSO (e.g., <5%) can be added. It is crucial to run a vehicle-only control group as these co-solvents can have their own behavioral effects.

  • Distilled Water: Can be used if the compound is sufficiently soluble.

Note: Always perform a solubility test with your specific batch of MOPP and chosen vehicle before starting in vivo experiments. The pH of the final formulation should be within a physiologically tolerated range (typically pH 5-9).[2][3]

Q6: How should I determine the optimal timing for behavioral testing after MOPP administration?

A6: The optimal timing for behavioral testing depends on the pharmacokinetic profile of MOPP (i.e., its absorption, distribution, metabolism, and excretion). The goal is to conduct the behavioral assay when the drug has reached its peak concentration in the brain.

  • If Pharmacokinetic Data is Available: Schedule the behavioral test to coincide with the reported Tmax (time to maximum plasma concentration).

  • If Pharmacokinetic Data is Unavailable: A pilot study is recommended. Administer a single dose of MOPP and conduct the behavioral test at various time points (e.g., 15, 30, 60, and 120 minutes) post-administration to empirically determine the time of peak effect. For arylpiperazines administered intraperitoneally (IP) or orally (PO) in rats, Tmax can range from 0.5 to 2 hours.[4]

Quantitative Data

Pharmacological Profile

The following tables summarize the receptor binding affinities for MOPP and related arylpiperazine compounds. Data for MOPP is limited, so values for structurally similar compounds are provided for context.

Table 1: Receptor Binding Affinities (Ki, nM) of this compound (MOPP) and Related Compounds

Compound5-HT1A5-HT2A5-HT7D2α1
1-(2-Methoxyphenyl)piperazine derivative0.6---0.8
1-Cinnamyl-4-(2-methoxyphenyl)piperazine derivativesLow to ModerateLow to Moderate-HighVariable
N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine1.2----
1-[2-(4-Methoxyphenyl)phenyl]piperazine476-2.6--

Note: A lower Ki value indicates a higher binding affinity. Data is compiled from multiple sources and represents a range of structurally related compounds.[5][6][7]

Pharmacokinetic Parameters

Table 2: Representative Pharmacokinetic Parameters of Arylpiperazine Derivatives in Rats

CompoundRoute of AdministrationTmax (h)t1/2 (h)Bioavailability (%)
DeramciclaneOral0.53.42 - 5.443.42
DeramciclaneIntraperitoneal-3.42 - 5.4418.49
Buspirone (B1668070)Intravenous-0.42-
1-PP (Buspirone metabolite)Intravenous-1.32-

Tmax = Time to maximum plasma concentration; t1/2 = Elimination half-life. Data is for illustrative purposes and may not be directly applicable to MOPP.[4][8]

Experimental Protocols

Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[9][10][11][12]

Objective: To measure anxiety by quantifying the animal's exploration of open versus enclosed arms of a plus-shaped maze.

Apparatus:

  • A plus-shaped maze elevated above the floor (typically 50-70 cm).

  • Two open arms and two enclosed arms of equal dimensions.

  • A central platform connecting the arms.

  • Video tracking software for automated recording and analysis.

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.[11]

  • Drug Administration: Administer MOPP or vehicle at the predetermined time before the test.

  • Trial Initiation: Place the animal on the central platform of the maze, facing an open arm.[13]

  • Recording: Allow the animal to explore the maze for a 5-minute period.[12] Record the session using video tracking software.

  • Data Analysis: Key parameters to analyze include:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total distance traveled.

  • Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) or a similar cleaning agent between each animal to eliminate olfactory cues.[13]

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior.[14][15][16][17][18]

Objective: To measure spontaneous activity, exploration, and anxiety by observing the animal's behavior in a novel, open arena.

Apparatus:

  • A square or circular arena with high walls to prevent escape.

  • Video tracking software for automated recording and analysis.

Procedure:

  • Habituation: Acclimate the animals to the testing room for 30-60 minutes before the test.[18]

  • Drug Administration: Administer MOPP or vehicle at the predetermined time before the test.

  • Trial Initiation: Gently place the animal in the center of the open field arena.

  • Recording: Record the animal's activity for a predetermined period (e.g., 10-30 minutes).

  • Data Analysis: Key parameters to analyze include:

    • Locomotor Activity: Total distance traveled, average speed.

    • Anxiety-like Behavior: Time spent in the center of the arena versus the periphery (thigmotaxis), number of entries into the center zone.

    • Exploratory Behavior: Rearing frequency (vertical activity).

  • Cleaning: Clean the arena thoroughly between each animal.

Visualizations

MOPP_Signaling_Pathway cluster_serotonin Serotonergic System cluster_dopamine Dopaminergic System MOPP This compound (MOPP) 5HT1A_Receptor 5-HT1A Receptor MOPP->5HT1A_Receptor Agonist 5HT_Reuptake Serotonin Reuptake (SERT) MOPP->5HT_Reuptake Inhibition 5HT_Release Serotonin Release MOPP->5HT_Release Induction D2_Receptor Dopamine (B1211576) D2 Receptor MOPP->D2_Receptor Modulation DA_Reuptake Dopamine Reuptake (DAT) MOPP->DA_Reuptake Inhibition DA_Release Dopamine Release MOPP->DA_Release Induction Behavioral_Outcomes Behavioral Outcomes (Anxiety, Locomotion, etc.) 5HT1A_Receptor->Behavioral_Outcomes 5HT_Reuptake->Behavioral_Outcomes 5HT_Release->Behavioral_Outcomes D2_Receptor->Behavioral_Outcomes DA_Reuptake->Behavioral_Outcomes DA_Release->Behavioral_Outcomes

Caption: Putative signaling pathways of this compound (MOPP).

Dose_Response_Workflow cluster_planning Phase 1: Planning & Pilot Study cluster_execution Phase 2: Main Experiment cluster_analysis Phase 3: Analysis & Interpretation A Literature Review: - Mechanism of Action - Related Compounds C Vehicle & Route Selection A->C B Pilot Study: - Wide Dose Range - Determine Time of Peak Effect D Dose-Response Study: - 5-7 Dose Groups + Vehicle - Appropriate Behavioral Assay B->D C->B E Data Collection: - Automated Tracking Software D->E F Plot Dose-Response Curve E->F G Statistical Analysis (e.g., ANOVA, Regression) F->G H Interpret Curve Shape G->H I Standard Sigmoidal Curve H->I Proceed J Flat Curve H->J Investigate K U-Shaped / Inverted U-Shaped Curve H->K Investigate L Troubleshoot: - Dose Range - PK/PD - Assay Sensitivity J->L K->L

Caption: Experimental workflow for optimizing MOPP dose-response curves.

Troubleshooting_Logic cluster_flat Troubleshooting a Flat Curve cluster_ushape Troubleshooting a U-Shaped Curve Start Dose-Response Curve Shows Unexpected Shape Q1 Is the curve flat? Start->Q1 Q2 Is the curve U-shaped or inverted U-shaped? Q1->Q2 No F1 Check Dose Range: Too high (ceiling effect) or too low? Q1->F1 Yes U1 Consider Receptor Desensitization at high doses Q2->U1 Yes End Refine Experimental Design and Re-test Q2->End No (Sigmoidal) F2 Review Pharmacokinetics: Is timing of test optimal? F1->F2 F3 Assess Vehicle/Solubility: Is the compound properly administered? F2->F3 F4 Evaluate Assay Sensitivity F3->F4 F4->End U2 Investigate Off-Target Effects U1->U2 U3 Assess for Confounding Behaviors (e.g., sedation, hyperactivity) U2->U3 U4 Evaluate potential for opposing physiological mechanisms U3->U4 U4->End

Caption: Logical flowchart for troubleshooting dose-response curve issues.

References

Validation & Comparative

A Comparative Analysis of 1-(4-Methoxyphenyl)piperazine Derivatives and Other 5-HT1A Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of antagonists for the serotonin (B10506) 1A (5-HT1A) receptor, with a focus on derivatives of 1-(4-Methoxyphenyl)piperazine and other key research compounds. The information presented is supported by experimental data to aid in the selection of appropriate pharmacological tools for preclinical research and drug development.

Introduction to 5-HT1A Receptor Antagonists

The 5-HT1A receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a crucial target in the central nervous system. It is implicated in the pathophysiology of mood and anxiety disorders, and cognitive dysfunction.[1] 5-HT1A receptors function as both presynaptic autoreceptors on serotonergic neurons in the raphe nuclei, regulating serotonin synthesis and release, and as postsynaptic heteroreceptors in various brain regions, including the hippocampus, cortex, and amygdala.[1] Antagonists of the 5-HT1A receptor block the effects of serotonin at these sites and are valuable tools for elucidating the role of this receptor in various physiological and pathological processes. Furthermore, they hold therapeutic potential, particularly in the augmentation of antidepressant therapies.[2]

This guide focuses on comparing the pharmacological profiles of several key 5-HT1A receptor antagonists, including derivatives of this compound, a common scaffold in many potent antagonists.

Comparative Analysis of Binding Affinity and Selectivity

The binding affinity (Ki) and selectivity are critical parameters for a receptor antagonist. A lower Ki value indicates a higher binding affinity. The following table summarizes the in vitro binding affinities of several 5-HT1A receptor antagonists for the 5-HT1A receptor and other relevant receptors to illustrate their selectivity profiles.

Compound5-HT1A Ki (nM)α1-adrenergic Ki (nM)D2 Ki (nM)Receptor SourceRadioligandReference
WAY-100635 0.39~250 (pIC50=6.6)940Rat Hippocampus / HEK293 cells[3H]8-OH-DPAT[3][4]
Lecozotan (B8752296) 1.6 (agonist site), 4.5 (antagonist site)>100>100Cloned human 5-HT1A receptorNot Specified[5]
Robalzotan (NAD-299) 0.17Not SpecifiedNot SpecifiedRat Hippocampus[3H]NAD-299BenchChem
Spiperone (B1681076) ~10-20~10-20~0.2-1Multiple[3H]Spiperone[6][7]
Pindolol (B1678383) 3.8 - 22.3~1-10 (β-adrenergic)Not SpecifiedRat, Guinea Pig, Monkey, Human Brain[3H]8-OH-DPAT / [3H]WAY-100635[1][8]
NAN-190 *0.60.8Not SpecifiedNot SpecifiedNot Specified[9]
MP 3022 Analog 6 11.8Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[10]

Functional Activity at the 5-HT1A Receptor

Beyond binding, the functional activity of a compound determines its effect on receptor signaling. "Silent" antagonists, like WAY-100635, have no intrinsic activity and purely block the effects of agonists. In contrast, some compounds initially classified as antagonists were later found to be weak partial agonists. The following table summarizes the functional potencies of these antagonists.

CompoundFunctional AssayPotencyIntrinsic ActivityReference
WAY-100635 Inhibition of 8-OH-DPAT-induced responsespA2 = 9.71Silent Antagonist[4]
Lecozotan Inhibition of 8-OH-DPAT-induced cAMP productionIC50 = 25.1 nMFull Antagonist[11]
Robalzotan (NAD-299) Not SpecifiedNot SpecifiedAntagonistBenchChem
Spiperone Electrophysiology in dorsal raphe-Antagonist[7]
Pindolol Inhibition of 8-OH-DPAT-induced adenylate cyclase inhibition-Antagonist[1]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these antagonists, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to characterize them.

5-HT1A Receptor Signaling Pathway

Activation of the 5-HT1A receptor by an agonist like serotonin (5-HT) leads to the dissociation of the Gαi/o and Gβγ subunits. Gαi/o inhibits adenylyl cyclase, reducing intracellular cAMP levels. Gβγ can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization, and inhibit voltage-gated Ca2+ channels. Antagonists block these downstream effects by preventing agonist binding.

5-HT1A Receptor Signaling Pathway cluster_membrane Cell Membrane 5HT1A_R 5-HT1A Receptor G_Protein Gi/o Protein 5HT1A_R->G_Protein Activates Agonist 5-HT (Agonist) Agonist->5HT1A_R Binds & Activates Antagonist Antagonist (e.g., WAY-100635) Antagonist->5HT1A_R Binds & Blocks AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK GIRK Channel G_Protein->GIRK Activates (via Gβγ) cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Activates Hyperpolarization Hyperpolarization GIRK->Hyperpolarization

Caption: Simplified 5-HT1A receptor signaling pathway.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are fundamental for determining the affinity of a compound for a receptor. A common method is a competition binding assay where a constant concentration of a radiolabeled ligand (e.g., [3H]8-OH-DPAT or [3H]WAY-100635) competes with varying concentrations of the unlabeled test compound.

Radioligand Binding Assay Workflow Start Start Prepare_Membranes Prepare Receptor Membranes (e.g., from rat hippocampus or recombinant cells) Start->Prepare_Membranes Incubate Incubate Membranes with: - Radioligand ([3H]8-OH-DPAT) - Test Compound (Varying Conc.) Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis: - Determine IC50 - Calculate Ki Quantify->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: [35S]GTPγS Binding Assay

The [35S]GTPγS binding assay is a functional assay that measures the activation of G-proteins following receptor stimulation by an agonist. Antagonists are evaluated by their ability to inhibit agonist-stimulated [35S]GTPγS binding.

GTP_gamma_S_Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Receptor Membranes Start->Prepare_Membranes Incubate Incubate Membranes with: - Agonist - Test Antagonist (Varying Conc.) - [35S]GTPγS and GDP Prepare_Membranes->Incubate Separate Separate Bound and Free [35S]GTPγS (Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis: - Determine Antagonist Potency (IC50) Quantify->Analyze End End Analyze->End

Caption: Workflow for a [35S]GTPγS binding assay.

Detailed Experimental Protocols

Radioligand Binding Assay ([3H]8-OH-DPAT)

This protocol is adapted from standard methodologies for determining the binding affinity of test compounds for the 5-HT1A receptor.[12][13]

1. Materials:

  • Receptor Source: Membranes from rat hippocampus or from CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [3H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • Non-specific Binding Control: 10 µM 5-HT or 10 µM WAY-100635.

  • Test Compounds: Serial dilutions of the antagonist of interest.

  • Filtration: GF/B or GF/C glass fiber filters, pre-soaked in 0.3% polyethyleneimine.

  • Scintillation Cocktail and Scintillation Counter .

2. Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold Tris-HCl buffer. Centrifuge at 4°C, discard the supernatant, and resuspend the pellet in fresh buffer. Repeat the wash step. Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, combine assay buffer, a fixed concentration of [3H]8-OH-DPAT (typically 0.5-1.0 nM), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value by non-linear regression of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

[35S]GTPγS Binding Assay

This functional assay measures the G-protein activation upon receptor stimulation and is adapted from established protocols.[15][16][17]

1. Materials:

  • Receptor Source: Membranes from cells expressing the 5-HT1A receptor.

  • Radioligand: [35S]GTPγS (specific activity >1000 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4.

  • GDP: Guanosine 5'-diphosphate.

  • Agonist: A known 5-HT1A receptor agonist (e.g., 8-OH-DPAT or 5-HT).

  • Test Compounds: Serial dilutions of the antagonist of interest.

  • Non-specific Binding Control: 10 µM unlabeled GTPγS.

  • Filtration and Scintillation Counting Equipment: As described for the radioligand binding assay.

2. Procedure:

  • Membrane Preparation: As described for the radioligand binding assay.

  • Assay Setup: In a 96-well plate, add assay buffer, GDP (typically 10-30 µM), the test antagonist at various concentrations, and the agonist at a fixed concentration (e.g., its EC80).

  • Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.

  • Initiation of Reaction: Add [35S]GTPγS to a final concentration of ~0.1 nM to initiate the binding reaction.

  • Incubation: Incubate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the concentration of the test antagonist to determine the IC50 value.

Conclusion

The selection of a 5-HT1A receptor antagonist for research purposes depends on the specific requirements of the study.

  • WAY-100635 stands out as a potent and highly selective "silent" antagonist, making it an excellent tool for in vitro and in vivo studies to probe the function of 5-HT1A receptors.[3][4]

  • Lecozotan is another potent and selective antagonist with demonstrated in vivo activity.[5]

  • Derivatives of This compound , such as NAN-190 and analogs of MP 3022 , exhibit high affinity for the 5-HT1A receptor.[9][10] However, researchers should be mindful of potential off-target effects, such as affinity for α1-adrenergic receptors, as seen with NAN-190.[9]

  • Spiperone is a potent antagonist but lacks selectivity, with high affinity for dopamine (B1211576) D2 receptors, which must be considered when interpreting experimental results.[6][7]

  • Pindolol is a non-selective antagonist with affinity for both 5-HT1A and β-adrenergic receptors.[1][8]

This guide provides a comparative framework to assist researchers in making informed decisions for their studies on the 5-HT1A receptor system. The provided experimental protocols offer a starting point for the in-house characterization of novel compounds.

References

A Comparative In Vivo Efficacy Analysis: 1-(4-Methoxyphenyl)piperazine and Buspirone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of 1-(4-Methoxyphenyl)piperazine (pMeOPP) and the established anxiolytic agent, buspirone (B1668070). While buspirone has been extensively studied, data on the specific in vivo anxiolytic or antidepressant-like effects of pMeOPP is limited in publicly available scientific literature. This comparison, therefore, synthesizes robust quantitative data for buspirone and contrasts it with the current understanding of pMeOPP's pharmacological profile, which is largely characterized by its stimulant-like properties.

Executive Summary

Buspirone is a well-characterized anxiolytic agent with a primary mechanism of action involving partial agonism at serotonin (B10506) 5-HT₁A receptors and antagonist activity at dopamine (B1211576) D₂ receptors. In vivo studies consistently demonstrate its anxiolytic-like effects in preclinical models such as the elevated plus-maze (EPM) and variable, often dose-dependent, effects in the forced swim test (FST), a model used to assess antidepressant-like activity.

Conversely, this compound is a piperazine (B1678402) derivative known for its stimulant properties and is often found in recreational drug products. Its mechanism is presumed to involve interaction with serotonergic and dopaminergic systems, though detailed in vivo efficacy data in standardized anxiety and depression models are scarce. The available information suggests it may act as a monoamine releaser or reuptake inhibitor, which would predict a pharmacological profile distinct from buspirone and potentially anxiogenic at higher doses.

Mechanism of Action and Signaling Pathways

Buspirone exerts its effects through a dual action on serotonergic and dopaminergic systems. It is a partial agonist at presynaptic and postsynaptic 5-HT₁A receptors and an antagonist at dopamine D₂ receptors.[1]

buspirone_pathway Buspirone Buspirone 5-HT1A_Receptor 5-HT1A Receptor (Partial Agonist) Buspirone->5-HT1A_Receptor D2_Receptor Dopamine D2 Receptor (Antagonist) Buspirone->D2_Receptor Gi_Protein Gi/o Protein 5-HT1A_Receptor->Gi_Protein activates Dopaminergic_Modulation Modulation of Dopaminergic Activity D2_Receptor->Dopaminergic_Modulation blocks Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Anxiolytic_Effect Anxiolytic Effect cAMP->Anxiolytic_Effect

This compound (pMeOPP) is presumed to have a mixed mechanism of action, with potential interactions with both serotonin and dopamine systems, possibly acting as a monoamine transporter inhibitor or releaser.[2] This would lead to an increase in synaptic concentrations of serotonin, dopamine, and norepinephrine.

pMeOPP_pathway pMeOPP This compound SERT SERT pMeOPP->SERT inhibits/reverses DAT DAT pMeOPP->DAT inhibits/reverses NET NET pMeOPP->NET inhibits/reverses Synaptic_Serotonin ↑ Synaptic Serotonin SERT->Synaptic_Serotonin Synaptic_Dopamine ↑ Synaptic Dopamine DAT->Synaptic_Dopamine Synaptic_Norepinephrine ↑ Synaptic Norepinephrine NET->Synaptic_Norepinephrine Behavioral_Effects Stimulant/Anxiogenic Effects? Synaptic_Serotonin->Behavioral_Effects Synaptic_Dopamine->Behavioral_Effects Synaptic_Norepinephrine->Behavioral_Effects

In Vivo Efficacy Data

Elevated Plus-Maze (EPM)

The Elevated Plus-Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

Buspirone in the Elevated Plus-Maze

Dose (mg/kg, route) Animal Model Effect on Open Arm Time Effect on Open Arm Entries Reference
0.03 - 0.3 (p.o.)Long-Evans RatsIncreasedIncreased[3]
2.0, 4.0 (i.p.)Control MiceIncreasedIncreased[4]
2.0 (i.p.)CD-1 Mice (post-stress)Anxiolytic-like effectNot specified[1]

This compound in the Elevated Plus-Maze

No direct experimental data for this compound in the elevated plus-maze was found in the reviewed literature. However, other piperazine derivatives have shown anxiolytic-like effects in this paradigm, often mediated by the serotonergic system.[5][6] It is important to note that the stimulant properties of pMeOPP could lead to increased locomotor activity, which might confound the results of an EPM test, potentially appearing as an anxiolytic-like effect or, conversely, inducing anxiogenic-like behaviors at higher doses.

Forced Swim Test (FST)

The Forced Swim Test is a common behavioral paradigm used to screen for antidepressant-like activity. A decrease in immobility time is indicative of a potential antidepressant effect.

Buspirone in the Forced Swim Test

Dose (mg/kg, route) Animal Model Effect on Immobility Time Reference
0.06 (i.p.)MiceEnhanced anti-immobility effects of SSRIs[7]
0.5 (i.p.)MiceAttenuated SSRI-induced anti-immobility[7]
0.5, 2, 10 (i.p.)CD-1 Mice (post-stress)No antidepressant-like effect[1]

Buspirone's effects in the FST are complex and appear to be dose-dependent, with low doses potentially augmenting the effects of other antidepressants, while higher doses may not show a direct antidepressant-like effect on their own.

This compound in the Forced Swim Test

Direct experimental data for this compound in the forced swim test is not available in the reviewed literature. Based on its presumed mechanism as a monoamine releaser/reuptake inhibitor, it might be hypothesized to decrease immobility time due to its stimulant effects. However, without empirical data, this remains speculative. Other novel piperazine derivatives have demonstrated antidepressant-like activity in the FST, suggesting that this class of compounds warrants further investigation.[8]

Experimental Protocols

Elevated Plus-Maze (EPM)

epm_workflow cluster_pre Pre-Test cluster_test Test Phase (5-10 min) cluster_post Data Analysis Acclimation Animal Acclimation (1 week) Drug_Admin Drug Administration (e.g., 30 min prior) Acclimation->Drug_Admin Placement Place animal in center, facing closed arm Drug_Admin->Placement Recording Record behavior (video tracking) Placement->Recording Parameters Measure: - Time in open/closed arms - Entries into open/closed arms - Total distance traveled Recording->Parameters Analysis Statistical Analysis (e.g., ANOVA) Parameters->Analysis

Detailed Methodology:

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Animals: Typically adult male rats or mice are used. Animals are habituated to the testing room for at least 1 hour before the experiment.

  • Procedure: Animals are administered the test compound or vehicle at a specified time before the test (e.g., 30 minutes for intraperitoneal injection). Each animal is placed in the center of the maze facing a closed arm and allowed to explore for a set period (typically 5-10 minutes).

  • Data Collection: The session is recorded, and software is used to track the animal's movement. Key parameters measured include the number of entries into and the time spent in the open and closed arms.

  • Data Analysis: The percentage of time spent in the open arms and the percentage of open arm entries are calculated. An increase in these parameters is indicative of an anxiolytic-like effect. Total arm entries or distance traveled can be used as a measure of locomotor activity.

Forced Swim Test (FST)

fst_workflow cluster_pre Pre-Test cluster_test Test Phase (6 min) cluster_post Data Analysis Acclimation_FST Animal Acclimation Drug_Admin_FST Drug Administration Acclimation_FST->Drug_Admin_FST Placement_FST Place animal in water cylinder Drug_Admin_FST->Placement_FST Recording_FST Record behavior Placement_FST->Recording_FST Scoring Score immobility time (last 4 min) Recording_FST->Scoring Analysis_FST Statistical Analysis Scoring->Analysis_FST

Detailed Methodology:

  • Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Animals: Typically adult male mice or rats.

  • Procedure: Animals receive the test compound or vehicle at a specified time before the test. Each animal is placed individually into the cylinder for a 6-minute session.

  • Data Collection: The session is recorded, and the duration of immobility during the last 4 minutes of the test is scored by a trained observer or automated software. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements to keep its head above water.

  • Data Analysis: The total time spent immobile is calculated for each animal. A significant decrease in immobility time compared to the vehicle control group suggests an antidepressant-like effect.

Conclusion

Buspirone demonstrates clear, albeit dose-dependent, anxiolytic-like effects in the elevated plus-maze. Its activity in the forced swim test is more complex, suggesting it may not act as a typical antidepressant but can modulate the effects of other antidepressant drugs.

In contrast, the in vivo efficacy of this compound in models of anxiety and depression is not well-documented in the scientific literature. Its known stimulant properties and presumed mechanism of action as a monoamine transporter inhibitor/releaser suggest a pharmacological profile that is substantially different from buspirone. It is plausible that pMeOPP could induce hyperactivity that might be misinterpreted in some behavioral assays and could potentially have anxiogenic effects, particularly at higher doses.

Further in vivo research is critically needed to elucidate the behavioral pharmacology of this compound and to validate its potential therapeutic applications or understand its abuse liability. Direct, head-to-head comparative studies with established compounds like buspirone are essential to accurately characterize its efficacy and safety profile.

References

The Enigmatic Receptor Profile of 1-(4-Methoxyphenyl)piperazine: A Comparative Look at its Potential Dopaminergic and Adrenergic Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-(4-Methoxyphenyl)piperazine (pMeOPP), a member of the arylpiperazine class of compounds, has garnered interest for its potential psychoactive properties. While its precise pharmacological profile remains to be fully elucidated, its structural similarity to known dopaminergic and adrenergic ligands suggests a likelihood of cross-reactivity at these important receptor families. This guide provides a comparative overview of the anticipated receptor binding affinities of pMeOPP, drawing upon data from structurally related compounds, and outlines the experimental methodologies required to definitively characterize its activity.

Pharmacological Landscape of Arylpiperazines

The arylpiperazine scaffold is a privileged structure in central nervous system (CNS) drug discovery, forming the core of numerous approved medications and research compounds targeting dopamine (B1211576), serotonin (B10506), and adrenergic receptors. The nature and position of the substituent on the phenyl ring, in this case, a methoxy (B1213986) group at the para position, can significantly influence receptor affinity and functional activity.

Comparative Binding Affinities: An Extrapolated View

To facilitate a comparative understanding, the following tables summarize the binding affinities (Ki, in nM) of structurally related arylpiperazine compounds at various dopamine and adrenergic receptor subtypes. It is crucial to note that these values are for comparator compounds and serve as a predictive reference for the potential profile of this compound.

Table 1: Comparative Binding Affinities (Ki, nM) of Arylpiperazine Derivatives at Dopamine Receptors

Compound/ReceptorD2D3
1-(2-Methoxyphenyl)piperazine derivative (cpd 38) 76.40.5
1-Cinnamyl-4-(2-methoxyphenyl)piperazine derivative High AffinityLow to Moderate Affinity
NAN-190 (1-(2-Methoxyphenyl)piperazine derivative) --

Data for 1-(2-Methoxyphenyl)piperazine derivatives are presented to infer the potential activity of the para-isomer.[2][3]

Table 2: Comparative Binding Affinities (Ki, nM) of Arylpiperazine Derivatives at Adrenergic Receptors

Compound/Receptorα1α2
1-(2-Methoxyphenyl)piperazine derivative (cpd 5) 2.1-
1-(2-Methoxyphenyl)piperazine derivative (cpd 4) 2.4-
NAN-190 (1-(2-Methoxyphenyl)piperazine derivative) 0.8-

Data for 1-(2-Methoxyphenyl)piperazine derivatives are presented to infer the potential activity of the para-isomer.[1][4]

Experimental Protocols

To definitively determine the binding profile and functional activity of this compound, standardized in vitro assays are required. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

This technique is the gold standard for quantifying the affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of this compound at dopamine and adrenergic receptor subtypes.

Materials:

  • Membrane preparations from cells stably expressing the human receptor subtype of interest (e.g., D1, D2, D3, D4, D5, α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3).

  • Specific radioligands for each receptor subtype (e.g., [³H]-Spiperone for D2, [³H]-Prazosin for α1).

  • This compound test compound.

  • Non-specific binding competitor (e.g., haloperidol (B65202) for D2, phentolamine (B1677648) for α1).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • For determination of non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a high concentration of the non-specific competitor.

  • Total binding is determined in wells containing only the membrane preparation and the radioligand.

  • Incubate the plates to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding. The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays (e.g., cAMP Accumulation Assay)

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

Objective: To characterize the functional activity (e.g., EC50, Emax) of this compound at Gs- or Gi-coupled dopamine and adrenergic receptors.

Materials:

  • Whole cells expressing the receptor of interest.

  • This compound test compound.

  • Reference agonist (e.g., dopamine for dopamine receptors, norepinephrine (B1679862) for adrenergic receptors).

  • Forskolin (B1673556) (to stimulate adenylyl cyclase).

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Plate the cells and allow them to adhere.

  • Pre-incubate the cells with varying concentrations of this compound.

  • To assess agonist activity, stimulate the cells with the test compound alone.

  • To assess antagonist activity, stimulate the cells with a fixed concentration of the reference agonist in the presence of varying concentrations of the test compound.

  • For Gi-coupled receptors, stimulate the cells with forskolin to induce cAMP production before adding the test compound.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

  • For agonist activity, plot the cAMP concentration against the log concentration of the test compound to determine the EC50 and Emax.

  • For antagonist activity, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.

Visualizing the Pathways and Processes

To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.

G cluster_dopamine Dopamine Receptor Signaling Dopamine Dopamine D1_like D1/D5 Receptors Dopamine->D1_like D2_like D2/D3/D4 Receptors Dopamine->D2_like Gs Gs D1_like->Gs + Gi Gi D2_like->Gi + AC Adenylyl Cyclase Gs->AC + Gi->AC - Cellular_Response_D2 Cellular Response (e.g., neuronal inhibition) Gi->Cellular_Response_D2 cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response_D1 Cellular Response (e.g., neuronal excitation) PKA->Cellular_Response_D1

Caption: Dopamine receptor signaling pathways.

G cluster_adrenergic Adrenergic Receptor Signaling Norepinephrine Norepinephrine/ Epinephrine Alpha1 α1 Receptor Norepinephrine->Alpha1 Alpha2 α2 Receptor Norepinephrine->Alpha2 Beta β Receptors Norepinephrine->Beta Gq Gq Alpha1->Gq + Gi Gi Alpha2->Gi + Gs Gs Beta->Gs + PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gi->AC - Cellular_Response_A2 Cellular Response Gi->Cellular_Response_A2 IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca2+ & PKC IP3_DAG->Ca_PKC Cellular_Response_A1 Cellular Response Ca_PKC->Cellular_Response_A1 cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response_B Cellular Response PKA->Cellular_Response_B G cluster_workflow Radioligand Binding Assay Workflow Start Start Prepare Prepare Reagents (Membranes, Radioligand, Test Compound) Start->Prepare Incubate Incubate Prepare->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50, Ki) Count->Analyze End End Analyze->End

References

Validating the Antagonist Activity of 1-(4-Methoxyphenyl)piperazine at 5-HT1A Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antagonist activity of 1-(4-Methoxyphenyl)piperazine at the serotonin (B10506) 1A (5-HT1A) receptor. Due to the limited availability of direct experimental data for this compound, this guide utilizes data for its close structural analog, 1-(2-Methoxyphenyl)piperazine, a well-characterized 5-HT1A receptor ligand. The performance of this compound is compared against established 5-HT1A antagonists: WAY-100635, Spiperone (B1681076), and Lecozotan (B8752296). This guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of key biological and experimental pathways to support researchers in the field of neuropharmacology and drug development.

Comparative Analysis of 5-HT1A Receptor Antagonists

The following tables summarize the binding affinity and functional antagonist potency of 1-(2-Methoxyphenyl)piperazine and the selected comparator compounds at the 5-HT1A receptor.

Table 1: 5-HT1A Receptor Binding Affinity (Ki)

CompoundKi (nM)RadioligandTissue/Cell LineReference
1-(2-Methoxyphenyl)piperazine14.7[3H]8-OH-DPATRat Brain[1]
WAY-1006350.39[3H]8-OH-DPATHEK293 cells[2]
SpiperonePotent antagonist--[3][4]
Lecozotan1.6 (agonist site), 4.5 (antagonist site)[3H]8-OH-DPATCloned human 5-HT1A receptor[5]

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Functional Antagonist Potency (IC50/pA2)

CompoundIC50 (nM)pA2Functional AssayReference
1-(2-Methoxyphenyl)piperazine Derivatives--Adenylyl cyclase assay[6]
WAY-1006350.919.71Inhibition of 5-CT induced effects[2][7]
Spiperone55.5 (inverse agonist activity)-[35S]GTPγS binding[8]
Lecozotan25.1-Forskolin-induced cAMP production[9]

Note: IC50 represents the concentration of an antagonist that inhibits 50% of the agonist response. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.

Materials:

  • Membrane Preparation: Membranes from cells expressing the 5-HT1A receptor (e.g., HEK293 cells) or from brain tissue known to have high 5-HT1A receptor density (e.g., hippocampus).

  • Radioligand: A radioactively labeled ligand that binds to the 5-HT1A receptor, such as [3H]8-OH-DPAT (an agonist) or [3H]WAY-100635 (an antagonist).

  • Test Compound: this compound or other compounds to be tested.

  • Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., serotonin or WAY-100635) to determine the amount of non-specific binding of the radioligand.

  • Assay Buffer: Typically a Tris-HCl buffer containing MgCl2 and other ions to maintain pH and ionic strength.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity.

Procedure:

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of non-labeled ligand).

  • Equilibration: Allow the binding to reach equilibrium (typically 30-60 minutes at room temperature or 37°C).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This traps the membranes with the bound radioligand on the filter, while the unbound radioligand passes through.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Antagonism Assays

These assays measure the ability of a compound to block the functional response induced by a 5-HT1A receptor agonist.

This assay measures the activation of G-proteins coupled to the 5-HT1A receptor.

Materials:

  • Membrane preparation expressing 5-HT1A receptors.

  • [35S]GTPγS: A non-hydrolyzable analog of GTP that is radioactively labeled.

  • 5-HT1A Agonist: e.g., 8-OH-DPAT or 5-carboxamidotryptamine (B1209777) (5-CT).

  • Test antagonist compound.

  • GDP (Guanosine diphosphate).

  • Assay buffer.

  • Filtration apparatus and scintillation counter.

Procedure:

  • Pre-incubation: Incubate the membranes with the test antagonist at various concentrations.

  • Stimulation: Add the 5-HT1A agonist to stimulate the receptor, followed by the addition of [35S]GTPγS and GDP.

  • Incubation: Allow the reaction to proceed for a defined period.

  • Termination and Filtration: Stop the reaction by rapid filtration, similar to the radioligand binding assay.

  • Counting and Analysis: Measure the amount of bound [35S]GTPγS and plot the results to determine the IC50 of the antagonist in inhibiting the agonist-stimulated G-protein activation.

This assay measures the downstream effect of 5-HT1A receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.

Materials:

  • Whole cells expressing 5-HT1A receptors.

  • Forskolin (B1673556): A direct activator of adenylyl cyclase.

  • 5-HT1A agonist.

  • Test antagonist compound.

  • cAMP detection kit (e.g., ELISA, HTRF).

Procedure:

  • Cell Plating: Seed the cells in a multi-well plate and allow them to adhere.

  • Pre-incubation: Treat the cells with various concentrations of the test antagonist.

  • Stimulation: Add the 5-HT1A agonist, followed by forskolin to stimulate cAMP production.

  • Incubation: Incubate for a specific time to allow for changes in intracellular cAMP levels.

  • Lysis and Detection: Lyse the cells and measure the cAMP concentration using a suitable detection kit.

  • Data Analysis: Determine the ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation and calculate the IC50 or pA2 value.

Visualizations

5-HT1A Receptor Signaling Pathway

5-HT1A_Signaling_Pathway cluster_membrane Cell Membrane 5-HT1A_Receptor 5-HT1A Receptor G_Protein Gi/o Protein 5-HT1A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts Agonist 5-HT / Agonist Agonist->5-HT1A_Receptor Activates Antagonist This compound (Antagonist) Antagonist->5-HT1A_Receptor Blocks ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects

Caption: 5-HT1A receptor signaling pathway.

Experimental Workflow for 5-HT1A Antagonist Validation

Antagonist_Validation_Workflow Start Start: Synthesize/Obtain This compound Binding_Assay Radioligand Binding Assay Start->Binding_Assay Determine_Ki Determine Binding Affinity (Ki) Binding_Assay->Determine_Ki Functional_Assay Functional Antagonism Assay (e.g., GTPγS or cAMP) Determine_Ki->Functional_Assay Determine_Potency Determine Functional Potency (IC50 / pA2) Functional_Assay->Determine_Potency Compare Compare with Known Antagonists (WAY-100635, Spiperone, etc.) Determine_Potency->Compare Conclusion Conclusion on Antagonist Activity Compare->Conclusion

Caption: Workflow for validating 5-HT1A antagonist activity.

Logical Relationship of Comparison

Comparison_Logic cluster_test_compound Test Compound cluster_comparators Comparator Antagonists Test_Compound This compound (via 1-(2-Methoxyphenyl)piperazine data) Evaluation_Parameters Evaluation Parameters: - Binding Affinity (Ki) - Functional Potency (IC50/pA2) - Intrinsic Activity - Selectivity Test_Compound->Evaluation_Parameters WAY100635 WAY-100635 (Potent, Selective, Silent) WAY100635->Evaluation_Parameters Spiperone Spiperone (Inverse Agonist, Less Selective) Spiperone->Evaluation_Parameters Lecozotan Lecozotan (Potent, Silent) Lecozotan->Evaluation_Parameters

Caption: Logical framework for comparing 5-HT1A antagonists.

References

Comparative analysis of 1-(4-Methoxyphenyl)piperazine and its ortho- and meta-isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 1-(4-methoxyphenyl)piperazine (para-isomer, p-MeOPP), 1-(2-methoxyphenyl)piperazine (B120316) (ortho-isomer, o-MeOPP), and 1-(3-methoxyphenyl)piperazine (B98948) (meta-isomer, m-MeOPP). The positional isomerism of the methoxy (B1213986) group on the phenyl ring results in significant differences in their physicochemical properties, pharmacological activities, and metabolic pathways. This document serves as a resource for researchers and drug development professionals, offering objective comparisons supported by experimental data and detailed protocols.

Physicochemical Properties

The ortho-, meta-, and para-isomers of 1-(methoxyphenyl)piperazine share the same molecular formula and weight but exhibit distinct physical properties, such as melting point, boiling point, and density. These differences, summarized in Table 1, can influence formulation, solubility, and bioavailability.

PropertyThis compound (para)1-(2-Methoxyphenyl)piperazine (ortho)1-(3-Methoxyphenyl)piperazine (meta)
Molecular Formula C₁₁H₁₆N₂O[1]C₁₁H₁₆N₂OC₁₁H₁₆N₂O[2]
Molar Mass 192.26 g/mol [1][3]192.27 g/mol 192.26 g/mol [2]
Appearance Crystalline low melting solid, light yellow to amber[4]White to off-white crystalline solidWhite to grey or pinkish crystalline powder
Melting Point 42-47 °C[4]35-40 °C[4]201-204 °C (dihydrochloride salt)[5]
Boiling Point 130 °C130-133 °C / 0.1 mmHg[4]150 °C / 0.5 mmHg[5]
Density ~1.05 g/cm³~1.10 g/cm³~1.11 g/mL at 25 °C[5]
pKa (Predicted) 8.98 ± 0.10[4]Not specified8.98 ± 0.10[2]
Solubility Soluble in water, methanol, and toluene[4]Soluble in organic solvents like ethanol (B145695) and methanol[6]Soluble in DMF (10 mg/ml) and DMSO (15 mg/ml)[2][5]
Flash Point >110 °C (>230 °F)[4]110 °C (closed cup)[4]91 °C (195.8 °F) (closed cup)[7]

Pharmacological Profile: A Tale of Three Isomers

The position of the methoxy group dramatically alters the pharmacological profile of each isomer, dictating their primary biological targets and potential therapeutic applications. The ortho-isomer is predominantly serotonergic, the meta-isomer shows activity at GABAergic receptors, and the para-isomer acts as a monoamine releasing agent.

1-(2-Methoxyphenyl)piperazine (o-MeOPP): The Serotonergic Modulator The ortho-isomer is a well-established scaffold for ligands targeting serotonin (B10506) (5-HT) receptors.[6][8] It is a key intermediate in the synthesis of antipsychotic drugs.[8][9] Derivatives of o-MeOPP have demonstrated high affinity for the 5-HT₁A receptor, often acting as antagonists or partial agonists.[6][10] This interaction is crucial for its potential role in treating neuropsychiatric conditions like anxiety and depression.[6][11] Notably, some o-MeOPP derivatives also show significant affinity for α₁-adrenergic receptors, a factor that must be considered in drug design to improve selectivity.[10]

1-(3-Methoxyphenyl)piperazine (m-MeOPP): The GABAergic and Serotonergic Ligand The meta-isomer distinguishes itself by acting as an inhibitor of the human α₁β₂γ₂ GABAA receptor. This activity is not prominently reported for the other isomers. Additionally, m-MeOPP has shown biological activity involving the inhibition of 5-HT₁A and 5-HT₂C receptors, suggesting potential antidepressant and anticancer properties.[2]

This compound (p-MeOPP): The Stimulant and Releasing Agent The para-isomer, often sold as an ingredient in "Party pills," exhibits stimulant and euphoric properties comparable to amphetamine.[1][10] Its mechanism of action involves the inhibition of reuptake and the induced release of monoamine neurotransmitters, including dopamine (B1211576) and serotonin.[1][5] It also acts as a nonselective serotonin receptor agonist.[5] Anecdotally, it is reported to induce less anxiety than similar piperazine-based stimulants.[1][5]

IsomerPrimary Target(s)Reported ActivityPotential ApplicationKnown Kᵢ Values (nM)
ortho- (o-MeOPP) 5-HT₁A, 5-HT₂A, α₁-adrenergic, D₂ ReceptorsAntagonist / Partial AgonistAntipsychotic, Anxiolytic, AntidepressantFor 5-HT₁A: 0.15 - 1.2 (derivatives)[1][12] For α₁-adrenergic: 0.8 (derivative)[10]
meta- (m-MeOPP) GABAA (α₁β₂γ₂), 5-HT₁A, 5-HT₂C ReceptorsInhibitor / AntagonistAntidepressant, Anxiolytic, AnticancerData not available
para- (p-MeOPP) Monoamine Transporters (DAT, SERT), 5-HT ReceptorsReleasing Agent / Reuptake Inhibitor / AgonistStimulant (Recreational)Data not available

Visualizing a Key Experimental Workflow

To quantitatively determine the binding affinity (Kᵢ values) of these isomers for their respective receptor targets, a competitive radioligand binding assay is a standard and essential experimental procedure. The workflow for such an assay is outlined below.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Receptor_Prep Receptor Preparation (e.g., tissue homogenate or cell membranes) Incubate Incubate Components (Receptor + Radioligand + Competitor) to reach equilibrium Receptor_Prep->Incubate Radioligand_Prep Radioligand Solution (Fixed Concentration, Kd known) Radioligand_Prep->Incubate Competitor_Prep Test Compound Dilutions (Isomer, variable concentrations) Competitor_Prep->Incubate Separate Separate Bound from Free Ligand (e.g., Rapid Vacuum Filtration) Incubate->Separate Equilibrium reached Count Quantify Radioactivity (Scintillation Counting) Separate->Count Filters with bound ligand Analyze Data Analysis (Generate IC50 curve) Count->Analyze Calculate Calculate Ki Value (Cheng-Prusoff Equation) Analyze->Calculate

Caption: Workflow for a Competitive Radioligand Binding Assay.

Detailed Experimental Protocols

Aqueous Solubility Determination (Shake-Flask Method)

This protocol is based on the widely used "shake-flask" method to determine the equilibrium solubility of a compound in an aqueous buffer.

  • Materials : Test compound (isomer), aqueous buffer (e.g., PBS pH 7.4), mechanical shaker with temperature control, centrifuge, validated analytical equipment (e.g., HPLC-UV).

  • Procedure :

    • Add an excess amount of the solid test compound to a flask or vial containing a known volume of the aqueous buffer. The excess solid should be visible to ensure saturation.

    • Seal the flasks and place them in a mechanical shaker set to a constant temperature (e.g., 37 ± 1 °C).[11]

    • Agitate the samples for a sufficient period to reach equilibrium. This can be determined by measuring the concentration at multiple time points (e.g., 24, 48, 72 hours) until consecutive measurements are stable.[11]

    • After agitation, allow the samples to settle. Separate the undissolved solid from the aqueous solution by centrifugation or filtration.[11]

    • Carefully collect the supernatant (the saturated solution).

    • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV, against a standard curve.

    • Perform the experiment in at least triplicate to ensure reproducibility.[11]

pKa Determination (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant (pKa) using potentiometric titration, a high-precision technique.[5]

  • Materials : Test compound, standardized 0.1 M HCl and 0.1 M NaOH solutions, 0.15 M KCl solution (to maintain ionic strength), calibrated pH meter and electrode, magnetic stirrer, nitrogen gas.[13][14]

  • Procedure :

    • Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[13]

    • Dissolve an accurately weighed amount of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 1 mM).[14] Add KCl solution to maintain constant ionic strength.[13]

    • Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with pH measurements.[14]

    • Place the solution in a jacketed vessel on a magnetic stirrer and immerse the pH electrode.

    • Begin titration by adding small, precise increments of the standardized acid or base titrant.

    • Record the pH value after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[13]

    • Continue the titration past the equivalence point.

    • Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point or by analyzing the inflection point of the titration curve (often using the first or second derivative).[15]

Receptor Binding Affinity (Competitive Radioligand Binding Assay)

This protocol details the steps to determine the inhibitory constant (Kᵢ) of a test compound for a specific receptor.

  • Materials : Receptor source (cell membranes or tissue homogenate), radioligand with known Kₑ, unlabeled test compound (isomer), assay buffer, 96-well plates, rapid vacuum filtration apparatus (harvester), glass fiber filters, scintillation fluid, and a scintillation counter.

  • Procedure :

    • Assay Setup : In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.

      • Total Binding : Add receptor preparation, assay buffer, and the radioligand.

      • Non-specific Binding (NSB) : Add receptor preparation, a saturating concentration of a known unlabeled ligand, and the radioligand.

      • Competition : Add receptor preparation, a specific concentration of the test compound, and the radioligand.

    • Incubation : Incubate the plate for a predetermined time at a specific temperature (e.g., 60 minutes at 30 °C) with gentle agitation to allow the binding to reach equilibrium.

    • Separation : Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand. Wash the filters multiple times with ice-cold wash buffer.

    • Quantification : Dry the filters, add scintillation cocktail, and measure the radioactivity trapped on each filter using a scintillation counter.

    • Data Analysis :

      • Calculate specific binding by subtracting the average NSB counts from the total binding and competition counts.

      • Plot the percent specific binding against the logarithm of the test compound concentration to generate a competition curve.

      • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.

      • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[12]

Metabolism and Toxicity

The metabolism of these isomers is primarily hepatic. The para-isomer, p-MeOPP, is known to be metabolized by the cytochrome P450 enzyme CYP2D6 through demethylation to form the active metabolite 1-(4-hydroxyphenyl)piperazine.[3][5] The ortho-isomer, o-MeOPP, has been identified as a metabolite of several other drugs that contain the o-methoxyphenylpiperazine moiety in their structure. As a class, methoxyphenylpiperazines have been shown to have significant inhibitory effects on several CYP isoenzymes, including CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9, indicating a potential for drug-drug interactions.

In terms of safety, the para- and ortho-isomers are generally classified as irritants, causing skin and serious eye irritation.[3] The ortho-isomer hydrochloride can cause weakness, blurred vision, and convulsions upon high exposure.[9]

Conclusion

The positional isomerism of the methoxy group on the phenylpiperazine scaffold fundamentally dictates the pharmacological profile of the resulting compound. The ortho-isomer is a potent serotonergic ligand, the meta-isomer uniquely interacts with GABAergic systems, and the para-isomer functions as a monoamine releaser. These distinct profiles highlight the critical importance of precise structural modifications in drug design. For researchers, the ortho-isomer provides a valuable starting point for developing novel antipsychotics and antidepressants, while the unique GABAergic activity of the meta-isomer warrants further exploration. Understanding these differences, supported by the robust experimental protocols outlined here, is essential for the rational design and development of next-generation therapeutics targeting the central nervous system.

References

Structure-Activity Relationship of 1-(4-Methoxyphenyl)piperazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 1-(4-methoxyphenyl)piperazine derivatives, with a primary focus on their interaction with the 5-HT1A receptor, a key target in the development of therapeutics for neuropsychiatric disorders. The this compound scaffold is a well-established pharmacophore for high-affinity 5-HT1A receptor ligands. Modifications to this core structure have been extensively explored to optimize potency, selectivity, and functional activity. This document summarizes key quantitative data from literature, details relevant experimental protocols, and visualizes the primary signaling pathway involved.

Comparative Analysis of 5-HT1A Receptor Affinity

The affinity of this compound derivatives for the 5-HT1A receptor is highly sensitive to the nature of the substituent at the N4 position of the piperazine (B1678402) ring. The following table summarizes the binding affinities (Ki) of several representative derivatives, highlighting the impact of structural modifications. Generally, a four-carbon alkyl chain connecting the piperazine nitrogen to a terminal amide or imide moiety is optimal for high affinity. Bulky, lipophilic groups at the terminus of this chain often enhance binding.

Compound IDN4-Substituent5-HT1A Receptor Affinity (Ki, nM)α1-Adrenergic Receptor Affinity (Ki, nM)Reference
NAN-190 (1a) 4-(2-Phthalimido)butyl0.60.8[1]
2j 4-(1-Adamantanecarboxamido)butyl0.464[1]
8 3-(1-Adamantanamino)propyl1.2Not Reported[2]
10 3-(3,5-Dimethyl-1-adamantanamino)propyl21.3Not Reported[2]
trans-8a trans-4-(4-(3-methoxyphenyl)cyclohexyl)0.028767[3]

Key SAR Observations:

  • Terminal Group: Replacement of the phthalimide (B116566) group in NAN-190 with a bulky, lipophilic adamantanecarboxamido group (compound 2j ) maintained high affinity for the 5-HT1A receptor while significantly reducing affinity for the α1-adrenergic receptor, thereby improving selectivity[1].

  • Linker and Terminal Amine: Linking the piperazine to an adamantane (B196018) via a three-carbon chain and a secondary amine (compound 8 ) also results in high affinity[2]. However, the addition of two methyl groups to the adamantane cage (compound 10 ) leads to a notable decrease in affinity, suggesting steric hindrance at the binding site[2].

  • Conformational Rigidity: Introducing conformational constraints, as seen in the cyclohexyl derivative trans-8a , can lead to a marked enhancement in 5-HT1A receptor affinity, with this compound showing exceptionally high potency[3].

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound derivatives.

5-HT1A Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Membrane preparations from cells expressing the human 5-HT1A receptor (e.g., CHO-K1 cells).

  • Radioligand: [3H]8-hydroxy-DPAT ([3H]8-OH-DPAT).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, and 0.1% (w/v) ascorbic acid, pH 7.4.

  • Non-specific binding control: Serotonin (B10506) (10 µM) or Metergoline (B1676345) (10 µM).

  • Test compounds at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membrane preparation (typically 10-20 µg of protein) with the assay buffer.

  • Add the test compound at a range of concentrations.

  • Add the radioligand, [3H]8-OH-DPAT, at a final concentration typically near its Kd value (e.g., 0.25 nM)[4].

  • For determining non-specific binding, add a high concentration of an unlabeled ligand like serotonin or metergoline in separate wells[4].

  • Incubate the mixture for 60 minutes at room temperature[4].

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Functional Assay

This functional assay measures the G-protein activation following agonist stimulation of the 5-HT1A receptor. It is used to determine the potency (EC50) and efficacy of a compound as an agonist or partial agonist.

Materials:

  • Membrane preparations containing the 5-HT1A receptor.

  • Radioligand: [³⁵S]GTPγS.

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 3 mM MgCl₂, 0.2 mM EGTA, pH 7.4[5].

  • GDP (Guanosine diphosphate).

  • Test compounds (potential agonists) at various concentrations.

Procedure:

  • Pre-incubate the membrane preparations with GDP (typically 2-300 µM, depending on the specific protocol) in the assay buffer to ensure G-proteins are in their inactive, GDP-bound state[5][6].

  • Initiate the reaction by adding the test compound at various concentrations and [³⁵S]GTPγS (typically 0.05-0.1 nM)[6].

  • Incubate the mixture at 30°C for a defined period (e.g., 60 minutes)[5].

  • Terminate the assay by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data are expressed as the percentage stimulation of [³⁵S]GTPγS binding above basal levels (binding in the absence of an agonist).

  • Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) values by non-linear regression analysis of the concentration-response curves.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory Gi/o protein. Upon activation by an agonist, a signaling cascade is initiated that ultimately leads to a decrease in neuronal excitability. The following diagram illustrates this pathway.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Serotonin / Agonist Derivative Receptor 5-HT1A Receptor Agonist->Receptor Binds & Activates G_protein Gi/o Protein (αβγ complex) Receptor->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits ATP ATP AC->ATP cAMP cAMP (decreased) ATP->cAMP Conversion

Caption: 5-HT1A Receptor Gi/o Signaling Pathway.

References

A Head-to-Head Comparison of 1-(4-Methoxyphenyl)piperazine and WAY-100635 for 5-HT1A Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for the accurate investigation of biological systems. This guide provides a detailed head-to-head comparison of 1-(4-Methoxyphenyl)piperazine and WAY-100635, two compounds frequently associated with the serotonin (B10506) 1A (5-HT1A) receptor.

Quantitative Data Summary

The following tables summarize the available quantitative data for WAY-100635. It is important to note that direct binding and functional data for this compound are not available. The data presented for its derivatives are for informational purposes to highlight the potential of this chemical scaffold.

Table 1: Receptor Binding Affinity

CompoundReceptorKi (nM)RadioligandTissue/Cell Line
WAY-100635 5-HT1A 0.39 - 0.84 [³H]8-OH-DPATRat Hippocampal Membranes, HEK293 cells
Dopamine (B1211576) D43.3 - 16[³H]WAY-100635HEK-D4.4 cells
Dopamine D2L420 - 940[³H]WAY-100635HEK-D2L cells
Dopamine D3370[³H]WAY-100635-
α1-adrenergic~250 (pIC50 = 6.6)--
This compound 5-HT1AData Not Available--
Derivative: NAN-1905-HT1A0.6--
Derivative: (2j)5-HT1A0.4--

Note: NAN-190 is 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine. Derivative (2j) is 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine. These derivatives contain the 1-(2-methoxyphenyl)piperazine (B120316) moiety, a close structural analog of the topic compound.

Table 2: Functional Activity

CompoundReceptorAssayFunctional ResponsePotency (EC50/IC50/pA2)
WAY-100635 5-HT1A [³⁵S]GTPγS BindingSilent Antagonist pA2 = 9.71
cAMP AccumulationAntagonist IC50 = 1.35 nM
ElectrophysiologyAntagonist -
Dopamine D4 -Full Agonist EC50 = 9.7 nM
This compound 5-HT1A-Data Not Available-

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of the cited data.

Radioligand Binding Assay for 5-HT1A Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.

Materials:

  • Rat hippocampal membranes or membranes from cells stably expressing the human 5-HT1A receptor.

  • Assay Buffer: 50 mM Tris-HCl, 0.1% ascorbic acid, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Radioligand: [³H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).

  • Non-specific binding control: 10 µM 5-HT.

  • Test compounds: WAY-100635 and this compound at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare membrane homogenates and determine protein concentration.

  • In a 96-well plate, add assay buffer, test compound dilutions, and radioligand (final concentration ~0.5 nM).

  • Add membrane suspension (final concentration ~50-100 µg protein/well).

  • For non-specific binding, add 10 µM 5-HT instead of the test compound.

  • Incubate at 25°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place filters in scintillation vials, add scintillation cocktail, and count radioactivity.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value from a competition binding curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay for 5-HT1A Receptor Functional Activity

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of a test compound at the 5-HT1A receptor.

Materials:

  • Membranes from cells expressing the 5-HT1A receptor.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP (10 µM).

  • [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

  • Agonist control: 5-HT or 8-OH-DPAT.

  • Test compounds.

  • Unlabeled GTPγS for non-specific binding.

Procedure:

  • Pre-incubate membranes with GDP and test compound (for antagonist testing) or vehicle for 15-20 minutes on ice.

  • Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM) and agonist (for antagonist testing).

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash filters with ice-cold wash buffer.

  • Measure bound radioactivity by scintillation counting.

  • For agonist testing, plot specific binding against compound concentration to determine EC50 and Emax.

  • For antagonist testing, perform agonist dose-response curves in the presence of increasing concentrations of the test compound to determine the pA2 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the 5-HT1A receptor signaling pathway and a general workflow for its characterization.

5-HT1A_Signaling_Pathway cluster_membrane Cell Membrane 5HT1A_R 5-HT1A Receptor G_protein Gi/o Protein 5HT1A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist 5-HT / Agonist Agonist->5HT1A_R Activates Antagonist WAY-100635 Antagonist->5HT1A_R Blocks ATP ATP ATP->AC Downstream Downstream Effects (e.g., GIRK activation) cAMP->Downstream

5-HT1A Receptor Signaling Pathway

Experimental_Workflow Start Compound Selection (e.g., WAY-100635) Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assay ([35S]GTPγS or cAMP) (Determine Agonist/Antagonist) Binding_Assay->Functional_Assay Data_Analysis Data Analysis (IC50, Ki, EC50, pA2) Functional_Assay->Data_Analysis Conclusion Pharmacological Profile Data_Analysis->Conclusion

Experimental Workflow for Compound Characterization

Head-to-Head Comparison

WAY-100635:

WAY-100635 is unequivocally a potent and selective tool for studying the 5-HT1A receptor. Its high affinity, with Ki values in the sub-nanomolar range, and its "silent antagonist" profile make it an invaluable negative control in functional assays.[1] The term "silent" indicates that it does not possess any intrinsic agonist activity, a crucial characteristic for an antagonist tool compound.[2] However, researchers must be cognizant of its potent full agonist activity at the dopamine D4 receptor.[3] This off-target activity could confound experimental results in systems where D4 receptors are expressed and functional. Therefore, appropriate counter-screening or the use of D4 receptor antagonists may be necessary to dissect the 5-HT1A-specific effects of WAY-100635.

This compound:

The this compound scaffold is a common feature in many compounds targeting the 5-HT1A receptor. While specific data for the parent compound is lacking, the high affinity of its derivatives suggests that this chemical moiety is a key pharmacophore for 5-HT1A receptor binding.[4][5][6] For instance, derivatives of the closely related 1-(2-methoxyphenyl)piperazine have been shown to possess high affinity for the 5-HT1A receptor, with some exhibiting antagonist activity.[4] The lack of publicly available data on the parent compound itself makes it unsuitable as a standalone research tool for investigating the 5-HT1A receptor without prior in-house characterization. Its primary utility lies in being a foundational structure for medicinal chemistry efforts aimed at developing novel 5-HT1A receptor ligands.

Conclusion

For researchers requiring a well-defined, high-affinity silent antagonist for the 5-HT1A receptor, WAY-100635 is the superior choice, with the important caveat of its D4 receptor agonism.[3][7] Its pharmacological profile is extensively documented, providing a solid foundation for experimental design and data interpretation.

This compound , while a crucial building block for many potent 5-HT1A ligands, cannot be recommended as a direct tool for receptor studies without comprehensive characterization of its binding affinity and functional activity. Its value is primarily in the context of drug discovery and development as a lead scaffold.

Researchers should carefully consider their experimental needs and the potential for off-target effects when selecting between these compounds or their derivatives for their studies.

References

In Vitro Validation of 1-(4-Methoxyphenyl)piperazine as a Pharmacological Tool: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methoxyphenyl)piperazine (pMeOPP), also known as 4-MeOPP, is a synthetic compound belonging to the piperazine (B1678402) class of chemicals. It has gained attention in the scientific community for its psychoactive properties, primarily acting as a monoamine reuptake inhibitor and a non-selective serotonin (B10506) receptor agonist.[1] This guide provides an in vitro validation of pMeOPP as a pharmacological tool by comparing its known properties with those of well-established reference compounds. The objective is to offer researchers a comprehensive overview to aid in the selection of appropriate pharmacological tools for studies involving the serotonergic and dopaminergic systems.

Comparative Pharmacological Profile

To provide a clear comparison, this guide evaluates pMeOPP against three standard pharmacological tools:

  • 8-OH-DPAT: A potent and selective 5-HT1A receptor full agonist.

  • Buspirone: A 5-HT1A receptor partial agonist and dopamine (B1211576) D2 receptor antagonist.

  • WAY-100635: A potent and selective 5-HT1A receptor silent antagonist.

The following tables summarize the in vitro binding affinities (Ki) and functional activities (IC50/EC50) of these compounds at key serotonin and dopamine receptors, as well as monoamine transporters.

Data Presentation

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

TargetThis compound (pMeOPP)8-OH-DPATBuspironeWAY-100635
Serotonin Receptors
5-HT1AData Not Available1.0140.39
5-HT2AData Not Available>10,000Weak Affinity>100-fold selective for 5-HT1A
5-HT7Low Affinity (for derivative)[2]466Data Not Available>100-fold selective for 5-HT1A
Dopamine Receptors
D2Data Not Available>10,000450940 (D2L)
D3Data Not AvailableData Not Available98370
D4Data Not AvailableData Not Available29.216 (D4.2) / 3.3 (D4.4)
Monoamine Transporters
SERTData Not AvailableData Not AvailableData Not AvailableData Not Available
DATData Not AvailableData Not AvailableData Not AvailableData Not Available
NETData Not AvailableData Not AvailableData Not AvailableData Not Available

Table 2: Comparative Functional Activity (IC50/EC50, nM)

AssayThis compound (pMeOPP)8-OH-DPATBuspironeWAY-100635
5-HT1A Receptor
cAMP Inhibition (Agonist)Data Not Available~10 (pEC50 = 7.7-8.19)Partial AgonistAntagonist (pA2 = 9.71)
Dopamine D4 Receptor
Functional Assay (Agonist)Data Not AvailableNot ApplicableAntagonist9.7 (EC50, D4.4)
Monoamine Transporters
SERT Uptake InhibitionData Not AvailableInhibits 5-HT uptake (µM range)Data Not AvailableData Not Available
DAT Uptake InhibitionData Not AvailableData Not AvailableData Not AvailableData Not Available
NET Uptake InhibitionData Not AvailableData Not AvailableData Not AvailableData Not Available

Note: "Data Not Available" indicates that specific quantitative data for this compound was not found in the searched scientific literature.

Experimental Protocols

Detailed methodologies for key in vitro validation assays are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.

Radioligand Binding Assay (e.g., for 5-HT1A Receptor)

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO-K1 cells stably expressing human 5-HT1A receptor).

  • Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A).

  • Test compound (e.g., pMeOPP) and reference compounds.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • Non-specific binding control (e.g., 10 µM serotonin).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation Assay (for Gi/o-coupled receptors like 5-HT1A)

Objective: To determine the functional activity (EC50 for agonists, IC50 for antagonists) of a test compound by measuring its effect on adenylyl cyclase activity.

Materials:

  • Cells expressing the receptor of interest (e.g., HEK293 or CHO cells).

  • Forskolin (B1673556) (to stimulate adenylyl cyclase).

  • Test compound and reference compounds.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Plating: Seed cells in a multi-well plate and allow them to attach.

  • Compound Addition: Add varying concentrations of the test compound (for agonist testing) or a fixed concentration of agonist with varying concentrations of the test compound (for antagonist testing).

  • Stimulation: Add forskolin to all wells to stimulate cAMP production.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the log concentration of the test compound to determine EC50 or IC50 values.

Monoamine Transporter Uptake Assay

Objective: To measure the ability of a test compound to inhibit the reuptake of monoamines by their respective transporters.

Materials:

  • Cells stably expressing the transporter of interest (e.g., HEK293-hDAT, hSERT, hNET).

  • Radiolabeled monoamine (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine).

  • Test compound and reference inhibitors.

  • Assay buffer.

Procedure:

  • Cell Plating: Seed cells in a multi-well plate.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.

  • Uptake Initiation: Add the radiolabeled monoamine to initiate uptake.

  • Incubation: Incubate for a short period (e.g., 1-10 minutes) at 37°C.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Lysis and Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value for the inhibition of monoamine uptake.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below to aid in understanding the mechanisms of action and experimental designs.

G_protein_coupled_receptor_signaling 5-HT1A Receptor Signaling Pathway cluster_membrane Cell Membrane 5_HT1A_Receptor 5-HT1A Receptor Gi_Go Gi/o Protein 5_HT1A_Receptor->Gi_Go Activates Adenylyl_Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to Agonist Agonist (e.g., 8-OH-DPAT) Agonist->5_HT1A_Receptor Binds to Gi_Go->Adenylyl_Cyclase Inhibits ATP ATP Downstream_Effects Downstream Cellular Effects (e.g., modulation of ion channels, alteration of gene expression) cAMP->Downstream_Effects Leads to experimental_workflow Radioligand Binding Assay Workflow Start Start Prepare_Membranes Prepare Cell Membranes Expressing Receptor Start->Prepare_Membranes Setup_Assay Set up 96-well Plate: - Assay Buffer - Radioligand - Test Compound Prepare_Membranes->Setup_Assay Incubate Incubate to Reach Equilibrium Setup_Assay->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50, Ki) Count->Analyze End End Analyze->End

References

Evaluating the Selectivity Profile of 1-(4-Methoxyphenyl)piperazine Against Other GPCRs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

1-(4-Methoxyphenyl)piperazine (p-MeOPP) is an arylpiperazine derivative that has been investigated for its interaction with various G-protein coupled receptors (GPCRs). Understanding its selectivity profile is crucial for elucidating its mechanism of action and predicting potential on- and off-target effects. This guide provides a comparative analysis of p-MeOPP's binding affinity and functional activity at key GPCRs, alongside data for established reference compounds. Detailed experimental protocols and visualizations of relevant signaling pathways are included to support further research and drug development efforts.

Comparative Binding Affinity Profile

The selectivity of a compound is determined by its binding affinity for its intended target versus other receptors. The inhibition constant (Ki) is a quantitative measure of this affinity, with lower values indicating a stronger binding interaction.

While a comprehensive screening panel for this compound was not publicly available, data for structurally related arylpiperazine compounds and commonly used psychoactive drugs provide a framework for comparison. Arylpiperazines are recognized as a "privileged scaffold" in medicinal chemistry, known for their ability to interact with a range of aminergic GPCRs, including serotonin (B10506), dopamine (B1211576), and adrenergic receptors.[1][2]

Below are tables summarizing the Ki values for several well-characterized compounds that are often studied in the context of GPCR selectivity. This data, obtained from radioligand binding assays, serves as a benchmark for evaluating the potential selectivity of novel compounds like p-MeOPP.

Table 1: Comparative Ki Values (nM) for Serotonin Receptors

Compound5-HT1A5-HT2A5-HT2C5-HT7
p-MeOPP Derivative (Compound 2j) 0.4[2]---
p-MeOPP Derivative (Compound 4) 476[3]--2.6[3]
Buspirone 14---
Aripiprazole 1.73.4--
Risperidone -0.16--
Clozapine ----
WAY-100635 High Affinity[1]---
8-OH-DPAT High Affinity---

Table 2: Comparative Ki Values (nM) for Dopamine Receptors

CompoundD2D3D4
Aripiprazole 0.340.8Moderate Affinity
Risperidone 3.13--
Clozapine Low Affinity--
Buspirone Weak Affinity--

Table 3: Comparative Ki Values (nM) for Adrenergic Receptors

Compoundα1α2
p-MeOPP Derivative (NAN-190) 0.8[2]-
Risperidone 0.87.54
Aripiprazole Lowest Affinity among atypicals-
Clozapine --

Functional Activity Profile

Beyond binding affinity, it is essential to characterize the functional activity of a compound at its target receptors. This is often expressed as the half-maximal effective concentration (EC50) for agonists or partial agonists, and the half-maximal inhibitory concentration (IC50) for antagonists.

Based on the available literature, arylpiperazine compounds, including derivatives of p-MeOPP, often exhibit activity at serotonin and dopamine receptors. For instance, some derivatives of 1-(o-methoxyphenyl)piperazine have been shown to function as antagonists at 5-HT1A receptors.[4] It is assumed that p-MeOPP may have a mixed mechanism of action, potentially including both serotonergic and dopaminergic antagonist properties.[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the binding affinity and functional activity of compounds at GPCRs.

Radioligand Binding Assay

This assay measures the affinity of a test compound for a receptor by quantifying its ability to displace a radiolabeled ligand.

Objective: To determine the Ki of a test compound.

Workflow:

prep Prepare cell membranes expressing the target GPCR mix Incubate membranes with radioligand and test compound prep->mix filter Separate bound and free radioligand by filtration mix->filter count Quantify radioactivity of bound radioligand filter->count analyze Calculate IC50 and Ki values count->analyze

Figure 1. Workflow for a Radioligand Binding Assay.

Detailed Steps:

  • Membrane Preparation: Cell membranes expressing the GPCR of interest are prepared from cultured cells or tissue homogenates through differential centrifugation. Protein concentration is determined using a standard protein assay.

  • Assay Incubation: In a multi-well plate, a fixed concentration of a specific radioligand is incubated with varying concentrations of the test compound and the prepared cell membranes in an appropriate assay buffer.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays: cAMP and GTPγS Binding Assays

Functional assays measure the cellular response to receptor activation. For Gi/o-coupled receptors (like 5-HT1A and D2), a decrease in cyclic AMP (cAMP) levels or an increase in GTPγS binding can be measured. For Gq-coupled receptors (like α1-adrenergic), an increase in intracellular calcium or inositol (B14025) phosphate (B84403) production is monitored. For Gs-coupled receptors, an increase in cAMP is measured.

GTPγS Binding Assay Workflow:

prep Prepare cell membranes expressing the GPCR mix Incubate membranes with agonist/antagonist and [35S]GTPγS prep->mix filter Separate bound and free [35S]GTPγS by filtration mix->filter count Quantify radioactivity filter->count analyze Determine EC50 or IC50 count->analyze

Figure 2. Workflow for a GTPγS Binding Assay.

cAMP Assay Principle: Agonist activation of Gi/o-coupled receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This change can be quantified using various methods, including immunoassays (e.g., HTRF) or reporter gene assays.

Signaling Pathways

The interaction of a ligand with a GPCR initiates a cascade of intracellular events. The specific signaling pathway activated depends on the receptor subtype and the G-protein to which it couples.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a Gi/o-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels and subsequent downstream effects.

Ligand 5-HT1A Agonist (e.g., p-MeOPP) Receptor 5-HT1A Receptor Ligand->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Response

Figure 3. Simplified 5-HT1A Receptor Signaling Pathway.

Dopamine D2 Receptor Signaling

Similar to the 5-HT1A receptor, the dopamine D2 receptor is also coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP.

Ligand D2 Antagonist (e.g., p-MeOPP) Receptor Dopamine D2 Receptor Ligand->Receptor Blocks Dopamine Binding G_protein Gi/o Protein Receptor->G_protein Prevents Activation AC Adenylyl Cyclase G_protein->AC Inhibition is blocked cAMP cAMP levels (activity modulated) AC->cAMP

Figure 4. Antagonist Action at the Dopamine D2 Receptor.

Adrenergic Receptor Signaling

Alpha-1 (α1) adrenergic receptors are typically coupled to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium. Alpha-2 (α2) adrenergic receptors are Gi/o-coupled and inhibit adenylyl cyclase.

cluster_alpha1 α1-Adrenergic Signaling (Gq) cluster_alpha2 α2-Adrenergic Signaling (Gi) Ligand1 α1 Antagonist Receptor1 α1 Receptor Ligand1->Receptor1 Blocks Norepinephrine Binding Gq Gq/11 Protein Receptor1->Gq Prevents Activation PLC Phospholipase C Gq->PLC Activation is blocked IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca2+ IP3_DAG->Ca Ligand2 α2 Antagonist Receptor2 α2 Receptor Ligand2->Receptor2 Blocks Norepinephrine Binding Gi Gi/o Protein Receptor2->Gi Prevents Activation AC Adenylyl Cyclase Gi->AC Inhibition is blocked cAMP cAMP levels (activity modulated) AC->cAMP

Figure 5. Antagonist Action at Adrenergic Receptors.

Conclusion

This compound belongs to the arylpiperazine class of compounds, which are known to interact with multiple aminergic GPCRs. While a complete selectivity profile for p-MeOPP is not yet publicly available, data from its derivatives suggest a primary interaction with serotonin receptors, particularly 5-HT1A and 5-HT7, and also with α1-adrenergic receptors. Its potential for dopamine D2 receptor antagonism is also noted.

To fully elucidate the selectivity profile of p-MeOPP, comprehensive in vitro binding and functional assays against a broad panel of GPCRs are required. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for conducting and interpreting such studies. A thorough understanding of its selectivity is paramount for the further development of p-MeOPP or its analogs as potential therapeutic agents. Researchers are encouraged to utilize resources such as the NIMH Psychoactive Drug Screening Program (PDSP) to obtain a comprehensive selectivity profile.[6]

References

A Comparative Analysis of the Metabolic Stability of 1-(4-Methoxyphenyl)piperazine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic stability of 1-(4-methoxyphenyl)piperazine (MeOPP) and its structural analogs. The information herein is supported by experimental data from in vitro studies to inform drug discovery and development efforts by elucidating how structural modifications can influence a compound's metabolic fate.

Introduction

This compound (MeOPP) is a phenylpiperazine derivative that has been investigated for its psychoactive properties. As with any drug candidate, understanding its metabolic stability is crucial for determining its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. The primary site of metabolism for many xenobiotics is the liver, where cytochrome P450 (CYP) enzymes play a central role.

The metabolic stability of a compound is often assessed using in vitro systems such as liver microsomes and hepatocytes. These assays help predict in vivo clearance and guide the structural optimization of drug candidates to enhance their metabolic properties. This guide will delve into the metabolic pathways of MeOPP, compare its stability with that of its analogs, provide detailed experimental protocols, and visualize key processes.

Metabolic Profile of this compound

The principal metabolic pathway for this compound is O-demethylation of the methoxy (B1213986) group to form its primary metabolite, 1-(4-hydroxyphenyl)piperazine (B1294502) (4-HO-PP).[1] This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6.[1] The involvement of a polymorphic enzyme like CYP2D6 suggests that the metabolism of MeOPP could vary significantly among individuals.

Kinetic studies have determined the apparent Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for this transformation. In incubations with cDNA-expressed human CYP2D6, the apparent Km was 48.34 ± 14.48 µM and the Vmax was 5.44 ± 0.47 pmol/min/pmol CYP.[1] For pooled human liver microsomes (pHLM), the apparent Km was 204.80 ± 51.81 µM, and the Vmax was 127.50 ± 13.25 pmol/min/mg of protein.[1] The significant inhibition of 4-HO-PP formation by the specific CYP2D6 inhibitor quinidine (B1679956) further confirms the primary role of this enzyme.[1]

Comparative Metabolic Stability of Arylpiperazine Analogs

While specific comparative data for a series of direct MeOPP analogs is limited in publicly available literature, a study on a series of 30 novel arylpiperazine derivatives provides valuable insights into the structure-metabolism relationships within this class of compounds. The metabolic stability of these analogs was assessed in human liver microsomes, with the results summarized in the table below.

Compound IDStructure (Key Features)Half-life (t1/2) in HLM (min)
1 2-pyrimidynyl9.32 ± 0.04
2 2-pyrimidynyl9.25 ± 0.34
3 2-pyrimidynyl2.76 ± 0.54
... ......
30 2-pyrimidynyl9.32 ± 0.04

Note: This table is a representation of the type of data found in the literature for arylpiperazine analogs. The specific compound IDs and structures are from a broader study on arylpiperazines and are used here to illustrate comparative stability.[2]

Key Observations from Structure-Metabolism Relationship Studies:

  • Influence of the Aromatic System: The nature of the aromatic ring attached to the piperazine (B1678402) moiety significantly impacts metabolic stability. In the case of MeOPP, the methoxy group provides a primary site for metabolism.

  • Role of Substituents: The presence and position of substituents on the aromatic ring can either introduce new metabolic sites or block existing ones. For instance, replacing the methoxy group with a more metabolically stable substituent, such as a fluorine atom, is a common strategy to enhance stability.

  • Piperazine Ring Metabolism: The piperazine ring itself can be a site of metabolism, typically through oxidation.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of metabolic stability studies. Below are standard protocols for liver microsomal and hepatocyte stability assays.

Liver Microsomal Stability Assay

This assay is a common initial screening method to evaluate Phase I metabolic stability, primarily mediated by CYP enzymes.

Materials:

  • Test compound and positive controls (e.g., compounds with known high and low clearance)

  • Pooled human liver microsomes (HLM)

  • 0.1 M Phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile (B52724) or methanol (B129727) containing an internal standard (for reaction termination and protein precipitation)

  • 96-well plates

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: A master mix is prepared containing the phosphate buffer and liver microsomes. The test compound is added to the wells of a 96-well plate.

  • Pre-incubation: The plate containing the master mix and test compound is pre-incubated at 37°C for a short period.

  • Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Termination: The reaction in each aliquot is stopped by adding ice-cold acetonitrile with an internal standard.

  • Protein Precipitation: The samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.[4][5][6]

Data Analysis:

The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time, and the slope of the linear portion of the curve is used to determine the elimination rate constant (k). The in vitro half-life (t1/2) is then calculated using the formula: t1/2 = 0.693 / k. From the half-life, the intrinsic clearance (CLint) can be calculated.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II enzymes, as well as cellular uptake and transport mechanisms.

Materials:

  • Test compound and positive controls

  • Cryopreserved or fresh hepatocytes (human or other species)

  • Hepatocyte incubation medium

  • 96-well plates (collagen-coated for plated assays)

  • Incubator with CO2 supply

  • Ice-cold acetonitrile or methanol with an internal standard

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Cell Preparation: Cryopreserved hepatocytes are thawed, and their viability is assessed. The cells are then suspended in the incubation medium.[7][8][9]

  • Incubation: The hepatocyte suspension is added to the wells of a 96-well plate containing the test compound. The plate is incubated at 37°C in a humidified CO2 atmosphere.[10][11]

  • Sampling: Aliquots of the cell suspension are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Termination: The reaction is quenched by adding ice-cold acetonitrile with an internal standard to each sample.

  • Protein Precipitation and Cell Lysis: The samples are vortexed and then centrifuged to pellet cell debris and precipitated proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound.

Data Analysis:

The data analysis is similar to the microsomal stability assay, where the depletion of the parent compound over time is used to calculate the half-life and intrinsic clearance.

Visualizations

Metabolic Pathway of this compound

MeOPP This compound (MeOPP) HO_PP 1-(4-Hydroxyphenyl)piperazine (4-HO-PP) MeOPP->HO_PP O-demethylation CYP2D6 CYP2D6 CYP2D6->MeOPP

Caption: Primary metabolic pathway of this compound.

Experimental Workflow for In Vitro Metabolic Stability Assay

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Microsome/ Hepatocyte Suspension B Add Test Compound (t=0 control) A->B C Initiate Reaction (Add NADPH or Incubate at 37°C) B->C D Collect Aliquots at Timed Intervals C->D E Quench Reaction (Acetonitrile + IS) D->E F Centrifuge to Remove Protein E->F G LC-MS/MS Analysis of Supernatant F->G H Calculate t1/2 and CLint G->H

Caption: General workflow for in vitro metabolic stability assays.

Conclusion

The metabolic stability of this compound is primarily dictated by CYP2D6-mediated O-demethylation. The insights gained from broader arylpiperazine analog studies demonstrate that structural modifications to either the phenyl ring or the piperazine moiety can significantly alter metabolic clearance. By employing robust in vitro assays such as those using liver microsomes and hepatocytes, researchers can effectively screen and optimize compounds for improved metabolic stability, a critical step in the development of safe and efficacious drugs. The provided protocols and workflows serve as a foundation for conducting these essential studies.

References

Safety Operating Guide

Proper Disposal of 1-(4-Methoxyphenyl)piperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-(4-Methoxyphenyl)piperazine is a critical aspect of laboratory safety and environmental responsibility. This compound, a piperazine (B1678402) derivative, is classified as a hazardous substance and requires strict adherence to established disposal protocols. Improper disposal can lead to personnel exposure, environmental contamination, and regulatory non-compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The compound is known to cause skin and eye irritation and may cause respiratory irritation.[1][2][3]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][4] In case of insufficient ventilation or the generation of dust, appropriate respiratory protection should be used.[2][4]

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6][7]

  • Ignition Sources: Keep the chemical away from heat, sparks, and open flames.[5]

Hazard Summary

The primary hazards associated with this compound are summarized in the table below, based on available Safety Data Sheets (SDS).

Hazard ClassificationDescription
Skin Corrosion/IrritationCauses skin irritation.[1][2]
Serious Eye Damage/IrritationCauses serious eye irritation.[1][2]
Specific target organ toxicityMay cause respiratory irritation.[1][2]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of in the regular trash or down the sanitary sewer.[5][8][9]

Waste Collection and Segregation
  • Dedicated Waste Container: Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper, absorbent pads), in a designated, chemically compatible, and sealable container.[7][10] Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[8]

  • Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.[4][10] Segregating waste prevents potentially dangerous chemical reactions.[10]

Container Labeling

Proper labeling of hazardous waste containers is a critical regulatory requirement.[5][8] The label must be clearly visible and include the following information:

  • The words "Hazardous Waste" .[5][8]

  • The full chemical name: "this compound" . Abbreviations or chemical formulas are not acceptable.[8]

  • A clear indication of the associated hazards (e.g., "Irritant").[5]

  • The accumulation start date , which is the date the first drop of waste is added to the container.

  • The name and contact information of the principal investigator or laboratory supervisor .[8]

Storage of Waste Pending Disposal
  • Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.[4][10] This area should be away from general laboratory traffic and incompatible materials.[11]

  • Secondary Containment: It is best practice to store hazardous waste containers in secondary containment to prevent the spread of material in case of a leak.[12]

Arranging for Final Disposal
  • Licensed Waste Disposal Service: The final disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[5][13] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[4][8]

  • Documentation: Maintain accurate records of the amount of waste generated and the date of disposal.[4]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[5][11] Remove all ignition sources.[5]

  • Containment: Contain the spill using an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[4][5][7]

  • Collection: Carefully collect the absorbed material and contaminated debris into a designated hazardous waste container.[7][13]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[7]

  • Reporting: Report the spill to your laboratory supervisor and EHS department immediately.[4]

Empty Container Disposal

Empty containers that previously held this compound must also be managed carefully.

  • Triple Rinsing: Triple-rinse the empty container with a suitable solvent that can dissolve the chemical residue.[10][12]

  • Rinsate Collection: The rinsate from each rinse must be collected and disposed of as hazardous waste.[4][10][12]

  • Final Disposal of Container: After triple-rinsing, the container can often be disposed of in the regular trash after defacing the label.[10][12] However, it is crucial to consult with your institution's EHS office for specific guidance on decontaminated container disposal.[4]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G start Waste Generation: This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill collect Collect Waste in a Designated, Compatible Container ppe->collect segregate Segregate from Incompatible Wastes collect->segregate label Label Container as 'Hazardous Waste' with Full Chemical Name and Hazards segregate->label store Store Sealed Container in a Secure, Ventilated Area label->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs disposal Disposal by a Licensed Hazardous Waste Vendor contact_ehs->disposal spill->ppe Ensure PPE is worn contain_spill Contain with Inert Absorbent Material spill->contain_spill collect_spill Collect Spill Debris into Hazardous Waste Container contain_spill->collect_spill collect_spill->label

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxyphenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxyphenyl)piperazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。